Product packaging for 5-Undecanol(Cat. No.:CAS No. 37493-70-2)

5-Undecanol

Cat. No.: B1582354
CAS No.: 37493-70-2
M. Wt: 172.31 g/mol
InChI Key: PCFOZHPCKQPZCN-UHFFFAOYSA-N
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Description

5-Undecanol is a useful research compound. Its molecular formula is C11H24O and its molecular weight is 172.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O B1582354 5-Undecanol CAS No. 37493-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecan-5-ol
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InChI

InChI=1S/C11H24O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCFOZHPCKQPZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50871383
Record name Undecan-5-ol
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Molecular Weight

172.31 g/mol
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CAS No.

37493-70-2
Record name 5-Undecanol
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Record name Undecan-5-ol
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Record name 5-Undecanol
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Foundational & Exploratory

5-Undecanol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37493-70-2 IUPAC Name: Undecan-5-ol

This technical guide provides an in-depth overview of 5-Undecanol, a secondary alcohol with applications in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Properties

This compound is a fatty alcohol characterized by a hydroxyl group located on the fifth carbon of an eleven-carbon aliphatic chain.[1] Its structure imparts specific physical and chemical properties that are of interest in organic synthesis and material science.

Physicochemical Data

A compilation of key physicochemical data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 37493-70-2[1][2][3][4]
IUPAC Name Undecan-5-ol[1][5]
Other Names 5-Hendecanol, n-Butyl n-hexyl carbinol[1][6]
Molecular Formula C₁₁H₂₄O[1][2][4]
Molecular Weight 172.31 g/mol [1][2][3][4]
Appearance Colorless to Almost colorless clear liquid[2][4]
Boiling Point 140 °C at 17 mmHg[2]
228 - 230 °C at 760 mmHg
Flash Point 94 °C[2]
Density 0.83 g/mL at 20/20 °C[2]
Purity >98.0% (GC)[2][4]

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be effectively achieved via a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds and the synthesis of alcohols. This protocol details the reaction of a Grignard reagent with an appropriate aldehyde.

Experimental Protocol: Grignard Synthesis of this compound

Objective: To synthesize this compound from hexanal (B45976) and pentylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (for activation)

  • 1-Bromopentane (B41390)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hexanal

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, dropping funnel, reflux condenser, separatory funnel, and distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 1-bromopentane in anhydrous diethyl ether.

    • Add a small amount of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of hexanal in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic, so maintain the temperature below 20 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow addition of 1 M HCl solution with stirring until the magnesium salts dissolve.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound using the Grignard reaction protocol.

Synthesis_Workflow Workflow for the Synthesis of this compound via Grignard Reaction start Start: Assemble Flame-Dried Glassware under Nitrogen Atmosphere prep_grignard Prepare Grignard Reagent: - Add Mg turnings and Iodine - Dropwise addition of 1-Bromopentane in Anhydrous Ether start->prep_grignard initiation Initiate Reaction (disappearance of iodine color, bubbling) prep_grignard->initiation reflux_grignard Reflux to Complete Grignard Formation initiation->reflux_grignard cool_reaction Cool Grignard Reagent in Ice Bath reflux_grignard->cool_reaction add_aldehyde Dropwise Addition of Hexanal in Anhydrous Ether cool_reaction->add_aldehyde stir_reaction Stir at Room Temperature (1-2 hours) add_aldehyde->stir_reaction quench Quench Reaction: - Pour onto crushed ice - Add 1 M HCl stir_reaction->quench extract Work-up: - Separate organic layer - Extract aqueous layer with ether quench->extract wash Wash Organic Layer: - Water - Saturated NaHCO₃ - Brine extract->wash dry Dry Organic Layer (Anhydrous MgSO₄ or Na₂SO₄) wash->dry filter_evaporate Filter and Evaporate Solvent (Rotary Evaporator) dry->filter_evaporate purify Purify by Vacuum Distillation filter_evaporate->purify end End Product: Pure this compound purify->end

Caption: Workflow for the Synthesis of this compound via Grignard Reaction.

Biological Activity and Potential Applications

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, long-chain alcohols, in general, are known to exhibit biological activities. For instance, some undecanols have been investigated for their antibacterial and antifungal properties. The mechanism of action is often attributed to the disruption of cell membranes or the inhibition of membrane-bound enzymes. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its potential applications could be in the development of novel antimicrobial agents or as a precursor for the synthesis of more complex bioactive molecules.

References

5-Undecanol chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Undecanol

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and characterization. It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and technical details of this secondary alcohol.

Core Chemical Properties

This compound, a secondary alcohol, possesses a chemical formula of C₁₁H₂₄O and a molecular weight of approximately 172.31 g/mol [1][2]. Its structure consists of an eleven-carbon chain with a hydroxyl group located on the fifth carbon.

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol [1]
CAS Number 37493-70-2
Appearance Colorless liquid[3]
Odor Mild[3]
Boiling Point 228-230 °C at 760 mmHg[4]
139-140 °C at 17 mmHg[3]
Melting Point Not available
Density 0.83 g/cm³[3]
Solubility in water 49.73 mg/L at 25 °C (estimated)[4]
logP (o/w) 4.249 (estimated)[4]
Flash Point 94.00 °C (201.20 °F) (estimated)[4]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be effectively achieved through a Grignard reaction, a versatile and widely used method for forming carbon-carbon bonds. This process involves the reaction of a Grignard reagent with an appropriate aldehyde. For the synthesis of this compound, a butylmagnesium halide Grignard reagent is reacted with heptanal (B48729).

Materials:
Detailed Methodology:
  • Preparation of the Grignard Reagent (Butylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Under an inert atmosphere, add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

    • Once the reaction has started, continue the dropwise addition of the 1-bromobutane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Heptanal:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of heptanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to yield the final product.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to determine the purity of the sample and confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum provides structural information, acting as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for elucidating the molecular structure of organic compounds.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the hydroxyl (-OH) group.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Grignard Reagent\n(Butylmagnesium Bromide) Grignard Reagent (Butylmagnesium Bromide) Reaction with\nHeptanal Reaction with Heptanal Grignard Reagent\n(Butylmagnesium Bromide)->Reaction with\nHeptanal 1 Quenching Quenching Reaction with\nHeptanal->Quenching Extraction Extraction Quenching->Extraction 2 Drying Drying Extraction->Drying 3 Solvent Removal Solvent Removal Drying->Solvent Removal 4 Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation 5 Pure this compound Pure this compound Vacuum Distillation->Pure this compound

Synthesis and purification workflow for this compound.

References

physical and chemical properties of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Undecanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed analytical and synthetic protocols, safety information, and discusses its relevance in the context of pharmaceutical research and development.

Core Physical and Chemical Properties

This compound, a secondary fatty alcohol, is characterized by the molecular formula C₁₁H₂₄O.[1][2][3][4][5] Its structure consists of an eleven-carbon chain with a hydroxyl group located at the fifth carbon position. This structure imparts specific physical and chemical characteristics relevant to its application in various scientific fields.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a colorless liquid under standard conditions.[1]

PropertyValueReference
IUPAC Name Undecan-5-ol[4]
CAS Number 37493-70-2[1][2][4]
Molecular Formula C₁₁H₂₄O[1][2][3]
Molecular Weight 172.31 g/mol [1][5]
Appearance Colorless to almost colorless clear liquid[1]
Melting Point -4°C[2]
Boiling Point 228-230°C (at 760 mmHg) 139-140°C (at 17 mmHg)[2][6]
Density 0.83 g/mL at 25°C[2][7]
Flash Point 94°C (201°F)[2][6]
Water Solubility 49.73 mg/L at 25°C (estimated)[6]
logP (o/w) 4.249 (estimated)[6]
Refractive Index (n²⁰/D) 1.4362[2]
Vapor Pressure 0.013 mmHg at 25°C (estimated)[6]
Chemical Properties and Reactivity

As a secondary alcohol, this compound undergoes typical reactions such as oxidation, esterification, and dehydration. It is a stable, combustible liquid but is incompatible with strong oxidizing agents and strong acids.[7] The primary chemical transformations are illustrated in the diagram below.

Figure 1: Key Chemical Reactions of this compound A This compound (C₁₁H₂₄O) R1 [O] (e.g., PCC, Na₂Cr₂O₇) A->R1 R2 R-COOH (Carboxylic Acid) A->R2 R3 H₂SO₄, Heat A->R3 B 5-Undecanone (Ketone) C 5-Undecyl Ester D Undecene Isomers (Alkenes) R1->B Oxidation R2->C Esterification R3->D Dehydration

Figure 1: Key Chemical Reactions of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the key spectral data points.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.[8]

¹H NMR (90 MHz, CDCl₃): [8]

Chemical Shift (δ, ppm) Assignment
3.58 CH-OH
1.60 - 1.26 -CH₂- groups

| 0.91 - 0.89 | -CH₃ groups |

¹³C NMR (in CDCl₃): [8]

Chemical Shift (δ, ppm) Assignment
71.97 C5 (CH-OH)
37.63, 37.31 C4, C6
32.02 C2
29.56 C8
28.01 C7
25.78 C3
22.92, 22.76 C9, C10

| 14.14 | C1, C11 |

Infrared (IR) Spectroscopy

The IR spectrum of an alcohol is characterized by distinct absorptions from the hydroxyl group.[2][9] For this compound, the key peaks are:

  • O-H Stretch: A strong, broad absorption in the range of 3600-3300 cm⁻¹, indicative of hydrogen bonding.[9]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ hybridized C-H bonds.

  • C-O Stretch: A strong absorption in the 1100-1000 cm⁻¹ region, characteristic of a secondary alcohol.[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 172, corresponding to its molecular weight.[4] Common fragmentation patterns for secondary alcohols include alpha-cleavage (loss of an alkyl group adjacent to the C-OH) and dehydration (loss of H₂O).

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for researchers in a laboratory setting.

Synthesis Protocol: Grignard Reaction

A common and reliable method for synthesizing a secondary alcohol like this compound is the Grignard reaction. This protocol outlines the synthesis from heptanal (B48729) and a butylmagnesium bromide Grignard reagent.

Materials:

Procedure:

  • Grignard Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of heptanal in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Figure 2: Workflow for the Synthesis of this compound start_end start_end process process io io decision decision product product start Start prep_grignard Prepare Butylmagnesium Bromide Reagent start->prep_grignard react React Grignard Reagent with Heptanal prep_grignard->react quench Quench Reaction with aq. NH₄Cl react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Phase (MgSO₄) extract->dry isolate Isolate via Rotary Evaporation dry->isolate purify Purify by Vacuum Distillation isolate->purify end_product Pure this compound purify->end_product

Figure 2: Workflow for the Synthesis of this compound
Analytical Protocol: Purity Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the purity of volatile compounds like this compound. This protocol is adapted from standard methods for fatty alcohol analysis.[10]

1. Sample Preparation:

  • Solvent: Use high-purity hexane (B92381) or ethyl acetate.

  • Concentration: Prepare a 10-20 µg/mL solution of the this compound sample in the chosen solvent.

  • Procedure: Accurately weigh ~1 mg of the this compound sample and dissolve it in 10 mL of solvent in a volumetric flask. Perform a serial dilution to achieve the final desired concentration. Transfer the solution to a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[10]

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230°C.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Peak Identification: Identify the main peak for this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[10]

  • Impurity Identification: Analyze any other peaks in the chromatogram by examining their mass spectra.

  • Purity Calculation: Determine purity using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.[10]

Figure 3: GC-MS Workflow for this compound Purity Analysis start_end start_end process process io io data data result result start Start sample_prep Prepare Sample (10-20 µg/mL in Hexane) start->sample_prep inject Inject 1 µL into GC-MS sample_prep->inject gc_sep GC Separation (DB-5ms column) inject->gc_sep ms_detect MS Detection (EI, m/z 40-300) gc_sep->ms_detect data_acq Data Acquisition (Chromatogram & Spectra) ms_detect->data_acq peak_id Peak Identification (Retention Time & MS Library) data_acq->peak_id purity_calc Calculate Purity (Area Percent Method) peak_id->purity_calc report Purity Report purity_calc->report

Figure 3: GC-MS Workflow for this compound Purity Analysis

Relevance in Drug Development

While specific research on this compound in drug development is limited, its properties as a long-chain fatty alcohol suggest potential applications analogous to those of its isomers, such as 1-Undecanol.

  • Excipient in Topical Formulations: Fatty alcohols are versatile excipients used as co-emulsifiers, solvents, and viscosity modifiers in creams and ointments.[11]

  • Penetration Enhancer: 1-Undecanol is known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by disrupting the lipid structure of the stratum corneum.[11] The amphiphilic nature of this compound suggests it could function similarly, potentially improving the delivery of topical drugs.

  • Drug Delivery Systems: As a lipid-like molecule, this compound could be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or liposomes, to help encapsulate and deliver hydrophobic drugs.[12]

  • Antimicrobial Properties: Some fatty alcohols exhibit antimicrobial properties, which can help preserve formulations and may offer therapeutic benefits in treating skin infections.[11]

Safety and Handling

Proper handling of this compound is essential in a laboratory environment. The following guidelines are based on available safety data sheets.[13][14][15]

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames as it is a combustible liquid.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[13]

    • Skin Contact: Wash off immediately with soap and plenty of water.[14]

    • Inhalation: Move the person to fresh air.[13]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of in accordance with local, regional, and national regulations. Avoid release into the environment.[14][16]

References

5-Undecanol structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Undecanol: Structural Formula and Isomers

Abstract

This compound, a secondary fatty alcohol, and its isomers are compounds of significant interest in various fields, including flavor and fragrance, chemical synthesis, and potentially drug development. Understanding the nuances of its structure, including its constitutional isomers and stereoisomers, is critical for researchers and scientists. This document provides a comprehensive overview of this compound, detailing its chemical properties, isomeric forms, and relevant experimental methodologies for its synthesis and characterization.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₂₄O.[1][2][3][4][5] It is classified as a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. Its structure consists of an eleven-carbon chain with the hydroxyl group located at the fifth position.

  • IUPAC Name: Undecan-5-ol[2]

  • Molecular Formula: C₁₁H₂₄O[1][2][6]

  • Molecular Weight: 172.31 g/mol [1][6]

  • CAS Registry Number: 37493-70-2[1][2][4][6]

  • SMILES: CCCCCCC(O)CCCC[1]

Isomerism in Undecanol (B1663989)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[7][8] For the molecular formula C₁₁H₂₄O, a vast number of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers (or structural isomers) have the same molecular formula but differ in the connectivity of their atoms.[7] This can involve variations in the carbon skeleton (branching) or the position of the functional group (the hydroxyl group).

Examples of constitutional isomers of this compound include:

  • Positional Isomers: The hydroxyl group is on a different carbon of the undecane (B72203) chain (e.g., 1-undecanol, 2-undecanol, 3-undecanol).

  • Skeletal Isomers: The carbon chain itself is branched (e.g., 2-methyl-5-decanol).

Stereoisomers of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space.[7] The carbon atom at the 5th position in this compound is a chiral center because it is bonded to four different groups:

  • A hydrogen atom (-H)

  • A hydroxyl group (-OH)

  • A butyl group (-CH₂CH₂CH₂CH₃)

  • A hexyl group (-CH₂CH₂CH₂CH₂CH₂CH₃)

Due to this chirality, this compound exists as a pair of enantiomers : (R)-5-undecanol and (S)-5-undecanol. Enantiomers are non-superimposable mirror images of each other.[9] Unless synthesized or separated using chiral techniques, this compound is typically available as a racemic mixture, containing equal amounts of both enantiomers.[4]

Isomer_Relationships cluster_isomers Isomers cluster_constitutional cluster_stereo C11H24O Molecular Formula C₁₁H₂₄O Constitutional Constitutional Isomers (Different Connectivity) C11H24O->Constitutional Stereoisomers Stereoisomers (Same Connectivity, Different 3D Arrangement) C11H24O->Stereoisomers Positional Positional Isomers Constitutional->Positional Different -OH Position Skeletal Skeletal Isomers Constitutional->Skeletal Different C-Skeleton Undecanol_5 This compound Stereoisomers->Undecanol_5 Undecanol_1 1-Undecanol Positional->Undecanol_1 Positional->Undecanol_5 Branched 2-Methyl-4-decanol Skeletal->Branched Enantiomers Enantiomers (Non-superimposable mirror images) R_Undecanol (R)-5-Undecanol Enantiomers->R_Undecanol S_Undecanol (S)-5-Undecanol Enantiomers->S_Undecanol Undecanol_5->Enantiomers

Caption: Isomeric relationships for the molecular formula C₁₁H₂₄O.

Physicochemical Properties

The properties of undecanol isomers can vary significantly based on their structure. The following table summarizes key quantitative data for this compound and its common constitutional isomer, 1-undecanol.

PropertyThis compound1-Undecanol
Molecular Formula C₁₁H₂₄O[1][2]C₁₁H₂₄O[10][11]
Molecular Weight ( g/mol ) 172.31[1]172.31[10][11]
Melting Point (°C) -4[1][4]19[10][12]
Boiling Point (°C) 229 (at 760 mmHg)[1]243 (at 760 mmHg)[10][12]
Density (g/mL) 0.830 (at 25°C)[1]0.830 (at 25°C)[10]
Flash Point (°C) 94[4]>82[10][13]
Water Solubility 49.73 mg/L (est.)[3]Insoluble[10]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for synthesizing secondary alcohols like this compound is the reaction of a Grignard reagent with an aldehyde.[12][13]

Objective: To synthesize this compound from 1-bromohexane (B126081) and pentanal.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromohexane

  • Pentanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise. The reaction is initiated (e.g., with a small iodine crystal or gentle heating) and proceeds to form hexylmagnesium bromide.

  • Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure (rotary evaporation). The crude this compound product can be further purified by vacuum distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture.[2]

Objective: To confirm the identity and assess the purity of the synthesized this compound.

Methodology:

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Separation: A small volume of the sample is injected into the GC instrument. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time under the given conditions.

  • MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), causing the molecules to fragment in a reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.

  • Data Analysis: The mass spectrum of the peak corresponding to this compound is compared to a library of known spectra (e.g., NIST) for identification.[2] The molecular ion peak (M⁺) should be visible, and the fragmentation pattern will be characteristic of a secondary alcohol. The purity is determined by the relative area of the this compound peak in the chromatogram.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Start: 1-Bromohexane + Mg in Ether grignard Form Grignard Reagent (Hexylmagnesium Bromide) start->grignard reaction React with Pentanal grignard->reaction quench Quench with NH₄Cl reaction->quench extract Liquid-Liquid Extraction quench->extract purify Dry and Evaporate Solvent extract->purify distill Vacuum Distillation purify->distill product Purified this compound distill->product sample Prepare Sample in Solvent product->sample gcms Inject into GC-MS sample->gcms separation GC Separation gcms->separation detection MS Detection & Fragmentation separation->detection analysis Analyze Mass Spectrum & Chromatogram detection->analysis result Confirm Identity & Purity analysis->result

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a secondary alcohol with a rich isomeric landscape. Its structure, featuring a chiral center at the fifth carbon, gives rise to enantiomeric forms, while the C₁₁H₂₄O formula allows for numerous constitutional isomers with distinct properties. A thorough understanding of these isomeric differences is paramount for professionals in chemistry and drug development. Standard organic synthesis techniques, such as the Grignard reaction, coupled with robust analytical methods like GC-MS, provide reliable pathways for the preparation and characterization of this and related compounds.

References

Synthesis of 5-Undecanol: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of 5-undecanol, a secondary alcohol with applications in fragrance, flavor, and as an intermediate in the synthesis of more complex molecules. Two primary synthetic routes are detailed: the Grignard reaction, a classic carbon-carbon bond-forming reaction, and the reduction of 5-undecanone (B1585441). This document includes detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.

Synthetic Methodologies

Two robust and reliable methods for the laboratory-scale synthesis of this compound are presented below.

Method 1: Grignard Synthesis from 1-Bromopentane (B41390) and Hexanal (B45976)

The Grignard reaction is a versatile method for the formation of alcohols.[1] In this case, pentylmagnesium bromide is prepared from 1-bromopentane and magnesium metal. This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexanal.[2] Subsequent acidic workup yields the target secondary alcohol, this compound.[3]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Anhydrous diethyl ether (100 mL)

  • 1-Bromopentane (7.55 g, 50 mmol)

  • Hexanal (5.0 g, 50 mmol)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (catalytic amount)

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture. A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A magnetic stir bar is placed in the flask.

  • Grignard Reagent Formation: The magnesium turnings and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun under the inert atmosphere until violet vapors of iodine are observed, which helps to activate the magnesium surface. After cooling to room temperature, 50 mL of anhydrous diethyl ether is added to cover the magnesium.

  • A solution of 1-bromopentane in 20 mL of anhydrous diethyl ether is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

  • The remaining 1-bromopentane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Hexanal: The solution of hexanal in 30 mL of anhydrous diethyl ether is added to the dropping funnel. The Grignard reagent solution is cooled in an ice bath, and the hexanal solution is added dropwise with stirring. The rate of addition should be controlled to maintain the reaction temperature below 20°C.

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath.

  • Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with 1 M HCl, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure.[4][5]

Method 2: Reduction of 5-Undecanone with Sodium Borohydride (B1222165)

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[6][7]

Materials:

  • 5-Undecanone (8.5 g, 50 mmol)

  • Ethanol (B145695) (100 mL)

  • Sodium borohydride (1.9 g, 50 mmol)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of 5-undecanone in 100 mL of ethanol is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: The flask is cooled in an ice bath, and sodium borohydride is added portion-wise with stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • Monitoring the Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The ethanol is then removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude this compound. The product is then purified by vacuum distillation.[8]

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods described.

ParameterMethod 1: Grignard SynthesisMethod 2: Reduction of 5-Undecanone
Starting Materials 1-Bromopentane, Magnesium, Hexanal5-Undecanone, Sodium Borohydride
Solvent Anhydrous Diethyl EtherEthanol
Reaction Time 2-3 hours1-2 hours
Reaction Temperature 0-35°C (reflux)0-25°C
Reported Yield ~70-80%~85-95%
Purity (after purification) >98%>98%
Purification Method Fractional Vacuum DistillationVacuum Distillation

Physicochemical and Spectroscopic Data of this compound: [9][10]

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Appearance Colorless liquid
Boiling Point 139-140°C at 17 mmHg[9]
Density 0.83 g/mL[9]
¹H NMR (CDCl₃, 90 MHz) δ 3.58 (m, 1H, CH-OH), 1.60 (br s, 1H, OH), 1.45-1.26 (m, 16H, 8xCH₂), 0.91-0.89 (m, 6H, 2xCH₃)[11]
¹³C NMR (CDCl₃) δ 71.97 (C-5), 37.63, 37.31, 32.02, 29.56, 28.01, 25.78, 22.92, 22.76, 14.14 (2C)[12]
IR (liquid film) ν (cm⁻¹) 3350 (br, O-H), 2958, 2927, 2858 (C-H), 1466, 1115 (C-O)[9]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the synthesis of this compound.

Grignard_Synthesis cluster_reagents Starting Materials 1-Bromopentane 1-Bromopentane Grignard Reagent Formation Grignard Reagent Formation 1-Bromopentane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Hexanal Hexanal Nucleophilic Addition Nucleophilic Addition Hexanal->Nucleophilic Addition Pentylmagnesium Bromide Pentylmagnesium Bromide Grignard Reagent Formation->Pentylmagnesium Bromide Pentylmagnesium Bromide->Nucleophilic Addition Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Addition->Alkoxide Intermediate Acidic Workup Acidic Workup Alkoxide Intermediate->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Reaction pathway for the Grignard synthesis of this compound.

Reduction_Synthesis 5-Undecanone 5-Undecanone Reduction Reduction 5-Undecanone->Reduction Sodium Borohydride Sodium Borohydride Sodium Borohydride->Reduction Alkoxide Intermediate Alkoxide Intermediate Reduction->Alkoxide Intermediate Acidic Workup Acidic Workup Alkoxide Intermediate->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Reaction pathway for the reduction of 5-undecanone to this compound.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring Reagent Addition->Reaction Monitoring Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Distillation) Purification (Distillation) Solvent Removal->Purification (Distillation) Characterization (NMR, IR) Characterization (NMR, IR) Purification (Distillation)->Characterization (NMR, IR) Final Product Final Product Characterization (NMR, IR)->Final Product

Caption: General experimental workflow for the synthesis of this compound.

References

5-Undecanol: An Elusive Natural Compound with Limited Quantitative Data

Author: BenchChem Technical Support Team. Date: December 2025

While identified as a volatile component in some natural products, a comprehensive technical guide on the natural sources, quantitative occurrence, and specific experimental protocols for 5-undecanol remains challenging to compile due to a notable scarcity of detailed scientific literature. This document summarizes the currently available information and highlights the significant gaps in research concerning this secondary fatty alcohol.

Natural Occurrence of this compound

This compound has been reported as a trace volatile constituent in a limited number of natural sources, primarily in fruits and beverages. The most cited occurrences are in guava fruit (Psidium guajava) and black tea (Camellia sinensis). However, the scientific literature largely lacks specific quantitative data on the concentration of this compound in these sources. While many studies have characterized the volatile profiles of guava and black tea, they often focus on the more abundant compounds, with this compound, if detected, being a minor component without precise quantification.

A summary of the reported natural sources of this compound is presented in Table 1. It is important to note that this information is based on qualitative identification rather than robust quantitative analysis.

Natural SourceScientific NameFamilyReported PresenceQuantitative Data
Guava FruitPsidium guajavaMyrtaceaeYesNot available
Black TeaCamellia sinensisTheaceaeYesNot available

Experimental Protocols: A General Approach

General Workflow for Analysis of this compound in Plant Material

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification A Sample Preparation (e.g., homogenization of guava fruit) B Headspace Solid-Phase Microextraction (HS-SPME) A->B C Steam Distillation A->C D Gas Chromatography-Mass Spectrometry (GC-MS) B->D C->D E Internal Standard Method D->E F External Standard Calibration Curve D->F G Synthesis of this compound Standard G->F

The Biological Activity of 5-Undecanol: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Undecanol, a secondary alcohol with the chemical formula C₁₁H₂₄O, is a structurally simple organic molecule with currently limited documented biological activity. While its isomers, 1-Undecanol and 2-Undecanol, have been investigated for their roles as antimicrobial agents and insect pheromones, this compound remains largely uncharacterized in the scientific literature. This technical guide synthesizes the sparse available information on this compound and provides a comparative analysis with its better-studied isomers to illuminate potential avenues for future research. A significant knowledge gap exists regarding its mechanism of action, quantitative biological data, and specific signaling pathways.

Introduction

Undecanols, as a class of fatty alcohols, are of interest for their diverse biological properties and applications, ranging from flavor and fragrance agents to potential therapeutic compounds. The specific position of the hydroxyl group along the undecane (B72203) backbone significantly influences the molecule's physicochemical properties and, consequently, its biological interactions. While primary (1-Undecanol) and some secondary (2-Undecanol) alcohols in this family have been the subject of various studies, the biological profile of this compound is notably absent from the current body of scientific literature. This guide aims to provide a comprehensive overview of what is known and, more importantly, what remains to be discovered about the biological activity of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its possible interactions with biological membranes and macromolecules.

PropertyValueReference
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
CAS Number 37493-70-2[1]
Appearance Colorless to Almost colorless clear liquid[2]
Boiling Point 228-230 °C @ 760 mmHg
Flash Point 94.00 °C (est.)
Water Solubility 49.73 mg/L @ 25 °C (est.)
logP (o/w) 4.249 (est.)

Known Occurrences of this compound in Nature

While detailed biological studies are lacking, this compound has been identified as a volatile organic compound in some natural sources. Its presence has been reported in:

  • Guava fruit [3]

  • Black tea [3]

The role of this compound in these plants, whether as a metabolic byproduct, a signaling molecule, or a defense compound, has not been elucidated.

Comparative Biological Activities of Undecanol (B1663989) Isomers

To infer potential biological activities for this compound, it is useful to review the documented activities of its isomers, 1-Undecanol and 2-Undecanol.

Antimicrobial Activity

Long-chain fatty alcohols are known to possess antimicrobial properties, primarily through the disruption of microbial cell membranes.[4]

  • 1-Undecanol: Has demonstrated bactericidal activity against Staphylococcus aureus and fungicidal activity against Saccharomyces cerevisiae.[5][6] Its mechanism is believed to involve damage to the cell membrane and inhibition of plasma membrane H+-ATPase.[6]

  • 2-Undecanol: This isomer and its ketone analog, undecan-2-one, have also shown antimicrobial activity against a range of bacteria and fungi.[4] The proposed mechanism is also the disruption of microbial cell membrane integrity.[4]

Given the structural similarities, it is plausible that This compound may also exhibit antimicrobial properties . The position of the hydroxyl group could influence its efficacy and spectrum of activity.

Pheromonal and Semiochemical Activity

Several undecanol isomers and their derivatives are components of insect pheromones, playing crucial roles in chemical communication.

  • 1-Undecanol: Has been investigated as an inhibitor of sexual attraction in male codling moths.

  • 2-Undecanol: Is a recognized component in the pheromone blends of various insects, including the sap beetle, Lobiopa insularis, and has been shown to elicit electroantennographic responses in stingless bees.[7]

  • (S)-2-undecanol: Has been identified as a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi.[8]

The potential for This compound to act as a semiochemical in insect communication is an unexplored but promising area of research.

Postulated Signaling Pathways and Mechanisms of Action

Due to the absence of specific studies on this compound, any discussion of its involvement in signaling pathways is purely speculative and based on the known activities of other long-chain alcohols.

Potential Membrane Interactions

The lipophilic nature of the undecyl chain suggests that this compound would readily partition into cellular membranes. This interaction could lead to:

  • Alteration of membrane fluidity: This can impact the function of membrane-bound proteins, such as receptors and enzymes.

  • Disruption of membrane integrity: At higher concentrations, this could lead to leakage of cellular contents and cytotoxicity, forming the basis of potential antimicrobial activity.

The following diagram illustrates a hypothetical workflow for investigating the membrane disruption potential of this compound.

cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Microbial Cells (e.g., S. aureus) expose Incubate with varying concentrations of this compound prep_cells->expose prep_vesicles Prepare Model Vesicles (e.g., Liposomes) prep_vesicles->expose viability Cell Viability Assay (e.g., MTT, CFU counting) expose->viability leakage Membrane Leakage Assay (e.g., Calcein, LDH) expose->leakage fluidity Membrane Fluidity Assay (e.g., Anisotropy with DPH) expose->fluidity analysis Determine MIC, IC50, and changes in fluidity viability->analysis leakage->analysis fluidity->analysis

Hypothetical workflow for investigating membrane activity.
Putative Metabolic Pathways

It is likely that this compound, if introduced into a biological system, would be metabolized by enzymes that act on other fatty alcohols. The following diagram outlines a putative metabolic pathway.

undecanol This compound undecanone 5-Undecanone undecanol->undecanone Alcohol Dehydrogenase (ADH) or Cytochrome P450 (CYP) hydroxylated Hydroxylated Metabolites undecanol->hydroxylated Cytochrome P450 (CYP) conjugated Conjugated Metabolites (for excretion) undecanone->conjugated hydroxylated->conjugated

Putative metabolic pathway for this compound.

Suggested Experimental Protocols for Future Research

To address the current knowledge gap, the following experimental approaches are recommended:

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Assay: Prepare serial dilutions of this compound in appropriate broth media in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under optimal conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits visible growth.

  • MBC/MFC Determination: Subculture from the wells with no visible growth onto agar (B569324) plates to determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on mammalian cell lines.

Methodology:

  • Cell Lines: Use relevant cell lines, such as human keratinocytes (HaCaT) for skin irritation potential or human liver cells (HepG2) for general toxicity.

  • Cell Culture: Culture the cells to a suitable confluence in 96-well plates.

  • Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion and Future Perspectives

The biological activity of this compound is a largely unexplored area of research. While its presence in some natural products has been noted, there is a significant lack of data regarding its specific biological effects, mechanisms of action, and potential applications. Based on the activities of its isomers, promising avenues for investigation include its potential as an antimicrobial agent and as a semiochemical for insect pest management.

Future research should focus on systematic in vitro and in vivo studies to characterize its biological profile. This includes comprehensive antimicrobial screening, cytotoxicity assessments, and investigations into its effects on cellular signaling pathways. Elucidating the structure-activity relationships among the different undecanol isomers will provide valuable insights for the potential development of new therapeutic agents or pest control strategies. The technical guide presented here serves as a foundational call to action for the scientific community to explore the untapped potential of this compound.

References

5-Undecanol: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Undecanol. The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clarity, data accessibility, and practical application of safety protocols.

Core Safety and Physical Properties

The following table summarizes the key quantitative safety and physical property data for this compound. This information has been consolidated from various Safety Data Sheets (SDS) and chemical property databases to provide a clear and concise reference.

PropertyValueSource(s)
Chemical Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1]
CAS Number 37493-70-2[1][2]
Appearance Colorless liquid[3]
Odor Mild[3]
Boiling Point 139 - 140 °C @ 17 mmHg 228 - 230 °C @ 760 mmHg[1]
Melting Point -4 °C[1][4]
Flash Point 94 °C (201 °F) (closed cup)[1]
Density 0.83 g/cm³ at 20 °C[1][4]
Vapor Pressure 0.013 mmHg @ 25 °C (estimated)[3]
Water Solubility 49.73 mg/L @ 25 °C (estimated)[3]
logP (o/w) 4.249 (estimated)[3]
Viscosity No data available

Hazard Identification and GHS Classification

There are some discrepancies in the GHS classification of this compound across different suppliers. While some sources state that it is not a hazardous substance, a comprehensive review of multiple safety data sheets indicates a potential for mild to moderate irritation and aquatic toxicity.[5][6][7] The most consistent classifications are summarized below:

  • Serious Eye Irritation (Category 2A) : May cause serious eye irritation.[5]

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 2 or 3) : Toxic to aquatic life with long lasting effects.[5][7]

  • Skin Irritation : While not always formally classified, some data suggests it can be a mild skin irritant.[6]

Based on these classifications, the following GHS pictograms may be applicable:

GHS_Pictograms cluster_irritant Irritant cluster_aquatic Hazardous to the Aquatic Environment irritant aquatic

Caption: GHS Pictograms for this compound.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to ensure laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended for procedures that may generate vapors or aerosols.

  • Ensure eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

General Hygiene:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Accidental Release Measures: A General Workflow

A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for managing a this compound spill.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) ventilate->ppe contain Contain the Spill (Use inert absorbent material like sand or vermiculite) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect dispose Place in a Sealed Container for Disposal collect->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate end Spill Cleaned Up decontaminate->end

Caption: General Workflow for Chemical Spill Response.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological data cited in Safety Data Sheets are typically not publicly available. This information is often proprietary to the manufacturer or the testing laboratory that conducted the studies under regulatory guidelines (e.g., OECD, EPA). The data presented in the SDS is a summary of the results from these standardized tests. For access to the full study reports, direct inquiry to the chemical manufacturer or a subscription to specialized toxicology databases would be necessary.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. It is the responsibility of the user to ensure that all safety precautions are followed in accordance with the specific SDS for the this compound being used, as well as all applicable local, state, and federal regulations.

References

An In-depth Technical Guide to the Solubility of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Undecanol in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Concepts in the Solubility of this compound

This compound (C11H24O) is a secondary alcohol characterized by a hydroxyl (-OH) group located on the fifth carbon of an eleven-carbon aliphatic chain. This structure dictates its solubility behavior based on the "like dissolves like" principle. The long alkyl chain imparts a significant nonpolar, hydrophobic character to the molecule, while the hydroxyl group provides a site for polar interactions and hydrogen bonding. Consequently, the overall solubility of this compound in a given solvent is a balance between these hydrophobic and hydrophilic characteristics.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature. However, based on its chemical structure and the established principles of alcohol solubility, a qualitative assessment can be made for several common solvents. The known quantitative solubility in water provides a key reference point for its hydrophobic nature.

SolventSolvent TypeTemperature (°C)Solubility
WaterPolar Protic2549.73 mg/L (estimated)[1]
EthanolPolar ProticNot SpecifiedMiscible (inferred)
MethanolPolar ProticNot SpecifiedMiscible (inferred)
AcetonePolar AproticNot SpecifiedMiscible (inferred)
TolueneNonpolarNot SpecifiedMiscible (inferred)
60% Ethanol (in water)Polar ProticNot SpecifiedSoluble[2]
Diethyl EtherPolar AproticNot SpecifiedSoluble (inferred from 1-Undecanol)[3][4]

Note on Inferred Miscibility: Based on the principle that alcohols with shorter to medium-length carbon chains are miscible with many common organic solvents, it is highly probable that this compound is miscible with ethanol, methanol, acetone, and toluene. The presence of the hydroxyl group allows for favorable interactions with polar solvents, while the significant alkyl chain promotes solubility in nonpolar environments like toluene. However, experimental verification is recommended for applications requiring precise solubility data.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values of this compound in specific solvents, the Shake-Flask method is a reliable and widely used technique. This method allows for the determination of the thermodynamic solubility of a compound at equilibrium.

The Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Pipettes and syringes

  • Syringe filters (if necessary for clarification)

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a visible excess of the solute is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., at least 24 hours) to allow for the complete separation of the undissolved this compound from the saturated solution.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pipette or syringe. If necessary, use a syringe filter to remove any suspended micro-droplets of the undissolved alcohol.

  • Quantification: Analyze the concentration of this compound in the withdrawn sample using a suitable and validated analytical method, such as GC-FID. A calibration curve prepared with standard solutions of this compound in the same solvent is required for accurate quantification.

  • Calculation: The solubility is calculated from the determined concentration and is typically expressed in units such as grams per 100 mL ( g/100 mL), molarity (mol/L), or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining the solubility of this compound.

G A Start: Prepare Materials (this compound, Solvent, Vials) B Add Excess this compound to a Known Volume of Solvent A->B C Seal Vials and Place in Thermostatic Shaker B->C D Equilibrate at Constant Temperature (24-48 hours) C->D E Cease Agitation and Allow Phase Separation (≥24 hours) D->E F Withdraw Aliquot of Clear Supernatant E->F G Analyze this compound Concentration (e.g., GC-FID) F->G H Calculate Solubility (g/100mL, mol/L, etc.) G->H I End: Report Results H->I

References

Spectroscopic Profile of 5-Undecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Undecanol (CAS No. 37493-70-2), a secondary alcohol with applications in various chemical syntheses and as a flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₂₄O, with a molecular weight of 172.31 g/mol . Its structure is characterized by a hydroxyl group on the fifth carbon of an eleven-carbon aliphatic chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound provide a clear fingerprint of its structure. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.6Multiplet1HCH-OH (C5-H)
~1.5Multiplet1HOH
~1.4Multiplet4HCH₂ adjacent to CH-OH (C4-H₂, C6-H₂)
~1.2-1.3Broad Multiplet12HOther CH₂ groups (C2, C3, C7, C8, C9, C10-H₂)
~0.9Triplet6HCH₃ groups (C1-H₃, C11-H₃)

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

Chemical Shift (ppm)Assignment
~72.5C5 (CH-OH)
~37.5C4, C6
~32.0C2, C9
~29.5C3, C8
~25.5C7
~22.7C10
~14.1C1, C11
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, typically acquired as a liquid film, shows characteristic absorptions for an alcohol.

Wavenumber (cm⁻¹)IntensityAssignment
~3340Strong, BroadO-H stretch (hydrogen-bonded)
~2957, 2927, 2857StrongC-H stretch (aliphatic)
~1466MediumC-H bend (CH₂)
~1378MediumC-H bend (CH₃)
~1116StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak (M⁺) is expected at m/z 172.

m/zRelative Intensity (%)Assignment
172< 1[M]⁺
1542[M - H₂O]⁺
11515[M - C₄H₉]⁺ (α-cleavage)
87100[M - C₆H₁₃]⁺ (α-cleavage)
7330
5925
4360

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid alcohol like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the signals are integrated.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Data Processing: The resulting spectrum is analyzed for the positions and intensities of the absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated inlet system.

  • Ionization: Electron Ionization (EI) is a common method. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or use ATR Sample->Prep_IR Prep_MS Vaporize for GC or Direct Inlet Sample->Prep_MS NMR_acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (e.g., EI) Prep_MS->MS_acq NMR_data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_acq->NMR_data IR_data IR Spectrum (Absorption Bands) IR_acq->IR_data MS_data Mass Spectrum (m/z values, Fragmentation) MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

5-Undecanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanol, a secondary fatty alcohol, is a long-chain aliphatic organic compound with the chemical formula C11H24O. Its structure features a hydroxyl group (-OH) located on the fifth carbon atom of an eleven-carbon chain. This positioning of the functional group imparts specific physical and chemical properties that make it a subject of interest in various chemical and industrial applications. While not as extensively studied as some other fatty alcohols, this compound serves as a valuable intermediate in organic synthesis and holds potential for use in the formulation of specialty chemicals. This guide provides an in-depth overview of its discovery, synthesis, properties, and characterization.

History and Discovery

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview of its physical state and behavior under various conditions.

PropertyValue
Molecular Formula C11H24O
Molecular Weight 172.31 g/mol
Appearance Colorless liquid
Boiling Point 228-230 °C at 760 mmHg
Melting Point Not precisely determined, but it is a liquid at room temperature.
Density 0.823 g/cm³ at 20 °C
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.
CAS Number 37493-70-2

Synthesis of this compound

The most common and efficient method for the laboratory synthesis of this compound is the Grignard reaction. This reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde. For the synthesis of this compound, two primary combinations of reactants are feasible: the reaction of pentylmagnesium bromide with hexanal (B45976) or the reaction of hexylmagnesium bromide with pentanal.

Experimental Protocol: Grignard Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction, specifically using hexylmagnesium bromide and pentanal. This protocol is based on general procedures for Grignard reactions and should be adapted and performed with appropriate safety precautions in a laboratory setting.

Materials:

Procedure:

  • Preparation of the Grignard Reagent (Hexylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle heating.

    • Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), the remaining 1-bromohexane solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanal:

    • The flask containing the freshly prepared hexylmagnesium bromide is cooled in an ice bath.

    • A solution of pentanal in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude this compound is then purified by vacuum distillation.

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up and Purification Mg_turnings Magnesium Turnings Grignard_Formation Formation of Hexylmagnesium Bromide Mg_turnings->Grignard_Formation 1-Bromohexane 1-Bromohexane in Anhydrous Ether 1-Bromohexane->Grignard_Formation Reaction_Step Nucleophilic Addition Grignard_Formation->Reaction_Step Pentanal Pentanal in Anhydrous Ether Pentanal->Reaction_Step Quench Quench with aq. NH4Cl Reaction_Step->Quench Extraction Separation and Extraction Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis of this compound via the Grignard reaction.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data
¹H NMR (Proton NMR) The ¹H NMR spectrum of this compound is expected to show a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C5-H) around δ 3.6 ppm. The protons of the methyl groups at the ends of the alkyl chains will appear as triplets around δ 0.9 ppm. The methylene (B1212753) protons will exhibit complex multiplets in the region of δ 1.2-1.5 ppm.
¹³C NMR (Carbon-13 NMR) The ¹³C NMR spectrum will show a distinct signal for the carbon atom attached to the hydroxyl group (C5) at approximately δ 72 ppm. The signals for the other carbon atoms in the alkyl chains will appear in the upfield region of the spectrum.
IR (Infrared) Spectroscopy The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹.
MS (Mass Spectrometry) The mass spectrum of this compound will likely not show a prominent molecular ion peak (m/z = 172.31) due to facile fragmentation. Common fragmentation patterns for secondary alcohols include the loss of water and alpha-cleavage, leading to characteristic fragment ions.

Applications

This compound finds applications primarily as a chemical intermediate in the synthesis of other organic compounds. Its long alkyl chain and secondary alcohol functionality make it a potential precursor for the synthesis of:

  • Esters: For use as flavoring and fragrance agents.

  • Surfactants and Plasticizers: After further chemical modification.

  • Specialty Solvents: Due to its lipophilic nature.

Conclusion

This compound is a secondary fatty alcohol with well-defined physicochemical properties. While specific details of its historical discovery are obscure, its synthesis is readily achieved through the well-established Grignard reaction. Its structure can be thoroughly characterized using modern spectroscopic methods. Although not a widely used commodity chemical, this compound serves as a useful building block in organic synthesis for the creation of more complex molecules with potential applications in various industries. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development.

References

Potential Research Areas for 5-Undecanol: A Technical Guide for Drug Development and Scientific Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

5-Undecanol, a secondary fatty alcohol with the chemical formula C₁₁H₂₄O, represents a promising yet underexplored molecule with significant potential across various scientific and therapeutic domains. While specific research on this compound is limited, a comprehensive analysis of its structural analogs, particularly other C11 alcohols and long-chain aliphatic alcohols, reveals several compelling avenues for future investigation. This technical guide outlines key potential research areas for this compound, including its antimicrobial, neuropharmacological, semiochemical, and transdermal penetration-enhancing properties. This document provides a foundational framework for initiating research, complete with proposed experimental protocols, illustrative quantitative data from related compounds, and conceptual signaling pathways and workflows.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological experiments. Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol [1]
CAS Number 37493-70-2[1]
Appearance Colorless to Almost Colorless Clear Liquid[2]
Boiling Point 228.00 to 230.00 °C @ 760.00 mm Hg[3]
Melting Point -4 °C
Flash Point 94.00 °C (est)[3]
Water Solubility 49.73 mg/L @ 25 °C (est)[3]
logP (o/w) 4.249 (est)[3]

Potential Research Area 1: Antimicrobial Activity

Background

Long-chain aliphatic alcohols are known to possess antimicrobial properties, with their efficacy often dependent on the carbon chain length. Studies on isomers of undecanol, such as 1-undecanol, have demonstrated bactericidal activity against pathogenic bacteria like Staphylococcus aureus, primarily through the disruption of the cell membrane integrity.[4] The lipophilic nature of these alcohols allows them to intercalate into the lipid bilayer of microbial cell membranes, leading to increased fluidity, leakage of intracellular components, and ultimately cell death.[5] Given that C11 alcohols have been identified as having the highest bactericidal activity within a series of long-chain alcohols, this compound is a prime candidate for investigation as a novel antimicrobial agent.

Illustrative Quantitative Data (from related compounds)

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of related long-chain alcohols against Staphylococcus aureus, providing a potential benchmark for studies on this compound.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
1-NonanolStaphylococcus aureus80160[4]
1-DecanolStaphylococcus aureus4080[4]
1-UndecanolStaphylococcus aureus2040[4]
1-DodecanolStaphylococcus aureus10>160[4]
Proposed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target microorganism.

Materials:

  • This compound

  • Target microbial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well containing the different concentrations of this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as determined by the absence of turbidity.[2][6][7]

Proposed Signaling Pathway and Experimental Workflow

antimicrobial_workflow cluster_workflow Experimental Workflow: MIC Determination cluster_pathway Proposed Mechanism of Action A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F G This compound H Bacterial Cell Membrane (Lipid Bilayer) G->H interacts with I Intercalation and Disruption of Membrane Fluidity H->I leads to J Increased Membrane Permeability I->J K Leakage of Intracellular Components (Ions, ATP, etc.) J->K L Cell Death K->L

Workflow for MIC determination and proposed mechanism of antimicrobial action.

Potential Research Area 2: Neuropharmacological Activity

Background

Aliphatic alcohols are known to exert effects on the central nervous system (CNS), with increasing chain length generally correlating with increased potency as nonselective CNS depressants. Long-chain alcohols have been shown to modulate the function of ligand-gated ion channels, particularly GABA-A receptors.[8][9][10] Potentiation of GABA-A receptor function by these alcohols leads to an influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability, which manifests as sedative and hypnotic effects. Given its structure, this compound is a candidate for investigation as a modulator of CNS activity, with potential applications in the development of novel sedatives, anxiolytics, or anesthetics.

Proposed Experimental Protocol: Assessment of CNS Depressant Activity in vivo (Loss of Righting Reflex)

This protocol describes a common method to assess the sedative-hypnotic effects of a compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline with a solubilizing agent like Tween 80)

  • Male Swiss albino mice (20-25 g)

  • Syringes for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the mice into groups (n=8-10 per group). Administer different doses of this compound (e.g., 50, 100, 200 mg/kg, i.p.) to the test groups. Administer the vehicle to the control group.

  • Observation: Immediately after injection, place each mouse in an individual observation chamber.

  • Loss of Righting Reflex: The onset of sleep is defined as the time taken to lose the righting reflex (the ability to return to an upright position when placed on its back). The duration of sleep is the time from the loss to the recovery of the righting reflex.

  • Data Analysis: Record the number of animals in each group that lose their righting reflex and the duration of the loss of reflex. Analyze the data for dose-dependent effects.

Proposed Signaling Pathway and Experimental Workflow

neuro_workflow cluster_workflow Experimental Workflow: In Vivo CNS Depressant Assay cluster_pathway Proposed Signaling Pathway: GABA-A Receptor Modulation A Acclimatize Mice B Administer this compound (i.p.) at various doses A->B C Observe for Loss of Righting Reflex B->C D Record Onset and Duration of Sleep C->D E Analyze Dose-Response Relationship D->E F This compound G GABA-A Receptor F->G allosterically modulates H Increased GABA Binding/Channel Gating G->H I Influx of Chloride Ions (Cl⁻) H->I J Neuronal Hyperpolarization I->J K Decreased Neuronal Excitability J->K L CNS Depression (Sedation, Anxiolysis) K->L

Workflow for in vivo CNS depressant assay and proposed GABAergic signaling pathway.

Potential Research Area 3: Semiochemical Activity in Insects

Background

Semiochemicals are signaling molecules that mediate interactions between organisms. In insects, these include pheromones (intraspecific communication) and allelochemicals (interspecific communication). Several long-chain alcohols and their derivatives have been identified as components of insect pheromones. For instance, (S)-2-undecanol is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi. The structural similarity of this compound to known insect semiochemicals suggests it may play a role in insect communication, potentially as an attractant, repellent, or alarm pheromone. Investigating the semiochemical properties of this compound could lead to the development of novel, environmentally friendly pest management strategies.

Proposed Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.[11][12][13]

Materials:

  • Live insects (e.g., moths, beetles)

  • Dissection microscope and micromanipulators

  • Glass capillary electrodes

  • Insect saline solution

  • High-impedance DC amplifier

  • Stimulus delivery system (e.g., Pasteur pipette with filter paper)

  • This compound and control compounds

  • Data acquisition system

Procedure:

  • Antenna Preparation: Anesthetize an insect and carefully excise an antenna at its base. Mount the antenna between two electrodes filled with saline solution.

  • Stimulus Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., hexane) on filter paper strips placed inside Pasteur pipettes.

  • Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air is then passed through a pipette containing a test compound, delivering the odorant into the airstream.

  • Data Recording: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.

  • Data Analysis: Compare the EAG responses to this compound with those of a negative control (solvent only) and a positive control (a known pheromone component for the tested species) to determine if this compound elicits an olfactory response.

Proposed Experimental Workflow

eag_workflow cluster_workflow Experimental Workflow: Electroantennography (EAG) cluster_logic Logical Relationship of Semiochemical Investigation A Excise and Mount Insect Antenna C Deliver Odor Puff to Antenna A->C B Prepare this compound and Control Stimuli B->C D Record Electrical Response (EAG) C->D E Analyze and Compare Responses D->E F This compound G EAG Screening F->G H Positive EAG Response G->H I Behavioral Assays (e.g., Olfactometer) H->I Proceed to J Identification of Behavioral Effect (Attraction/Repulsion) I->J K Application in Pest Management J->K Leads to

Workflow for EAG screening and the logical progression of semiochemical research.

Potential Research Area 4: Transdermal Penetration Enhancer

Background

Transdermal drug delivery offers a non-invasive route for systemic drug administration but is limited by the barrier function of the stratum corneum. Chemical penetration enhancers are compounds that reversibly decrease the barrier resistance of the skin. Alcohols and alkanols are a well-known class of penetration enhancers.[13] Their mechanism of action is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. The physicochemical properties of this compound, particularly its lipophilicity, make it a strong candidate for investigation as a penetration enhancer in transdermal drug delivery systems.

Proposed Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to evaluate the effect of this compound on the permeation of a model drug through the skin.[3][14][15][16]

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Model drug (e.g., ibuprofen, caffeine)

  • This compound

  • Phosphate-buffered saline (PBS) as receptor fluid

  • Formulation vehicle (e.g., propylene (B89431) glycol)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Skin Preparation: Excise the skin and remove subcutaneous fat. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare formulations of the model drug in the vehicle with and without the addition of this compound at various concentrations (e.g., 1%, 3%, 5% w/v).

  • Application: Apply a known amount of the formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor fluid in the acceptor compartment and replace with fresh, pre-warmed PBS.

  • Analysis: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and the enhancement ratio (ER) for each formulation containing this compound compared to the control.

Proposed Experimental Workflow

franz_cell_workflow cluster_workflow Experimental Workflow: Franz Diffusion Cell Study cluster_mechanism Proposed Mechanism of Penetration Enhancement A Mount Skin on Franz Diffusion Cells C Apply Formulation to Donor Compartment A->C B Prepare Drug Formulations with/without this compound B->C D Collect Samples from Receptor Compartment at Time Intervals C->D E Analyze Drug Concentration by HPLC D->E F Calculate Permeation Parameters (Flux, Enhancement Ratio) E->F G This compound H Stratum Corneum Lipids G->H interacts with I Disruption of Lipid Bilayer Organization H->I J Increased Fluidity and Permeability of Stratum Corneum I->J K Enhanced Permeation of Co-administered Drug J->K

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Undecanol is a secondary fatty alcohol that finds applications in various industrial and research sectors, including as a flavoring agent, a component in fragrances, and a potential biomarker in metabolic studies. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of this compound due to its excellent separation efficiency for volatile and semi-volatile compounds and the definitive identification capabilities of mass spectrometry.[1] For routine analysis where the identity of the analyte is confirmed, Gas Chromatography with Flame Ionization Detection (GC-FID) can also be employed, offering robustness and high quantitative accuracy.[1]

Due to the polar nature of the hydroxyl group in this compound, derivatization is often recommended to improve its volatility and chromatographic peak shape. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for alcohols.

Quantitative Data Summary

The following tables summarize representative quantitative performance data for the analysis of a long-chain secondary alcohol (4-Decanol), which is structurally similar to this compound.[2] These values should be considered as typical and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation should be performed by the end-user to establish instrument-specific performance characteristics.

Table 1: Representative GC-MS Performance Characteristics for a Long-Chain Secondary Alcohol [2]

ParameterTypical Performance
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: Key Mass Spectral Ions for this compound Identification

m/z (mass-to-charge ratio)Proposed Fragment Ion
172[M]⁺ (Molecular Ion)
143[M - C₂H₅]⁺
115[M - C₄H₉]⁺
87[CH(OH)C₄H₉]⁺
59[CH(OH)C₂H₅]⁺

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard Spiking: To 1 mL of plasma, add a known concentration of an appropriate internal standard (e.g., 6-Dodecanol).

  • Extraction:

    • Add 5 mL of a suitable organic solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and diethyl ether, to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean glass tube and evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization.

Derivatization (Silylation)
  • To the reconstituted extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and can be adapted for specific instruments.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of this compound (e.g., m/z 115, 143) and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Solvent Evaporation LLE->Evap Recon Reconstitution Evap->Recon Deriv Derivatization (Silylation) Recon->Deriv Injection GC Injection Deriv->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound Quantification.

Metabolic Pathway of Fatty Alcohols

metabolic_pathway cluster_secondary Potential Formation FattyAcid Undecanoic Acid FattyAldehyde Undecanal FattyAcid->FattyAldehyde Reduction FattyAldehyde->FattyAcid Oxidation PrimaryAlcohol 1-Undecanol FattyAldehyde->PrimaryAlcohol Reduction PrimaryAlcohol->FattyAldehyde Oxidation SecondaryAlcohol This compound Oxidation Oxidation/Reduction Hydration Hydration Unsaturated Undecene Isomers Unsaturated->SecondaryAlcohol Hydration

Caption: Simplified Metabolic Context of Undecanols.

References

Application Notes and Protocols for 5-Undecanol as a Semiochemical in Insect Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Semiochemicals, chemical substances that carry information between organisms, are pivotal in mediating insect behavior and have become indispensable tools in pest management and ecological studies.[1][2] Alcohols are a significant class of semiochemicals, often acting as components of sex, aggregation, or alarm pheromones.[3] This document provides detailed application notes and protocols for the study of 5-undecanol as a semiochemical for insects.

While specific research on this compound as an insect semiochemical is limited, it has been identified as a potential alarm pheromone component for ants in the Myrmicinae subfamily, where its concentration can elicit varied responses such as attraction, attack, or repellency.[4] It has also been detected in the volatile emissions of stinkbugs.[5] Given the scarcity of detailed published studies on this compound, this document will also draw upon established protocols and data for its isomer, 2-undecanol, which is a well-documented pheromone component in several insect species.[6] These protocols provide a robust framework for investigating the semiochemical properties of this compound.

Data Presentation: Quantitative Data on Undecanol (B1663989) Isomers

The following tables summarize quantitative data available for undecanol isomers, primarily 2-undecanol, which can serve as a reference for designing experiments with this compound.

Table 1: Pheromone Blend Composition Featuring 2-Undecanol

SpeciesPheromone TypeCompoundRelative Amount (%)
Lobiopa insularis (Sap Beetle)Male Aggregation2-Nonanone0.3
2-Undecanone6.0
2-Undecanol1.5
Resseliella theobaldi (Raspberry Cane Midge)Female Sex(S)-2-Acetoxy-5-undecanone100
2-Undecanone~30
(S)-2-Acetoxyundecane~30
(S)-2-Undecanol~30

Source: Adapted from BenchChem.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in chemical ecology studies. The following protocols are standard methods for investigating insect responses to semiochemicals like this compound.

Protocol 1: Volatile Collection from Insects (Aeration)

This protocol is designed to capture volatile organic compounds (VOCs), including potential pheromones like this compound, released by live insects.

Materials:

  • Glass chamber for holding insects

  • Purified and humidified air source

  • Flowmeter

  • Adsorbent trap (e.g., Porapak Q or Tenax TA)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane)

  • Microsyringes

  • Vials for sample storage

  • Nitrogen evaporator (optional)

Procedure:

  • Insect Preparation: Place a group of insects (e.g., 20-50 individuals of the same sex and age) into the glass chamber. The choice of sex will depend on the target pheromone (e.g., males for aggregation pheromones in some species, virgin females for sex pheromones).[6]

  • Aeration Setup: Connect the purified air source to the inlet of the glass chamber, regulating the flow rate (e.g., 100-500 mL/min) with a flowmeter.[6]

  • Volatile Trapping: Attach the adsorbent trap to the outlet of the chamber to capture the emitted volatiles.

  • Collection: Run the aeration for a predetermined period, typically 24 hours, to collect a sufficient amount of volatiles.[6]

  • Elution: After the collection period, remove the adsorbent trap and elute the trapped compounds with a small volume of high-purity solvent (e.g., 200-500 µL of hexane).[6]

  • Concentration: If necessary, carefully concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.[6]

  • Storage: Store the extract at -20°C or lower in a sealed vial until analysis.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique to identify which compounds in a complex mixture are biologically active by measuring the response of an insect's antenna.[7]

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter

  • Heated transfer line

  • Electroantennography (EAG) setup (micromanipulators, electrodes, amplifier)

  • Insect antenna

  • Conductive gel

  • Humidified air stream

Procedure:

  • GC Setup: Equip the GC with an appropriate column (e.g., DB-5ms). The column effluent is split, with one part going to the FID and the other to the EAG preparation via a heated transfer line.[6]

  • Antennal Preparation: Carefully excise an antenna from a live insect and mount it between two electrodes using conductive gel. Place the preparation in a continuous, humidified air stream.[6]

  • Analysis: Inject an aliquot of the volatile extract (from Protocol 1) into the GC.

  • Data Recording: Simultaneously record the signal from the FID (which detects all eluting compounds) and the EAG amplifier (which detects antennal depolarizations in response to active compounds).

  • Identification: Correlate the peaks in the FID chromatogram with the responses from the EAG to identify the electrophysiologically active compounds. These can then be identified using GC-Mass Spectrometry (GC-MS).

Protocol 3: Y-Tube Olfactometer Bioassay

This behavioral assay is used to determine the attractiveness or repellency of a chemical to an insect.

Materials:

  • Glass Y-tube olfactometer

  • Purified and humidified air source

  • Flowmeters

  • Odor sources (e.g., filter paper)

  • Test compound (this compound) dissolved in a solvent (e.g., hexane)

  • Solvent control

  • Insects for testing

Procedure:

  • Setup: Place the Y-tube olfactometer in a controlled environment with uniform lighting and temperature. Connect a purified, humidified air stream to each arm of the Y-tube, ensuring equal flow rates.

  • Odor Source Preparation: Apply a solution of this compound in a suitable solvent to a piece of filter paper and place it in the airflow of one arm (the "treatment" arm). Apply an equal amount of the solvent alone to another piece of filter paper and place it in the other arm (the "control" arm).[6]

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Data Collection: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. Record which arm the insect enters first (defined by crossing a line a certain distance into the arm) and/or the total time spent in each arm.[6]

  • Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. To avoid positional bias, rotate the Y-tube 180 degrees and switch the treatment and control arms periodically.

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a Chi-squared test for first choice or a t-test for time spent in each arm, to determine if there is a significant preference for the this compound-treated arm.[6]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual pathways in semiochemical research.

experimental_workflow cluster_collection Volatile Collection cluster_analysis Analysis & Identification cluster_outcome Outcome insect Live Insects aeration Aeration Chamber insect->aeration trap Adsorbent Trap aeration->trap extract Volatile Extract trap->extract gcead GC-EAD Analysis extract->gcead bioassay Behavioral Bioassay (Y-Tube Olfactometer) extract->bioassay gcms GC-MS Identification gcead->gcms active_compounds Identification of Active Compounds gcms->active_compounds behavior Behavioral Response (Attraction/Repulsion) bioassay->behavior

Workflow for the identification and behavioral testing of this compound.

signaling_pathway odorant This compound (Odorant Molecule) obp Odorant Binding Protein (OBP) odorant->obp Binding or_receptor Olfactory Receptor (OR) obp->or_receptor Transport & Delivery neuron Olfactory Receptor Neuron (ORN) or_receptor->neuron Activation antennal_lobe Antennal Lobe (Glomerulus) neuron->antennal_lobe Signal Transduction brain Higher Brain Centers antennal_lobe->brain Signal Processing response Behavioral Response brain->response

Simplified signaling pathway of an insect olfactory response to this compound.

References

Application Notes and Protocols for 5-Undecanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations of 5-Undecanol, a secondary fatty alcohol. The information is intended to guide researchers in the synthesis of derivatives of this compound for various applications, including as intermediates in drug development and as specialty chemicals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Appearance Colorless liquid
Boiling Point 228-230 °C at 760 mmHg
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether
CAS Number 37493-70-2[1]

Application Note 1: Oxidation of this compound to 5-Undecanone (B1585441)

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 5-Undecanone, the resulting ketone from the oxidation of this compound, can serve as a valuable intermediate. Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent suitable for this conversion.[2][3][4][5]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Celite® or silica (B1680970) gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend PCC (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise over 15-20 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short pad of Celite® or silica gel to remove the chromium byproducts. Wash the pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 5-undecanone can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Representative):

ReactantMolar Eq.Catalyst/ReagentSolventReaction TimeTemperatureYield (%)
This compound1.0PCC (1.5 eq.)CH₂Cl₂2-4 hRoom Temp.~85-95

Note: Yield is an estimated value for a typical PCC oxidation of a secondary alcohol and may vary.

Oxidation Reaction Workflow

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound PCC Anhydrous CH₂Cl₂ flask Round-bottom flask reagents->flask Add dropwise stir Stir at RT (2-4 hours) flask->stir monitor Monitor by TLC stir->monitor dilute Dilute with Et₂O monitor->dilute filter Filter through Celite® dilute->filter wash Wash organic phase filter->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Column Chromatography or Vacuum Distillation evaporate->purify product Pure 5-Undecanone purify->product

Caption: Workflow for the oxidation of this compound to 5-Undecanone.

Application Note 2: Esterification of this compound

Esterification is a key reaction for modifying the properties of alcohols. The reaction of this compound with an acyl chloride in the presence of a base like pyridine (B92270) is an efficient method for ester synthesis.[6] This method is often preferred over Fischer esterification for secondary alcohols due to milder reaction conditions and higher yields.[6]

Experimental Protocol: Esterification with Acetyl Chloride and Pyridine

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous pyridine

  • Anhydrous diethyl ether or dichloromethane

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution. A white precipitate of pyridinium hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product, 5-undecyl acetate, can be purified by vacuum distillation.

Quantitative Data (Representative):

ReactantMolar Eq.ReagentsSolventReaction TimeTemperatureYield (%)
This compound1.0Acetyl Chloride (1.1 eq.), Pyridine (1.2 eq.)Diethyl Ether1-3 h0 °C to RT>90

Note: Yield is an estimated value for a typical esterification of a secondary alcohol with an acyl chloride and may vary.

Esterification Signaling Pathway (Mechanism)

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation 5_Undecanol This compound (R-OH) Acetyl_Chloride Acetyl Chloride (R'-COCl) 5_Undecanol->Acetyl_Chloride Pyridine (as base) Tetrahedral_Intermediate Tetrahedral Intermediate Acetyl_Chloride->Tetrahedral_Intermediate Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Chloride_Ion Cl⁻ Tetrahedral_Intermediate->Chloride_Ion Leaving group Ester 5-Undecyl Acetate (Ester) Protonated_Ester->Ester Pyridine Pyridinium_Chloride Pyridinium Chloride

Caption: Mechanism of esterification of this compound with acetyl chloride.

Application Note 3: Dehydration of this compound to Undecene Isomers

The acid-catalyzed dehydration of secondary alcohols typically proceeds through an E1 mechanism to yield a mixture of alkene isomers.[7][8] Heating this compound with a strong acid catalyst like sulfuric or phosphoric acid will likely produce a mixture of cis- and trans-4-undecene and cis- and trans-5-undecene.[9]

Experimental Protocol: Acid-Catalyzed Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • 10% aqueous sodium carbonate (Na₂CO₃)

  • Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

  • Place this compound (1.0 equivalent) in a round-bottom flask suitable for distillation.

  • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (approximately 10-20% by volume of the alcohol).

  • Heat the mixture gently. The alkene products will distill as they are formed. The distillation temperature should be monitored.

  • Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with water, followed by 10% aqueous sodium carbonate solution to neutralize any remaining acid, and then again with water.

  • Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄.

  • The resulting mixture of undecene isomers can be further purified by fractional distillation if separation of isomers is desired.

Quantitative Data (Representative):

ReactantMolar Eq.CatalystReaction TimeTemperatureProduct Distribution
This compound1.0Conc. H₂SO₄Varies100-140 °CMixture of undecene isomers

Note: The exact product distribution will depend on the reaction conditions and the relative stability of the resulting alkenes (Zaitsev's rule).

Dehydration Logical Relationship (E1 Mechanism)

Dehydration_Mechanism Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ (fast) Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H₂O (slow, rate-determining) Alkenes Mixture of Undecene Isomers Carbocation->Alkenes - H⁺ (fast)

Caption: E1 mechanism for the dehydration of this compound.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 5-Undecanol using gas chromatography (GC) with Flame Ionization Detection (GC-FID) and Mass Spectrometry (GC-MS). These methods are applicable for the quantification and identification of this compound in various matrices, including in the context of flavor and fragrance analysis, quality control of chemical synthesis, and for its potential identification as a biomarker.

Introduction

This compound (CAS RN: 37493-70-2) is a secondary fatty alcohol.[1] Accurate and robust analytical methods are essential for its quantification and identification in research and industrial applications. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[2]

This application note provides two primary protocols:

  • Protocol 1: Quantitative Analysis of this compound using GC-FID. This method is ideal for routine quality control and high-throughput quantitative analysis where the identity of this compound is known.

  • Protocol 2: Identification and Quantification of this compound using GC-MS. This protocol is recommended for the unambiguous identification of this compound, especially in complex matrices, and for method development.

Data Presentation

The following table summarizes representative quantitative data for the analysis of long-chain alcohols, which can be considered typical for a validated this compound method. It is important to note that these values should be established for each specific instrument and method.

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 5.0 µg/mL0.2 - 2.0 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by GC-FID

This protocol is designed for the routine quantification of this compound in known matrices.

1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Internal Standard (IS) Stock Solution:

    • Prepare a stock solution of an appropriate internal standard (e.g., 1-dodecanol (B7769020) or another long-chain alcohol not present in the sample) at a concentration of 1 mg/mL in the same solvent as the standards.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Dissolve or dilute the sample in a known volume of the chosen solvent.

    • Add the internal standard to all standards and samples to a final concentration that is within the linear range of the detector.

    • Vortex the solutions to ensure homogeneity.

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Injector: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (this can be optimized based on the sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Detector: FID at 280°C.

  • Makeup Gas (He): 25 mL/min.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the response factor for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration.

  • Determine the concentration of this compound in the samples using the calibration curve.

Protocol 2: Identification and Quantification of this compound by GC-MS

This protocol is suitable for the confirmation of identity and quantification of this compound, especially in complex samples.

1. Sample Preparation

  • Follow the same sample preparation procedure as for the GC-FID analysis (Protocol 1, Step 1). An internal standard is also recommended for accurate quantification.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

  • Injector: Split/Splitless, 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[4]

  • MS Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification, scan from m/z 40 to 400.[3]

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions for this compound.

3. Data Analysis

  • Qualitative Analysis:

    • Identify the peak corresponding to this compound based on its retention time. The retention time will be influenced by the specific GC conditions but can be estimated to be in the mid-to-late part of the chromatogram under the specified conditions.

    • Compare the obtained mass spectrum of the chromatographic peak with a reference library (e.g., NIST) to confirm the identity of this compound.

  • Quantitative Analysis:

    • Integrate the peak areas of the selected ions (in SIM mode) or the total ion chromatogram (in full scan mode).

    • Construct a calibration curve and calculate the concentration as described for the GC-FID method.

Mandatory Visualization

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fragrance, Biological Fluid) Dilution Dilution/Dissolution in a suitable solvent Sample->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Filtration Filtration (if necessary) IS_Addition->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Identification Identification (MS Library Match) Detection->Identification Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification QC_Logical_Flow RawMaterial Raw Material (e.g., Fragrance Ingredient) GC_Analysis GC Analysis of this compound (Protocol 1 or 2) RawMaterial->GC_Analysis Decision Concentration of this compound within Specification? GC_Analysis->Decision Pass Product Release Decision->Pass Yes Fail Investigate and Rework Decision->Fail No

References

5-Undecanol: Absence of Applications in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the applications of 5-undecanol in the flavor and fragrance industry has revealed a consensus that this specific isomer is not utilized in these fields. Authoritative industry resources explicitly recommend against its use for both flavor and fragrance purposes.[1] Consequently, detailed application notes, experimental protocols, and quantitative sensory data for this compound are not available.

This document summarizes the known chemical and physical properties of this compound and provides a comparative overview with its isomer, 1-undecanol (B7770649), which is widely used in the industry. Additionally, a generalized experimental workflow for the sensory evaluation of a potential new flavor or fragrance ingredient is presented to illustrate the research that would be necessary to characterize this compound.

Physicochemical Properties of this compound

While not used for its organoleptic properties, the basic physicochemical data for this compound has been documented.

PropertyValue
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
CAS Number 37493-70-2
Boiling Point 228-230 °C at 760 mmHg
Flash Point 94 °C (201 °F)
Solubility Soluble in alcohol; Insoluble in water (49.73 mg/L @ 25 °C est.)
Appearance Colorless to almost colorless clear liquid

Comparative Analysis: this compound vs. 1-Undecanol

The contrast between the lack of application for this compound and the widespread use of its isomer, 1-undecanol, is stark. 1-Undecanol, also known as undecyl alcohol, is a well-established ingredient in the flavor and fragrance industry.

FeatureThis compound1-Undecanol
Odor Profile No data available.Floral, waxy, citrus with fatty notes.[2][3][4][5] Described as having a fresh, clean, rose, and soapy aroma.[4]
Flavor Profile No data available.Waxy, aldehydic, soapy with a citrus note.[6]
Applications Not recommended for flavor or fragrance use.[1]Used in floral and citrus fragrance compositions, such as rose, acacia, and cologne.[7] Also used in various food flavors including citrus, pineapple, and rose.[7] As a precursor in the synthesis of flavor and fragrance esters.[5]
FEMA GRAS Status Not listed.GRAS (Generally Recognized as Safe), FEMA Number 3097.[4]

Experimental Protocols for Sensory Analysis

For a compound to be considered for use in flavor and fragrance, it must undergo rigorous sensory evaluation. The following are generalized protocols that would be applied to a novel substance.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a critical technique for identifying which volatile compounds in a sample have an odor.[8][9][10][11]

Objective: To determine the odor-active components of a sample.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., ethanol (B145695) or diethyl ether).

  • Injection: Inject the sample into a gas chromatograph.

  • Separation: The GC separates the individual components of the sample based on their volatility and polarity. The column effluent is split.

  • Detection: One portion of the effluent is directed to a standard detector (e.g., a mass spectrometer or flame ionization detector) to identify and quantify the compounds. The other portion is directed to a heated sniffing port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor character and intensity for each compound as it elutes from the column.

Sensory Panel Evaluation for Odor and Flavor Thresholds

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, air, or a simple food base).

Methodology:

  • Panelist Selection and Training: Select and train a panel of individuals for their ability to consistently detect and describe specific odors and tastes.

  • Sample Preparation: Prepare a series of dilutions of this compound in the desired medium. The concentration range should span from well below the expected threshold to clearly perceptible levels.

  • Presentation: Present the samples to the panelists in a randomized and blinded fashion, often using a triangle test (two blanks and one sample) or a 3-Alternative Forced Choice (3-AFC) method.

  • Data Analysis: Analyze the panelists' responses to determine the concentration at which the substance can be reliably detected (detection threshold) and recognized by its characteristic aroma or taste (recognition threshold).

Logical Workflow for Flavor/Fragrance Ingredient Evaluation

The following diagram illustrates the typical workflow for evaluating a new chemical entity for its potential use as a flavor or fragrance ingredient. This compound has not progressed past the initial screening phase for organoleptic properties.

G cluster_0 Discovery & Screening cluster_1 Characterization cluster_2 Safety & Regulatory cluster_3 Application Chemical_Synthesis Chemical Synthesis / Natural Isolation Initial_Screening Initial Organoleptic Screening Chemical_Synthesis->Initial_Screening Is it odorous? GC_O GC-Olfactometry (GC-O) Initial_Screening->GC_O Positive Result No_Application No Further Evaluation Initial_Screening->No_Application Negative/No Odor Sensory_Panel Sensory Panel Evaluation (Thresholds, Descriptors) GC_O->Sensory_Panel Toxicology Toxicological Assessment Sensory_Panel->Toxicology Analytical_Chem Analytical Chemistry (Purity, Stability) Analytical_Chem->Toxicology Regulatory_Submission Regulatory Submission (e.g., FEMA GRAS) Toxicology->Regulatory_Submission Application_Testing Application Testing (Food/Fragrance Formulations) Regulatory_Submission->Application_Testing Approved Commercialization Commercialization Application_Testing->Commercialization

Typical workflow for evaluating a new flavor or fragrance ingredient.

Conclusion

Based on available data, this compound has no established applications in the flavor and fragrance industry. The lack of any documented positive sensory characteristics, combined with explicit recommendations against its use, precludes the development of detailed application notes and protocols. Research and development in this sector are focused on its isomer, 1-undecanol, and other aliphatic alcohols with desirable organoleptic properties.

References

Application Notes and Protocols for 5-Undecanol as a Standard in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Undecanol as a chemical standard in analytical methodologies. The information herein is intended to guide researchers, scientists, and drug development professionals in the effective use of this compound for quantitative analysis, particularly in chromatographic techniques.

Introduction to this compound as an Analytical Standard

This compound (CAS 37493-70-2) is a secondary fatty alcohol with a molecular formula of C₁₁H₂₄O.[1][2] Its well-defined chemical and physical properties, commercial availability with high purity, and structural similarity to various analytes make it a suitable candidate for use as an internal or external standard in chemical analysis.[3] As a standard, it is crucial for ensuring the accuracy, precision, and reproducibility of analytical methods.[4] In quantitative analysis, an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks to correct for the loss of analyte during sample preparation and analysis.[5]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing analytical methods, including sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
CAS Number 37493-70-2[1][2]
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 228.00 to 230.00 °C @ 760.00 mm Hg[3]
Flash Point 201.00 °F (94.00 °C) (estimated)[3]
Solubility in Water 49.73 mg/L @ 25 °C (estimated)[3]
Purity (Typical) >98.0% (GC)[3]

Application in Quantitative Analysis: Gas Chromatography (GC)

This compound can be employed as an internal standard for the quantification of volatile and semi-volatile organic compounds using Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Its elution time and response factor relative to the analytes of interest must be determined during method development.

3.1. General Workflow for Quantitative GC-MS Analysis using this compound as an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative GC-MS analysis.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification Sample Biological/Environmental Sample Spike Spike with known amount of This compound (Internal Standard) Sample->Spike Extract Extraction of Analytes and IS Spike->Extract Derivatize Derivatization (if necessary) Extract->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas (Analyte and this compound) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

General workflow for quantitative GC-MS analysis.

3.2. Experimental Protocol: Quantification of Volatile Organic Compounds (VOCs) by GC-MS

This protocol provides a general procedure for the quantification of VOCs in a liquid matrix using this compound as an internal standard. This method should be optimized and validated for specific analytes and matrices.

3.2.1. Materials and Reagents

  • This compound (purity >98%)

  • Analytes of interest (as high-purity standards)

  • Organic solvent (e.g., hexane, dichloromethane, high-purity)

  • Anhydrous sodium sulfate

  • GC-MS system with autosampler

3.2.2. Preparation of Standard Solutions

  • This compound Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable organic solvent in a volumetric flask.

  • Analyte Stock Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions for each analyte of interest in the same manner as the IS stock solution.

  • Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the analyte stock solutions. Spike each calibration standard with a constant concentration of the this compound IS (e.g., 10 µg/mL).

3.2.3. Sample Preparation

  • To 1 mL of the liquid sample, add a precise volume of the this compound IS stock solution to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).

  • Perform liquid-liquid extraction by adding 2 mL of an appropriate organic solvent (e.g., hexane), vortexing for 2 minutes, and centrifuging to separate the layers.

  • Collect the organic layer and dry it by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

3.2.4. GC-MS Instrumentation and Conditions

The following are typical GC-MS conditions for the analysis of fatty alcohols and related compounds. These should be optimized for the specific analytes.

Table 2: Typical GC-MS Parameters

ParameterValue
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C

3.3. Data Analysis and Quantification

  • Identify the peaks for the analytes and this compound based on their retention times and mass spectra by comparing them to the standards.

  • Integrate the peak areas of the characteristic ions for each analyte and for this compound.

  • For each calibration standard, calculate the response factor (RF) relative to the internal standard.

  • Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve.

  • Determine the concentration of the analytes in the samples by using the peak area ratios from the samples and the calibration curve.

Analytical Method Validation

Any quantitative method developed using this compound as a standard must be validated to ensure its performance is suitable for its intended purpose.[6] Key validation parameters are outlined in the ICH guidelines and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6]

4.1. Logical Flow of Method Validation

The following diagram illustrates the logical relationship between the key parameters of analytical method validation.

Method_Validation cluster_core Core Validation Parameters cluster_system System Suitability Accuracy Accuracy (% Recovery) Validation Validated Analytical Method Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation Specificity Specificity Specificity->Validation Linearity Linearity & Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ LOQ->Validation Robustness Robustness Robustness->Validation Stability Solution Stability Stability->Validation

Key parameters for analytical method validation.

Table 3: Typical Performance Characteristics for Fatty Alcohol Analysis by GC

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Note: These are general criteria and may vary depending on the specific application and regulatory requirements.

Application in Chiral Separations

This compound possesses a chiral center at the C-5 position. Therefore, it can also be used as a standard in enantioselective chromatography to determine the enantiomeric excess (e.e.) of chiral analytes. This typically involves the use of a chiral stationary phase (CSP) in either GC or High-Performance Liquid Chromatography (HPLC).[7] The direct method using a CSP is often preferred as it avoids the need for derivatization.[7]

Conclusion

This compound is a versatile compound with the potential for broad application as an internal and external standard in chemical analysis. Its physicochemical properties make it particularly suitable for use in GC-based methods for the quantification of a range of organic compounds. As with any analytical standard, it is imperative that methods employing this compound are thoroughly developed, optimized, and validated for the specific matrix and analytes of interest to ensure the generation of high-quality, reliable, and reproducible data.

References

Application Notes and Protocols for the Purification of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 5-undecanol, a secondary alcohol of interest in various chemical and pharmaceutical research fields. The protocols outlined below are based on established chemical separation techniques and can be adapted to specific laboratory settings and purity requirements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification strategies.

PropertyValueReference
Molecular FormulaC₁₁H₂₄O[1][2][3][4][5]
Molecular Weight172.31 g/mol [1][2]
Boiling Point228-230 °C at 760 mmHg[6]
AppearanceColorless to Almost Colorless Clear Liquid[2]
Purity (Commercial)>98.0% (GC)[2][7]
CAS Number37493-70-2[1][3]

Purification Techniques

The choice of purification method depends on the nature and quantity of impurities present in the this compound sample. The following sections detail protocols for common purification techniques: distillation, column chromatography, and crystallization.

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from impurities with significantly different boiling points.[8] Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and gradually apply vacuum to the system, aiming for a pressure at which the boiling point of this compound is reduced to a manageable temperature (e.g., below 150 °C).

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the head of the fractionating column. The initial fraction collected will likely be lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure.

    • Once the temperature begins to drop or rise again, switch to a different receiving flask to collect higher-boiling impurities.

  • Product Recovery: Allow the apparatus to cool completely before releasing the vacuum. The purified this compound is in the main fraction collected.

Column Chromatography

Column chromatography is effective for separating this compound from non-volatile impurities or compounds with different polarities.[9][10]

Experimental Protocol:

  • Stationary Phase and Solvent System Selection:

    • Stationary Phase: Silica (B1680970) gel is a common choice for the purification of alcohols.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of this compound around 0.3-0.4).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Carefully pour the slurry into a chromatography column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin eluting with the mobile phase, collecting the eluent in fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

    • Monitor the composition of the collected fractions using TLC.

  • Product Recovery:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Crystallization

Crystallization can be employed if the this compound is solid at or near room temperature or if a suitable solvent system can be found that allows for selective crystallization.[8][11] Since this compound is a liquid at room temperature, this technique is more applicable for the removal of solid impurities or for the purification of derivatives. Forcing crystallization at low temperatures might be an option.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.[12] A preliminary solvent screen with small amounts of the sample is recommended.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of pure crystals. The cooling rate can influence crystal size and purity. Seeding with a small crystal of pure this compound can induce crystallization.

  • Isolation and Washing: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

Gas Chromatography (GC) is a standard method for assessing the purity of this compound.[2][7]

Experimental Protocol for GC Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).[13]

  • GC Instrumentation and Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating fatty alcohols.[13]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[13]

    • Injection Mode: Split injection to prevent column overload.

    • Oven Temperature Program: An initial temperature of around 60-80°C, held for a few minutes, followed by a ramp up to a final temperature of 250-280°C.[13]

    • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Analysis:

    • Inject a small volume of the prepared sample solution into the GC.

    • Identify the peak corresponding to this compound based on its retention time (which can be confirmed with a pure standard).

    • Calculate the purity based on the relative peak areas.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Crystallization Low-Temperature Crystallization Crude->Crystallization Purified Purified this compound Distillation->Purified Chromatography->Purified Crystallization->Purified Analysis Purity Analysis (GC) Purified->Analysis Final Pure this compound (>98%) Analysis->Final

Caption: General workflow for the purification of this compound.

Purity_Analysis_Logic Sample Purified this compound Sample Prepare Prepare Dilute Solution Sample->Prepare Inject Inject into GC Prepare->Inject Separate Separation on Column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Analyze Analyze Peak Areas Chromatogram->Analyze Purity Determine Purity (%) Analyze->Purity

Caption: Logical steps for purity analysis of this compound by GC.

References

Application Notes and Protocols for the Use of 5-Undecanol in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-undecanol, a secondary fatty alcohol, in the preparation of various chemical derivatives. While specific literature on the reaction kinetics and yields for this compound is limited, the following protocols are based on well-established and reliable methodologies for the transformation of secondary alcohols. The information herein serves as a foundational guide for researchers to explore the synthesis of novel compounds with potential applications in materials science, fragrance chemistry, and drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below for reference.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₄O[1][2]
Molecular Weight 172.31 g/mol [1][2]
CAS Number 37493-70-2[2][3]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 228-230 °C @ 760 mmHg[3]
Flash Point 94 °C (201 °F)[3]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether.[4]
Purity (Typical) >98.0% (GC)[3]

Application Note 1: Oxidation of this compound to 5-Undecanone (B1585441)

The oxidation of secondary alcohols to their corresponding ketones is a fundamental transformation in organic synthesis. 5-Undecanone, the oxidation product of this compound, is a valuable intermediate for the synthesis of more complex molecules and may find use as a specialty solvent or in fragrance compositions. A common and efficient method for this conversion is the use of chromium-based reagents or, for a greener approach, biocatalytic oxidation.

Experimental Protocol: Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

This protocol describes a standard laboratory-scale oxidation of this compound to 5-undecanone using PCC.

Materials:

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (1.5 eq) to the stirred solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude 5-undecanone can be purified by vacuum distillation or column chromatography on silica gel.

Illustrative Quantitative Data:

ParameterIllustrative Value
Yield 85-95%
Purity (GC) >98%
Boiling Point ~224 °C @ 760 mmHg

Note: These values are illustrative and will depend on the specific reaction conditions and purification method.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add PCC to the solution A->B C Stir at room temperature (2-4 hours) B->C D Monitor by TLC C->D E Dilute with diethyl ether D->E F Filter through silica gel E->F G Wash organic phase F->G H Dry and concentrate G->H I Purify by distillation or chromatography H->I

Caption: Workflow for the oxidation of this compound to 5-Undecanone.

Application Note 2: Esterification of this compound

Esters of fatty alcohols are widely used as flavor and fragrance agents, plasticizers, and lubricants. The esterification of this compound can lead to derivatives with unique properties. For example, 5-undecyl acetate (B1210297) may possess interesting aromatic qualities.

Experimental Protocol: Fischer Esterification to Synthesize 5-Undecyl Acetate

This protocol details the synthesis of 5-undecyl acetate via the acid-catalyzed Fischer esterification of this compound with acetic acid.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (2.0 eq), and a catalytic amount of concentrated sulfuric acid (or TsOH) in toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 3-6 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 5-undecyl acetate can be purified by vacuum distillation.

Illustrative Quantitative Data:

ParameterIllustrative Value
Yield 70-85%
Purity (GC) >97%
Boiling Point ~245 °C @ 760 mmHg

Note: These values are illustrative and will depend on the specific reaction conditions and purification method.

Esterification_Workflow A Combine this compound, Acetic Acid, Catalyst, and Toluene B Heat to reflux with Dean-Stark apparatus A->B C Collect water by-product B->C D Cool to room temperature C->D E Aqueous work-up (Wash with H₂O, NaHCO₃, Brine) D->E F Dry organic layer E->F G Remove solvent (Toluene) F->G H Purify by vacuum distillation G->H

Caption: Workflow for the synthesis of 5-Undecyl Acetate.

Application Note 3: Dehydration of this compound to Undecenes

The dehydration of alcohols is a common method for the synthesis of alkenes. Dehydration of this compound is expected to yield a mixture of undecene isomers, which can be valuable starting materials for polymerization or other chemical transformations.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol outlines the general procedure for the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

  • Distillation apparatus

Procedure:

  • Place this compound into a distillation flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene products (typically 150-200 °C). The boiling point of undecenes is around 193 °C.

  • Collect the distillate, which will contain a mixture of undecene isomers and some water.

  • Transfer the distillate to a separatory funnel and wash it with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous CaCl₂.

  • The final product can be purified by fractional distillation to separate the different undecene isomers if desired.

Illustrative Quantitative Data:

ParameterIllustrative Value
Yield 60-80%
Product Composition Mixture of cis/trans-4-undecene and cis/trans-5-undecene
Boiling Point Range 190-195 °C

Note: These values are illustrative and will depend on the specific reaction conditions and purification method.

Application Note 4: Etherification of this compound

Ethers derived from fatty alcohols have applications as solvents, surfactants, and in the fragrance industry. The Williamson ether synthesis is a classic and versatile method for preparing unsymmetrical ethers.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of an illustrative ether, 5-ethoxyundecane, from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl iodide (or other alkyl halide)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the solution to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude ether can be purified by column chromatography or vacuum distillation.

Illustrative Quantitative Data:

ParameterIllustrative Value
Yield 65-80%
Purity (GC) >96%
Boiling Point ~230-235 °C

Note: These values are illustrative and will depend on the specific reaction conditions and purification method.

Logical_Derivatives cluster_start Starting Material cluster_products Potential Derivatives A This compound B 5-Undecanone A->B Oxidation C 5-Undecyl Esters (e.g., 5-Undecyl Acetate) A->C Esterification D Undecene Isomers A->D Dehydration E 5-Alkoxyundecanes (e.g., 5-Ethoxyundecane) A->E Etherification

Caption: Potential synthetic pathways for derivatives of this compound.

Disclaimer: The provided protocols and quantitative data are illustrative and based on general chemical principles for secondary alcohols. Researchers should conduct their own optimization and safety assessments before performing any of the described experiments. Proper personal protective equipment should be worn at all times, and all reactions should be carried out in a well-ventilated fume hood.

References

Application Notes: Liquid-Liquid Microextraction using 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the application of 5-Undecanol in liquid-liquid microextraction (LLME) for pharmaceutical analysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to LLME with this compound

Liquid-liquid microextraction (LLME) is a miniaturized sample preparation technique that has gained significant traction in pharmaceutical analysis due to its efficiency, minimal solvent consumption, and high enrichment factors. This compound, a long-chain alcohol, is an effective solvent for these applications, particularly in its dispersive liquid-liquid microextraction (DLLME) and solidified floating organic drop microextraction (SFODME) formats. Its low water solubility, appropriate density, and high affinity for a range of drug molecules make it a suitable choice for extracting analytes from complex biological matrices.

Key Advantages of this compound in Microextraction:

  • Low Water Solubility: Ensures minimal loss of the extraction solvent to the aqueous sample phase, leading to high recovery rates.

  • Good Chromatographic Behavior: Compatible with subsequent analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Appropriate Melting Point: The isomer 1-undecanol (B7770649) has a melting point of 13-15°C, making it suitable for SFODME, where the solvent droplet is solidified for easy collection. This compound has a similar melting point.

  • High Affinity for a Range of Analytes: Effectively extracts a variety of drug compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers.

Applications in Drug Development and Analysis

LLME with this compound (or its isomer 1-Undecanol) is a valuable tool for various stages of drug development and analysis, including:

  • Pharmacokinetic Studies: Extraction of drugs and their metabolites from biological fluids (e.g., plasma, urine) to determine their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Therapeutic Drug Monitoring: Measuring the concentration of drugs in patient samples to ensure they are within the therapeutic range.

  • Quality Control of Pharmaceuticals: Determination of active pharmaceutical ingredients (APIs) and impurities in drug formulations.

  • Forensic Toxicology: Isolation and detection of drugs of abuse in biological samples.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the microextraction of various pharmaceuticals using 1-Undecanol, a close isomer of this compound with similar physical and chemical properties.

Table 1: Extraction of Beta-Blockers using SFOME with 1-Undecanol

PharmaceuticalRecovery (%)Enrichment FactorLOD (µg/mL)LOQ (µg/mL)RSD (intra-day, %)RSD (inter-day, %)
Propranolol87.55---< 4.87< 6.38
Metoprolol75.32---< 4.87< 6.38
Carvedilol68.45---< 4.87< 6.38
Bisoprolol59.99---< 4.87< 6.38
Atenolol14.71---< 4.87< 6.38
Nadolol29.85---< 4.87< 6.38

Data from a study on the solidification of floating organic microextraction (SFOME) of beta-blockers.

Table 2: Extraction of Beta-Blockers using DLLME with 1-Undecanol

PharmaceuticalRecovery (%)Enrichment FactorLOD (µg/mL)LOQ (µg/mL)RSD (intra-day, %)RSD (inter-day, %)
Propranolol92.10243.970.0030.0106.47 - 12.606.47 - 12.60
Metoprolol81.23215.670.0050.0176.47 - 12.606.47 - 12.60
Carvedilol75.67200.890.0080.0256.47 - 12.606.47 - 12.60
Bisoprolol53.04198.890.0100.0336.47 - 12.606.47 - 12.60
Atenolol-0.0250.0836.47 - 12.606.47 - 12.60
Nadolol3.1411.790.0150.0506.47 - 12.606.47 - 12.60

Data from a study on the dispersive liquid-liquid microextraction (DLLME) of beta-blockers.

Table 3: Extraction of NSAIDs using Supramolecular Solvent-Based Vortex-Assisted LLME with 1-Undecanol

PharmaceuticalLinear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Paracetamol0.1 - 120.020.08
Caffeine0.1 - 120.0060.02
Diclofenac Sodium0.1 - 120.060.2

Data from a study on the vortex-assisted liquid-liquid microextraction of NSAIDs using a supramolecular solvent containing 1-Undecanol.[3][4]

Experimental Protocols

Protocol 1: Dispersive Liquid-Liquid Microextraction (DLLME) of Beta-Blockers

This protocol is adapted from a method developed for the extraction of beta-blockers from aqueous samples.

1. Reagents and Materials:

  • This compound (extraction solvent)

  • Acetonitrile (disperser solvent)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Sodium chloride

  • Aqueous sample containing beta-blockers

  • Conical centrifuge tubes

  • Microsyringe

  • Centrifuge

  • Vortex mixer

2. Procedure:

  • Transfer a 10 mL aliquot of the aqueous sample into a conical centrifuge tube.

  • Adjust the pH of the sample to 11 using a sodium hydroxide solution.

  • Add 2 g of sodium chloride to the sample and dissolve by vortexing.

  • Prepare the extraction mixture by combining 100 µL of this compound and 250 µL of acetonitrile.

  • Rapidly inject the extraction mixture into the sample tube.

  • A cloudy solution will form. Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the tube at 5000 rpm for 5 minutes to separate the organic and aqueous phases.

  • The fine droplets of this compound will sediment at the bottom of the tube.

  • Carefully collect the sedimented organic phase using a microsyringe.

  • The collected extract is now ready for analysis by an appropriate technique (e.g., GC-MS or LC-MS).

Protocol 2: Vortex-Assisted LLME of NSAIDs using a Supramolecular Solvent

This protocol is based on a method for the extraction of NSAIDs using a supramolecular solvent.

1. Reagents and Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Deionized water

  • Aqueous sample containing NSAIDs

  • Vortex mixer

  • Centrifuge tubes

2. Procedure:

  • Prepare the supramolecular solvent by mixing 400 µL of this compound with a 15% THF solution in water.

  • Adjust the pH of the aqueous sample to 4.

  • In a centrifuge tube, combine the aqueous sample with the prepared supramolecular solvent.

  • Vortex the mixture for a specified time (e.g., 2 minutes) to facilitate the extraction.

  • Centrifuge to separate the phases.

  • Collect the organic phase for analysis.

Visualizations

experimental_workflow_DLLME cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis Sample 1. Aqueous Sample pH_adjust 2. pH Adjustment Sample->pH_adjust Salt_add 3. Salt Addition pH_adjust->Salt_add Injection 5. Rapid Injection Salt_add->Injection Solvent_prep 4. Prepare this compound/ Disperser Mixture Solvent_prep->Injection Vortex 6. Vortex Mixing Injection->Vortex Centrifuge 7. Centrifugation Vortex->Centrifuge Collection 8. Collect Organic Phase Centrifuge->Collection Analysis 9. Instrumental Analysis (GC/LC-MS) Collection->Analysis

Caption: Workflow for Dispersive Liquid-Liquid Microextraction (DLLME).

logical_relationship_SFODME Solvent This compound Properties Low_density Lower Density than Water Solvent->Low_density Low_solubility Low Water Solubility Solvent->Low_solubility Low_mp Melting Point near Room Temp. Solvent->Low_mp Floating Organic Drop Floats Low_density->Floating Method SFODME Technique Solidification Solidification by Cooling Low_mp->Solidification Easy_collection Easy Collection of Solidified Solvent Method->Easy_collection

Caption: Key Properties of this compound for SFODME.

References

The Antimicrobial Potential of 5-Undecanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for the Investigation of 5-Undecanol as a Novel Antimicrobial Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel compounds with therapeutic potential. Fatty alcohols, a class of naturally derived compounds, have garnered attention for their antimicrobial properties. Among these, undecanol (B1663989) isomers have shown promise in combating various pathogens. This document focuses on this compound, a specific isomer of undecanol, and provides a comprehensive guide to its potential antimicrobial applications, including detailed experimental protocols and an overview of its likely mechanism of action based on current research on related long-chain fatty alcohols. While specific data on this compound is limited, this guide extrapolates from findings on other undecanol isomers to provide a foundational framework for its investigation.

Spectrum of Activity and Quantitative Data

While direct antimicrobial data for this compound is not extensively available in published literature, studies on other undecanol isomers, such as 1-undecanol (B7770649), 2-undecanol, and 3-undecanol, provide valuable insights into its expected activity. Long-chain fatty alcohols generally exhibit greater efficacy against Gram-positive bacteria and fungi compared to Gram-negative bacteria.[1] The antimicrobial activity is influenced by the length of the aliphatic carbon chain.[2][3] For instance, 1-undecanol has demonstrated bactericidal and membrane-damaging activity against Staphylococcus aureus.[2][3]

The following table summarizes the available quantitative data for various undecanol isomers and related compounds against a range of microorganisms. This data can serve as a benchmark for future studies on this compound.

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
1-UndecanolStaphylococcus aureus1632[2]
1-DecanolStaphylococcus aureus3264[2]
1-DodecanolStaphylococcus aureus816[2]
Undecan-2-oneCandida mycodermaHigh Activity-[4]
Undecan-2-oneAspergillus nigerHigh Activity-[4]
Undecan-3-oneCandida mycodermaHigh Activity-[4][5]
Undecan-3-oneAspergillus nigerHigh Activity-[4][5]
Undecan-3-olBacillus subtilisBacteriostatic Activity-[5]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. "High Activity" indicates a significant inhibitory effect was observed, though specific MIC values were not provided in the cited source.

Mechanism of Action

The primary antimicrobial mechanism of long-chain fatty alcohols like undecanol is the disruption of the microbial cell membrane.[1][6] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[2][3] Fatty acids and their derivatives can also interfere with cellular processes such as DNA replication and microbial communication.[7]

The proposed mechanism involves the insertion of the lipophilic alkyl chain of this compound into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structural integrity and function, leading to a cascade of events culminating in cell lysis.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Determine MIC E->F Membrane_Integrity_Workflow A Prepare Microbial Cell Suspension B Treat Cells with this compound and Controls A->B C Incubate at Optimal Temperature B->C D Centrifuge and Collect Supernatant C->D E Measure Leaked Intracellular Components (e.g., K+, ATP) D->E F Analyze Data and Compare to Controls E->F

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Undecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Undecanol. The following information is designed to address common issues and provide actionable guidance to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective laboratory methods for synthesizing this compound, a secondary alcohol, are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. Specifically, you can use:

    • n-Butylmagnesium bromide reacting with heptanal (B48729).

    • Hexylmagnesium bromide reacting with pentanal.[1][2]

  • Reduction of a Ketone: This method involves the reduction of 5-undecanone (B1585441) using a hydride reducing agent.[3][4]

Q2: My Grignard reaction to synthesize this compound is not starting. What are the likely causes?

A2: Failure to initiate a Grignard reaction is a common issue, often related to the deactivation of the magnesium surface or the presence of moisture. Key factors to check include:

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide.

  • Presence of Water: Grignard reagents are highly sensitive to water, which will quench the reaction. All glassware and solvents must be scrupulously dry.[5]

  • Impure Alkyl Halide: The alkyl halide used to prepare the Grignard reagent should be pure and dry.

Q3: I am observing a low yield in my this compound synthesis via the Grignard route. What could be the problem?

A3: Low yields in Grignard reactions can stem from several factors throughout the experimental process. Consider the following:

  • Incomplete Formation of the Grignard Reagent: Ensure the Grignard reagent has been fully formed before the addition of the aldehyde.

  • Side Reactions: Competing reactions such as Wurtz coupling of the alkyl halide or enolization of the aldehyde can reduce the yield of the desired alcohol.[5]

  • Loss During Workup: The product can be lost during the extraction and purification steps.

Q4: What are the best reducing agents for the synthesis of this compound from 5-undecanone?

A4: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its relative safety and ease of handling.[3][4] For less reactive ketones or to ensure complete reduction, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but it requires stricter anhydrous conditions and more careful handling.[6][7][8]

Q5: My ketone reduction is incomplete, and I have a low yield of this compound. How can I improve this?

A5: An incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: While theoretically, one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess to drive the reaction to completion.[3]

  • Decomposition of the Reducing Agent: Sodium borohydride can decompose in protic solvents, especially if they are acidic.

  • Steric Hindrance: While less of a concern for 5-undecanone, bulky ketones can react more slowly.[3]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Symptom / Observation Potential Cause Recommended Solution
Reaction does not initiate (no turbidity or exotherm) Inactive magnesium surface (oxide layer).Activate magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[9]
Wet glassware or solvents.Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents.
Low yield of this compound Incomplete formation of the Grignard reagent.Ensure the Grignard reagent is fully formed before adding the aldehyde. This can be confirmed by the disappearance of the magnesium turnings.
Quenching of the Grignard reagent by moisture or acidic protons.Maintain strict anhydrous and inert (nitrogen or argon) conditions throughout the reaction.
Side reactions (e.g., Wurtz coupling).Add the alkyl halide slowly to the magnesium turnings to minimize coupling.
Incomplete reaction with the aldehyde.Use a slight molar excess of the Grignard reagent relative to the aldehyde.
Formation of byproducts (e.g., undecane, diols) Grignard reagent acting as a base (enolization of the aldehyde).Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to favor nucleophilic addition.
Reduction of the aldehyde by the Grignard reagent.This is more common with sterically hindered Grignard reagents with β-hydrogens. Using n-butyl or hexyl Grignard should minimize this.
Ketone Reduction Troubleshooting
Symptom / Observation Potential Cause Recommended Solution
Incomplete reaction (significant starting ketone remains) Insufficient reducing agent.Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).[3]
Decomposition of NaBH₄.Use high-purity solvents and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize decomposition.[3]
Inadequate mixing.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of byproducts 1,4-reduction if using an α,β-unsaturated ketone (not applicable for 5-undecanone).N/A
Cannizzaro-type reactions for ketones without α-hydrogens (not applicable for 5-undecanone).N/A
Difficult product isolation Emulsion formation during workup.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.
Product is soluble in the aqueous layer.Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (n-Butylmagnesium Bromide and Heptanal)

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under a nitrogen or argon atmosphere.

    • Add magnesium turnings and a crystal of iodine to the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

    • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Heptanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve heptanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.[10][11][12]

Protocol 2: Synthesis of this compound via Reduction of 5-Undecanone

Materials:

  • 5-Undecanone

  • Methanol (B129727) or ethanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction:

    • Dissolve 5-undecanone in methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.

    • If necessary, purify the product by fractional distillation.[10][11][12]

Visualizations

Grignard_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product n-Butyl Bromide n-Butyl Bromide Grignard Formation n-Butylmagnesium Bromide Formation n-Butyl Bromide->Grignard Formation Magnesium Magnesium Magnesium->Grignard Formation Heptanal Heptanal Nucleophilic Addition Nucleophilic Addition to Heptanal Heptanal->Nucleophilic Addition Grignard Formation->Nucleophilic Addition Acidic Workup Acidic Workup Nucleophilic Addition->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Grignard synthesis pathway for this compound.

Ketone_Reduction cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_product Product 5-Undecanone 5-Undecanone Hydride Attack Hydride Attack 5-Undecanone->Hydride Attack NaBH4 Sodium Borohydride (NaBH4) NaBH4->Hydride Attack Protonation Protonation Hydride Attack->Protonation Alkoxide intermediate This compound This compound Protonation->this compound from solvent/workup

Caption: Ketone reduction pathway for this compound synthesis.

Troubleshooting_Workflow cluster_grignard_troubleshooting Grignard Troubleshooting cluster_ketone_troubleshooting Ketone Reduction Troubleshooting Start Low Yield of this compound Reaction_Type Which Synthesis Route? Start->Reaction_Type Grignard Grignard Reaction Reaction_Type->Grignard Grignard Ketone_Reduction Ketone Reduction Reaction_Type->Ketone_Reduction Ketone Reduction G_Check_Initiation Did the reaction initiate? Grignard->G_Check_Initiation K_Check_Reagent Check equivalents of reducing agent Ketone_Reduction->K_Check_Reagent G_Check_Conditions Check for anhydrous conditions and inert atmosphere G_Check_Initiation->G_Check_Conditions No G_Check_Side_Reactions Investigate side reactions (Wurtz, enolization) G_Check_Initiation->G_Check_Side_Reactions Yes K_Check_Temp Optimize reaction temperature K_Check_Reagent->K_Check_Temp K_Check_Purity Verify purity of starting ketone K_Check_Temp->K_Check_Purity

References

common impurities in synthetic 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues related to impurities in synthetic 5-Undecanol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in commercially available synthetic this compound?

A1: While specific impurity profiles can vary by supplier and synthesis method, common impurities in synthetic this compound may include:

  • Isomers of Undecanol: Other positional isomers (e.g., 1-, 2-, 3-, 4-Undecanol) can be present, arising from non-specific reactions during synthesis.

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials may be present. For example, if synthesized via a Grignard reaction, you might find traces of the corresponding alkyl halide and undecanal.

  • By-products of Synthesis: Side reactions can lead to the formation of various by-products, such as ethers or elimination products.

  • Solvent Residues: Residual solvents used during the synthesis and purification process (e.g., toluene, diethyl ether, hexane) may be present in the final product.

Q2: My experiment is yielding unexpected side products. Could impurities in this compound be the cause?

A2: Yes, impurities in your this compound can lead to unexpected side reactions. For instance, residual starting materials from the this compound synthesis could react with your reagents. Isomeric impurities may also react differently than this compound, leading to a mixture of products. It is crucial to verify the purity of your starting material.

Q3: How can I test the purity of my this compound sample?

A3: The most effective and commonly used method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique separates the different components of your sample and provides information about their relative abundance and identity. Other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be valuable for structural elucidation and impurity identification.

Q4: What is a typical purity level for research-grade this compound?

A4: Commercially available research-grade this compound typically has a purity of greater than 98.0% as determined by Gas Chromatography (GC).[2][3] For highly sensitive applications, higher purity grades may be necessary.

Troubleshooting Guide

Observed Problem Potential Cause (Related to this compound Impurities) Recommended Action
Inconsistent reaction yields or product profiles. Presence of isomeric impurities or unreacted starting materials in the this compound.1. Analyze the purity of the this compound lot using GC-MS. 2. If significant impurities are detected, purify the alcohol by distillation or chromatography before use. 3. Consider purchasing a higher purity grade of this compound.
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) of the final product. Impurities from the this compound are being carried through the reaction and are detected in the final product analysis.1. Obtain a GC-MS profile of the starting this compound. 2. Compare the impurity peaks with the unexpected peaks in your product's analytical data.
Physical properties of this compound (e.g., boiling point, refractive index) differ from literature values. The sample contains a significant amount of impurities.1. Refer to reliable sources for the physical properties of pure this compound. 2. Analyze the sample for impurities.

Experimental Protocols

Protocol: Purity Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for the qualitative and quantitative analysis of this compound purity.[1]

1. Sample Preparation:

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.

    • If necessary, perform a serial dilution to achieve a final concentration suitable for your instrument, typically in the range of 10-100 µg/mL.

    • Transfer the final solution to a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating long-chain alcohols and related impurities.

    • Injection Mode: Split injection (e.g., 50:1 split ratio) is typically used to prevent column overload.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.

3. Data Analysis:

  • Peak Identification: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST).

  • Impurity Identification: Analyze the mass spectra of any other peaks in the chromatogram and compare them to a reference library to identify potential impurities.

  • Purity Calculation: The purity of this compound is typically determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

Visualizations

G cluster_0 Troubleshooting Workflow: this compound Impurity Analysis start Experiment Yields Unexpected Results check_purity Is the purity of this compound confirmed? start->check_purity run_gcms Perform GC-MS Analysis on this compound Sample check_purity->run_gcms No other_factors Investigate Other Experimental Factors check_purity->other_factors Yes analyze_data Analyze GC-MS Data for Impurities run_gcms->analyze_data impurities_present Are significant impurities present? analyze_data->impurities_present purify Purify this compound (e.g., distillation) or source higher purity material impurities_present->purify Yes impurities_present->other_factors No proceed Proceed with Experiment using Purified this compound purify->proceed

Caption: Troubleshooting workflow for addressing experimental issues potentially caused by impurities in this compound.

References

Technical Support Center: Troubleshooting 5-Undecanol Separation by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chromatographic separation of 5-Undecanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of this compound.

Gas Chromatography (GC) Troubleshooting

Problem: Peak Tailing of this compound

Peak tailing is a common issue when analyzing polar compounds like alcohols by GC, often leading to poor resolution and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Active Sites in the System The polar hydroxyl group of this compound can interact with active sites (e.g., silanol (B1196071) groups) in the GC inlet liner, column, or detector. This is a likely chemical cause if only polar analytes are tailing.[1] Solution: Perform inlet maintenance, including replacing the septum and liner, and cleaning the gold seal.[1] Use a deactivated inlet liner. Trim the front end of the column (15-20 cm) to remove accumulated non-volatile residues.[1]
Column Contamination Accumulation of non-volatile contaminants in the column can lead to peak tailing for all compounds, not just polar ones.[2] Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants. If tailing persists, solvent rinsing the column may be necessary.[2]
Improper Column Installation Incorrect column positioning within the inlet can create dead volumes, leading to peak tailing.[3] Solution: Ensure the column is installed at the correct depth according to the instrument manual and that the column cut is clean and square.[3]
Analyte Overload Injecting too much sample can saturate the column, causing peak fronting or tailing. Solution: Reduce the injection volume or dilute the sample.
Derivatization For persistent tailing, consider derivatizing the this compound to make it less polar. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common technique that improves peak shape and volatility.[1]

Logical Troubleshooting Workflow for Peak Tailing

HPLCMethodDevelopment cluster_0 Column & Mobile Phase Screening cluster_1 Optimization cluster_2 Validation A Select Column (e.g., C18 for Achiral, Polysaccharide CSP for Chiral) B Select Initial Mobile Phase (e.g., ACN/H2O for RP, Hexane/IPA for NP) A->B C Inject Sample B->C D Evaluate Resolution & Peak Shape C->D E Adjust Mobile Phase Composition D->E Poor Resolution F Optimize Flow Rate & Temperature D->F Good Resolution, Further Optimization G Optimized Method D->G Acceptable Separation E->C F->C H Validate Method (Linearity, Accuracy, Precision) G->H

References

stability and degradation of 5-Undecanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 5-Undecanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a secondary alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidation: The hydroxyl group (-OH) on the fifth carbon can be oxidized to form a ketone, specifically 5-undecanone (B1585441). This is a common reaction for secondary alcohols.[1][2]

  • Dehydration: Under acidic conditions and/or elevated temperatures, this compound can undergo dehydration (elimination of a water molecule) to form a mixture of alkenes, primarily isomers of undecene.[3]

Q2: How stable is this compound under normal storage conditions?

A2: this compound is relatively stable under standard storage conditions (cool, dry, and dark place in a tightly sealed container). However, prolonged exposure to air (oxygen), light, and high temperatures can promote degradation. For long-term storage, it is advisable to purge the container with an inert gas like argon or nitrogen.[4]

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The expected degradation products of this compound under various stress conditions are summarized in the table below.

Stress ConditionPotential Degradation Products
Oxidative (e.g., H₂O₂)5-Undecanone
Acidic (e.g., HCl)Undecene isomers (from dehydration)
Basic (e.g., NaOH)Generally stable, but degradation may occur at high temperatures.
Thermal Dehydration to undecene isomers. At very high temperatures, further fragmentation may occur.
Photolytic (UV/Vis light)May promote oxidation to 5-undecanone.

Q4: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A4: Yes, chromatographic methods are well-suited for separating and quantifying this compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for analyzing volatile compounds like this compound and its primary degradants. Derivatization (e.g., silylation) may be necessary to improve peak shape and thermal stability.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) can also be employed, particularly for less volatile degradation products or when derivatization is not desirable.[8][9]

Troubleshooting Guides

Issue 1: I am observing a new peak in my chromatogram after storing my this compound sample.

  • Question: What is the likely identity of this new peak?

  • Answer: The new peak is likely a degradation product. If you are using a mass spectrometry detector, check the mass-to-charge ratio (m/z) of the new peak. An m/z corresponding to the molecular weight of 5-undecanone (C₁₁H₂₂O) would strongly suggest oxidation. If the new peak has a molecular weight corresponding to undecene (C₁₁H₂₂), it is likely a result of dehydration.

  • Question: How can I confirm the identity of the degradation product?

  • Answer: To confirm the identity, you can:

    • Analyze a reference standard: If available, inject a standard of the suspected degradation product (e.g., 5-undecanone) and compare the retention time and mass spectrum.

    • Perform a forced degradation study: Intentionally degrade a fresh sample of this compound under specific conditions (e.g., with an oxidizing agent) and see if the peak of interest increases.[4]

Issue 2: My quantitative results for this compound are inconsistent.

  • Question: What could be causing the variability in my measurements?

  • Answer: Inconsistent results can arise from several factors:

    • Sample Degradation: The sample may be degrading between preparations or during the analytical run. Ensure samples are stored properly and analyzed promptly after preparation.

    • Improper Sample Preparation: Ensure complete dissolution of this compound in the chosen solvent. In long-chain alcohols, solubility can be a factor.

    • Instrumental Issues: Check for leaks in your GC or HPLC system, ensure proper column installation, and verify detector performance.[10][11]

  • Question: How can I improve the reproducibility of my results?

  • Answer:

    • Use an Internal Standard: Incorporating an internal standard into your analytical method can compensate for variations in sample injection volume and other instrumental fluctuations.

    • Control Storage Conditions: Strictly control the storage conditions of your samples and standards (temperature, light exposure, and atmosphere).

    • Method Validation: Validate your analytical method for precision, accuracy, and linearity to ensure it is performing as expected.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate how such data can be presented. The goal of such a study is typically to achieve 5-20% degradation.[5]

Stress ConditionDurationTemperature% this compound RemainingMajor Degradant(s)% Degradant(s) Formed
0.1 M HCl24 hours60 °C85.2%Undecene Isomers14.8%
0.1 M NaOH24 hours60 °C98.5%-<1.5%
3% H₂O₂24 hoursRoom Temp89.7%5-Undecanone10.3%
Heat48 hours80 °C92.1%Undecene Isomers7.9%
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp95.3%5-Undecanone4.7%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution in a tightly sealed vial at 80°C.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.[12]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., GC-MS or HPLC).

Mandatory Visualization

degradation_pathways cluster_main This compound Stability cluster_degradation Degradation Pathways 5_Undecanol This compound 5_Undecanone 5-Undecanone 5_Undecanol->5_Undecanone Oxidation (e.g., H₂O₂, light) Undecene_Isomers Undecene Isomers 5_Undecanol->Undecene_Isomers Dehydration (e.g., Acid, Heat)

Caption: Primary degradation pathways of this compound.

experimental_workflow Start Start: this compound Sample Preparation Prepare 1 mg/mL Stock Solution Start->Preparation Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Preparation->Stress Sampling Withdraw Aliquots at Time Points Stress->Sampling During Incubation Neutralization Neutralize Acid/Base Samples Sampling->Neutralization If applicable Analysis Analyze by Stability-Indicating Method (e.g., GC-MS, HPLC) Sampling->Analysis Neutralization->Analysis Data Evaluate Data: - Quantify this compound - Identify & Quantify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Improving Reaction Selectivity with 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when working with 5-Undecanol. Our goal is to help you improve the selectivity and overall success of your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of selective reactions performed on this compound?

A1: this compound, as a secondary alcohol, is a versatile substrate for a variety of selective reactions. The most common transformations include:

  • Selective Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 5-undecanone (B1585441). The primary challenge is to achieve high chemoselectivity without side reactions such as C-C bond cleavage.

  • Stereoselective Reactions: These reactions focus on controlling the stereochemistry at the C5 position. This includes enzymatic kinetic resolutions to separate enantiomers of racemic this compound and stereospecific reactions like the Mitsunobu reaction to invert the stereocenter.

  • Esterification: Formation of esters from this compound, often with the goal of creating flavor and fragrance compounds or key pharmaceutical intermediates.

Q2: How can I improve the enantioselectivity of my reaction involving this compound?

A2: Low enantiomeric excess (e.e.) is a common issue in asymmetric synthesis. To improve enantioselectivity, consider the following factors:

  • Catalyst Purity and Loading: Ensure your chiral catalyst is of high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote non-selective background reactions. Catalyst loading is also critical and may need optimization.

  • Reaction Temperature: Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome. A solvent screen is often a valuable optimization step.

  • Reagent Purity: Impurities in your starting material (this compound) or other reagents can interfere with the catalytic cycle. Ensure all components are of high purity.

Q3: My selective oxidation of this compound is giving low yields. What are the likely causes?

A3: Low yields in the oxidation of secondary alcohols can stem from several factors:

  • Incomplete Conversion: The oxidizing agent may be degrading or insufficient. Ensure you are using the correct stoichiometry of the oxidant. For catalytic oxidations, check the catalyst for deactivation.

  • Byproduct Formation: Over-oxidation or side reactions can consume your starting material and desired product. The choice of a mild and selective oxidizing agent is crucial.

  • Steric Hindrance: While this compound is a relatively unhindered secondary alcohol, bulky reagents may react slowly.

  • Poor Reaction Conditions: Ensure you are using the appropriate solvent and temperature for your chosen oxidation method. For instance, Swern oxidations require very low temperatures (-78 °C) to be effective.[1]

Troubleshooting Guides

Guide 1: Low Selectivity in the Oxidation of this compound to 5-Undecanone
SymptomPossible CauseSuggested Solution
Formation of byproducts (e.g., carboxylic acids from C-C cleavage) Oxidizing agent is too harsh.Switch to a milder, more selective oxidant such as Dess-Martin periodinane (DMP), a TEMPO-based system, or perform a Swern oxidation.[1]
Incomplete conversion, starting material remains Insufficient oxidizing agent or deactivated catalyst.Use a fresh batch of the oxidizing agent and ensure correct stoichiometry. For catalytic systems, verify catalyst activity and loading.
Low yield of 5-undecanone Product decomposition during workup.Use a buffered workup to avoid strongly acidic or basic conditions. Purify the product promptly after the reaction.
Guide 2: Poor Enantioselectivity in Kinetic Resolution of this compound
SymptomPossible CauseSuggested Solution
Low enantiomeric excess (e.e.) of the resolved alcohol or ester Ineffective enzyme or chiral catalyst.Screen different lipases (e.g., Pseudomonas cepacia, Candida antarctica) for the kinetic resolution. Ensure the catalyst is active and used under optimal pH and temperature conditions.
Reaction proceeds to >50% conversion with low e.e. Non-selective background reaction is occurring.Lower the reaction temperature to slow down the non-catalyzed pathway. Ensure the purity of all reagents and solvents.
Inconsistent e.e. between batches Variability in reaction conditions or materials.Strictly control the reaction temperature, stirring rate, and moisture content. Use reagents and solvents from the same high-purity batch.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound using TEMPO

This protocol describes the selective oxidation of this compound to 5-undecanone using a TEMPO-catalyzed reaction with sodium hypochlorite (B82951) (bleach) as the terminal oxidant.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous sodium hypochlorite (NaOCl, commercial bleach)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (5 mL).

  • Add a saturated aqueous solution of sodium bicarbonate (5 mL), followed by potassium bromide (0.1 mmol) and TEMPO (0.01-0.05 mmol).

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (~1.2 mmol) dropwise, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude 5-undecanone by column chromatography.[1]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-5-Undecanol

This protocol outlines a method for the enantioselective separation of racemic this compound using a lipase-catalyzed acylation. This method is adapted from a protocol for the analogous 3-undecanol.

Materials:

Procedure:

  • To a solution of racemic (±)-5-undecanol (1.0 eq) in anhydrous hexane (10 mL per mmol of alcohol), add Pseudomonas cepacia lipase (e.g., 50 mg per mmol of alcohol).

  • Add vinyl acetate (0.6 eq) to the suspension.

  • Seal the flask and stir the mixture at room temperature (or a controlled temperature, e.g., 30 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-5-undecanol from the acylated (R)-5-undecyl acetate by silica (B1680970) gel column chromatography.

  • Determine the enantiomeric excess of the purified (S)-5-undecanol and the ester by chiral GC or HPLC analysis.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing Agent/SystemTypical Reaction ConditionsSelectivityAdvantagesDisadvantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureHighMild conditions, high yieldsReagent is expensive and potentially explosive
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CHighVery mild, tolerates many functional groupsRequires cryogenic temperatures, unpleasant odor
TEMPO/NaOCl CH₂Cl₂/H₂O, NaHCO₃, KBr, 0 °CHighCatalytic, uses inexpensive bleachBiphasic reaction, requires careful temperature control
Chromium-based reagents (e.g., PCC, PDC) CH₂Cl₂, room temperatureGoodReadily availableToxic and environmentally hazardous

Table 2: Expected Outcomes for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

Data is generalized for secondary alcohols and may vary for this compound.

Lipase SourceAcylating AgentTypical Conversion for Optimal e.e.Expected e.e. of AlcoholExpected e.e. of Ester
Pseudomonas cepacia Vinyl acetate~50%>95%>95%
Candida antarctica Lipase B (CALB) Vinyl acetate~50%>99%>99%
Candida rugosa Acetic anhydride~50%VariableVariable

Visualizations

experimental_workflow_oxidation start Start: this compound Solution reagents Add TEMPO, KBr, NaHCO3 start->reagents cool Cool to 0°C reagents->cool add_bleach Add NaOCl (Bleach) Dropwise cool->add_bleach monitor Monitor by TLC add_bleach->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Product: 5-Undecanone purify->product

Caption: Workflow for the selective oxidation of this compound.

troubleshooting_low_selectivity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Selectivity Observed cause1 Incorrect Reagent/Catalyst Choice start->cause1 cause2 Suboptimal Reaction Temperature start->cause2 cause3 Impure Starting Materials/Solvents start->cause3 solution1 Screen Alternative Catalysts/Reagents cause1->solution1 solution2 Optimize Reaction Temperature (e.g., lower T) cause2->solution2 solution3 Purify all Reaction Components cause3->solution3 end High Selectivity Achieved solution1->end Improved Selectivity solution2->end Improved Selectivity solution3->end Improved Selectivity

Caption: Troubleshooting logic for low reaction selectivity.

References

Technical Support Center: Large-Scale Synthesis of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the large-scale synthesis of 5-Undecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes for this compound?

A1: The two most common and scalable methods for synthesizing this compound are the Grignard reaction and the catalytic hydrogenation of 5-undecanone (B1585441).

  • Grignard Reaction: This route involves the reaction of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) with hexanal (B45976), or a hexyl Grignard reagent with pentanal. It is a versatile method for forming the carbon-carbon bond required in the final product.[1][2]

  • Catalytic Hydrogenation: This method involves the reduction of the corresponding ketone, 5-undecanone, to this compound using hydrogen gas in the presence of a metal catalyst.[3] This is often preferred in industrial settings due to its efficiency and the potential for high purity.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Key challenges in large-scale synthesis include managing reaction exotherms, ensuring consistent yield and purity, dealing with side reactions, and developing robust and efficient purification methods.[4][5] For Grignard reactions, initiation and maintaining anhydrous conditions are critical hurdles.[6][7] For hydrogenation, catalyst selection, activity, and potential for over-reduction are primary concerns.[8]

Q3: How can the purity of this compound be reliably validated at scale?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for validating the purity of this compound.[9] It allows for high-resolution separation and unambiguous identification of the main product and any potential impurities, such as residual starting materials (e.g., 5-undecanone), byproducts from side reactions, or other isomeric alcohols.[9]

Q4: What are the common impurities found in large-scale this compound synthesis?

A4: Depending on the synthetic route, common impurities may include:

  • From Grignard Synthesis: Unreacted starting aldehyde, Wurtz coupling products (e.g., decane, dodecane), and other isomeric alcohols.[7][10]

  • From Hydrogenation: Unreacted 5-undecanone and the over-reduction product, undecane.[3]

  • General: Solvents and reagents used in the work-up and purification steps.[9]

Troubleshooting Guides

Guide 1: Grignard Reaction Route
Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Magnesium surface is passivated by a layer of magnesium oxide.Mechanical Activation: Crush a few pieces of magnesium in the flask with a dry stirring rod to expose a fresh surface.[7] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension. A visual cue for activation by 1,2-dibromoethane is the production of ethylene (B1197577) gas.[6][7] Thermal Activation: Gently warm the flask with a heat gun, but be cautious as the reaction is highly exothermic once it starts.[6]
Low Yield of this compound 1. Wet Solvents/Reagents: Grignard reagents are highly sensitive to moisture.[6]1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous grade solvents and ensure starting materials are dry.[6]
2. Wurtz Coupling Side Reaction: The Grignard reagent couples with the starting alkyl halide.[7][10]2. Controlled Reagent Formation: Add the alkyl halide slowly to the magnesium suspension to minimize its concentration and reduce coupling.[10]
3. Low Reaction Temperature: The reaction may be too slow or incomplete.3. Optimize Temperature: While the initial addition of aldehyde is often done at a low temperature (e.g., 0 °C) to control the exotherm, allow the reaction to warm to room temperature to ensure completion.[7]
Formation of Emulsion During Work-up The magnesium salts formed during the quench can lead to stable emulsions, making layer separation difficult.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[5] Alternatively, filtering the quenched mixture through a pad of celite before extraction can help break the emulsion.[5]
Guide 2: Catalytic Hydrogenation Route
Problem Potential Cause Recommended Solution
Low Conversion of 5-Undecanone 1. Inactive Catalyst: The catalyst may be poisoned or deactivated.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored correctly. For heterogeneous catalysts, ensure proper handling to avoid deactivation.
2. Insufficient Hydrogen Pressure/Temperature: The reaction conditions are not optimal for the chosen catalyst.[8]2. Optimize Conditions: Systematically increase hydrogen pressure and/or temperature. Consult literature for optimal conditions for the specific catalyst system being used.
Low Selectivity (Formation of Undecane) The catalyst is too active, leading to the over-reduction of the alcohol to the corresponding alkane.Select a less active catalyst or modify the reaction conditions. For example, using a Co-based catalyst might offer better selectivity for the alcohol compared to highly active metals like Palladium or Platinum.[11] Reducing the reaction temperature or pressure can also decrease the rate of over-reduction.
Catalyst Deactivation Over Time Sintering of metal nanoparticles at high temperatures or adsorption of byproducts on the catalyst surface.[8]Consider using a catalyst with a more stable support. If byproduct adsorption is suspected, a purification step for the 5-undecanone starting material may be necessary. For some systems, catalyst regeneration protocols may be available.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterGrignard ReactionCatalytic Hydrogenation
Key Reagents Hexanal, Pentylmagnesium Bromide5-Undecanone, H₂ Gas
Catalyst None (Stoichiometric Reagent)Ni, Pd, Pt, Ru on a support (e.g., Carbon, Al₂O₃)[8][11]
Solvent Anhydrous Diethyl Ether or THF[6]Alcohols (e.g., Isopropanol, Ethanol), Hexane
Temperature 0 °C to Room Temperature[7]80 - 150 °C (Varies with catalyst)
Pressure Atmospheric10 - 50 bar H₂ (Varies with catalyst)[8]
Typical Yield 60 - 85%85 - 98%

Table 2: Purity Grades and Common Impurity Profiles for this compound

GradePurity Specification (by GC)[9]Common ImpuritiesPrimary Applications
Technical Grade >95%5-Undecanone, Undecane, other alcohols, solvent residue.Industrial solvents, intermediates for bulk chemicals.
Synthesis Grade >98%5-Undecanone (<0.5%), Undecane (<0.5%).[9]General laboratory research, synthesis of non-critical intermediates.
High Purity / Pharma Grade >99.5%Trace amounts of related isomers and starting materials.Pharmaceutical intermediate synthesis, flavor & fragrance applications.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from hexanal and pentylmagnesium bromide.

Materials:

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen).

    • Place magnesium turnings in the flask.

    • Add a solution of 1-bromopentane in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 1-bromopentane solution to the magnesium to initiate the reaction. If initiation is slow, add a crystal of iodine.

    • Once initiated (indicated by cloudiness and gentle reflux), add the remaining 1-bromopentane solution dropwise at a rate that maintains a steady reflux.

    • After addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of hexanal in anhydrous diethyl ether to the dropping funnel.

    • Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[2]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

Objective: To synthesize this compound by reducing 5-undecanone.

Materials:

  • 5-Undecanone

  • Ethanol (or other suitable solvent)

  • Hydrogenation Catalyst (e.g., 5% Pd/C or Raney Nickel)

  • Hydrogen gas

Procedure:

  • Reaction Setup:

    • Place 5-undecanone, ethanol, and the hydrogenation catalyst in a high-pressure reactor (autoclave).

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing samples via GC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude this compound can be purified by vacuum distillation if necessary.

Visualizations

G Workflow for Large-Scale this compound Synthesis cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_isolation Phase 3: Isolation & Purification cluster_analysis Phase 4: Quality Control reagent_prep Reagent & Solvent Preparation (Anhydrous Conditions) reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup reaction Controlled Reaction (Grignard or Hydrogenation) reactor_setup->reaction monitoring In-Process Monitoring (TLC, GC, HPLC) reaction->monitoring workup Quench & Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction purification Purification (Vacuum Distillation) extraction->purification analysis Final Product Analysis (GC-MS, NMR) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

G Troubleshooting Low Yield in Grignard Synthesis start Problem: Low Yield of this compound cause1 Did the reaction initiate properly? start->cause1 sol1 Solution: Activate Mg with Iodine, 1,2-dibromoethane, or heat. cause1->sol1 No cause2 Were anhydrous conditions maintained? cause1->cause2 Yes sol1->cause2 sol2 Solution: Flame-dry glassware. Use anhydrous solvents. cause2->sol2 No cause3 Was significant starting material recovered? cause2->cause3 Yes sol2->cause3 sol3 Solution: Increase reaction time or temperature. Check stoichiometry of reagents. cause3->sol3 Yes cause4 Were side products (e.g., Wurtz coupling) observed? cause3->cause4 No sol3->cause4 sol4 Solution: Slowly add alkyl halide during Grignard reagent formation. cause4->sol4 Yes end_node Yield Improved cause4->end_node No sol4->end_node

Caption: Logical troubleshooting guide for low yield in Grignard synthesis.

References

Technical Support Center: Resolving Solubility Issues with 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the solubility of 5-Undecanol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a long-chain fatty alcohol, which dictates its solubility characteristics. It is a colorless liquid that is practically insoluble in water but is soluble in many organic solvents.[1][2] Its poor water solubility is attributed to its long, nonpolar eleven-carbon chain, which is hydrophobic. The hydroxyl (-OH) group provides some capacity for polar interactions, but this is largely overshadowed by the hydrophobic nature of the molecule.

Q2: I am observing precipitation or an insoluble layer when trying to dissolve this compound in an aqueous buffer. Why is this happening?

This is expected behavior due to the hydrophobic nature of this compound. The estimated solubility of this compound in water is very low, approximately 49.73 mg/L at 25°C.[2] When introduced into an aqueous medium, the nonpolar alkyl chains of the this compound molecules tend to aggregate to minimize contact with water, leading to the formation of a separate phase or precipitate.

Q3: How can I prepare a stock solution of this compound for use in cell culture experiments?

To introduce this compound into aqueous media, such as for cell culture, a high-concentration stock solution in a water-miscible organic solvent is typically prepared first. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices. This stock solution can then be diluted into the cell culture medium, but care must be taken to avoid precipitation. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically below 0.5%, and ideally below 0.1% for DMSO) to prevent solvent-induced cytotoxicity.

Q4: My this compound solution was clear initially but precipitated after being placed in the incubator. What could be the cause?

Precipitation over time, especially under incubation conditions, can be due to several factors:

  • Temperature Changes: While warming can initially increase solubility, subsequent cooling or temperature fluctuations can cause the compound to crash out of solution.

  • Evaporation: Evaporation of the solvent from the culture medium can increase the concentration of this compound beyond its solubility limit.

  • Interactions with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and estimated quantitative data.

SolventFormulaTypeTemperature (°C)Solubility
WaterH₂OPolar Protic25~49.73 mg/L (estimated)[2]
EthanolC₂H₅OHPolar ProticNot SpecifiedSoluble[1]
Diethyl Ether(C₂H₅)₂OPolar AproticNot SpecifiedSoluble[1]
MethanolCH₃OHPolar ProticNot SpecifiedData not available
Acetone(CH₃)₂COPolar AproticNot SpecifiedData not available
TolueneC₇H₈NonpolarNot SpecifiedData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticNot SpecifiedExpected to be soluble

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted for use in various in vitro experiments, such as cell-based assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound and place it into a sterile microcentrifuge tube or glass vial.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Tightly cap the tube/vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved material. If particulates are still present, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, the stock solution can be stored at -20°C. Before use, thaw the solution at room temperature and vortex to ensure homogeneity.

  • When adding the stock solution to aqueous media, add it dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion, minimizing the risk of precipitation.

Protocol 2: Determination of this compound Solubility by the Gravimetric Method

This protocol outlines a standard gravimetric method to determine the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath)

  • Magnetic stirrer

  • Pipettes

  • Pre-weighed, clean, and dry containers

  • Rotary evaporator or a gentle stream of inert gas

Procedure:

  • Add an excess amount of this compound to a known volume of the chosen organic solvent in the temperature-controlled vessel.

  • Agitate the mixture using a magnetic stirrer at a constant temperature for 24-48 hours to ensure that equilibrium is reached. The presence of an undissolved this compound phase confirms that the solution is saturated.

  • Cease agitation and allow the phases to separate completely.

  • Carefully withdraw a known volume of the clear, saturated solvent phase, ensuring that no undissolved this compound is transferred.

  • Transfer the aliquot to a pre-weighed container.

  • Evaporate the solvent under controlled conditions until a constant weight of the this compound residue is achieved.

  • The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

  • Calculate the solubility in the desired units (e.g., g/100 mL).

Troubleshooting and Visual Guides

Troubleshooting Solubility Issues

This decision tree provides a logical workflow for troubleshooting common solubility problems encountered with this compound.

G start Start: this compound Precipitation Observed q1 Is the solvent aqueous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 This compound has very low water solubility. Use a co-solvent (e.g., DMSO, Ethanol) to make a stock solution. a1_yes->sol1 q2 Is the solution saturated (excess solute present)? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol3 The concentration exceeds the solubility limit. Use a more dilute solution. a2_yes->sol3 sol2 Increase temperature or use sonication to aid dissolution. Consider a different solvent. a2_no->sol2

Troubleshooting workflow for this compound precipitation.
Putative Metabolic Pathway of this compound

While the specific metabolic pathway of this compound is not extensively documented, it can be inferred from the known metabolism of other secondary fatty alcohols. The primary steps likely involve oxidation to a ketone, followed by further oxidation and conjugation for excretion.

G cluster_0 Cellular Metabolism undecanol This compound undecanone 5-Undecanone undecanol->undecanone Oxidation (Alcohol Dehydrogenase) hydroxylated Hydroxylated Metabolites undecanone->hydroxylated Further Oxidation (Cytochrome P450) excretion Excretion hydroxylated->excretion Conjugation (e.g., Glucuronidation)

A putative metabolic pathway for this compound.
Experimental Workflow: Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of this compound in a given solvent using the gravimetric method.

G start Start step1 Prepare Saturated Solution (Excess this compound in Solvent) start->step1 step2 Equilibrate at Constant Temperature (24-48h with agitation) step1->step2 step3 Phase Separation (Allow layers to settle) step2->step3 step4 Sample Saturated Solvent Phase (Known Volume) step3->step4 step5 Transfer Sample to Pre-weighed Container step4->step5 step6 Evaporate Solvent step5->step6 step7 Weigh Container with Residue step6->step7 end Calculate Solubility step7->end

Workflow for gravimetric solubility determination.

References

Technical Support Center: Optimization of Reaction Parameters for 5-Undecanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Undecanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the optimization of your reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective laboratory methods for synthesizing this compound, a secondary alcohol, are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an aldehyde. For this compound, this would typically be the reaction of pentylmagnesium bromide with hexanal (B45976) or hexylmagnesium bromide with pentanal.[1][2][3] This method is highly versatile for forming new carbon-carbon bonds.[4]

  • Reduction of 5-Undecanone (B1585441): This method involves the reduction of the corresponding ketone, 5-undecanone, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).[5][6][7][8] This is a straightforward and often high-yielding method if the ketone is readily available.

Q2: I am experiencing a low yield in my Grignard synthesis of this compound. What are the common causes?

A2: Low yields in Grignard reactions are a common issue and can often be attributed to several factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available to react with your aldehyde.[9] It is crucial to use flame-dried glassware and anhydrous solvents.

  • Poor Quality Grignard Reagent: The Grignard reagent may not have formed efficiently or may have degraded upon storage. It is best practice to use freshly prepared Grignard reagents or to titrate a commercial solution before use to determine its exact concentration.[9]

  • Side Reactions: The Grignard reagent can also act as a base, leading to the enolization of the aldehyde starting material. Another possible side reaction is the reduction of the aldehyde to a primary alcohol.[9]

  • Impure Starting Materials: Impurities in the alkyl halide or aldehyde can interfere with the reaction. Ensure your starting materials are of high purity.

Q3: What are the potential side products in the synthesis of this compound?

A3: In the Grignard synthesis , potential side products include the alkane formed from the reaction of the Grignard reagent with any trace water, and the primary alcohol resulting from the reduction of the aldehyde.[9] In the reduction of 5-undecanone with NaBH₄ , the primary side products are typically impurities from the starting ketone that are carried through the reaction. Incomplete reduction will also result in the presence of the starting ketone in the final product.

Q4: How can I purify the synthesized this compound?

A4: The most common method for purifying this compound is distillation . Since this compound is a liquid at room temperature with a relatively high boiling point, vacuum distillation is often employed to prevent decomposition at higher temperatures. Prior to distillation, an aqueous workup is necessary to remove inorganic salts and other water-soluble impurities. This typically involves washing the organic layer with a saturated solution of ammonium (B1175870) chloride (for Grignard reactions) or water, followed by drying over an anhydrous salt like magnesium sulfate (B86663).[9]

Troubleshooting Guides

Grignard Reaction Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no exotherm or color change) Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.
Wet glassware or solvent.Ensure all glassware is rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Low yield of this compound Grignard reagent was quenched by water.Use anhydrous solvents and flame-dried glassware. Ensure the aldehyde is also dry.
Inaccurate concentration of Grignard reagent.Titrate the Grignard reagent before use to determine the exact molarity and ensure correct stoichiometry.
Aldehyde enolization.Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.
Presence of a significant amount of starting aldehyde after reaction Insufficient Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Incomplete reaction.Allow the reaction to stir for a longer period at room temperature after the initial addition.
Formation of a white precipitate during workup Magnesium salts.Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid to dissolve the salts.
Reduction of 5-Undecanone Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Incomplete reaction (starting ketone remains) Insufficient reducing agent.Use a molar excess of sodium borohydride (typically 1.5-2 equivalents).
Short reaction time.Increase the reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature.
Low yield after workup Product loss during extraction.Perform multiple extractions (at least 3) of the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the alcohol.
Decomposition of the product.Avoid using strong acids during workup, as this can sometimes lead to dehydration of the secondary alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from pentylmagnesium bromide and hexanal.

Materials:

  • Magnesium turnings

  • 1-Bromopentane (B41390)

  • Hexanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine (crystal)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the dropping funnel, dissolve 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromopentane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Hexanal:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve hexanal (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound by Reduction of 5-Undecanone

This protocol describes the reduction of 5-undecanone to this compound using sodium borohydride.

Materials:

  • 5-Undecanone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve 5-undecanone (1.0 equivalent) in methanol or ethanol.[5][6]

    • Cool the solution in an ice bath.

    • In a separate container, dissolve sodium borohydride (1.5 equivalents) in a small amount of the same alcohol.

    • Slowly add the NaBH₄ solution to the stirred solution of 5-undecanone.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully add water to quench the excess NaBH₄.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by vacuum distillation.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis
ParameterGrignard Reaction (Pentylmagnesium bromide + Hexanal)Reduction of 5-Undecanone
Stoichiometry 1.1 - 1.2 eq. Grignard reagent to 1.0 eq. Aldehyde1.5 - 2.0 eq. NaBH₄ to 1.0 eq. Ketone
Solvent Anhydrous diethyl ether or THFMethanol or Ethanol
Temperature 0 °C for aldehyde addition, then room temperature0 °C to room temperature
Reaction Time 1 - 3 hours1 - 3 hours
Typical Yield 60 - 85%85 - 95%

Visualizations

Grignard_Workflow Grignard Synthesis Workflow for this compound start Start: Prepare Flame-Dried Glassware under Inert Atmosphere (N2/Ar) prep_grignard Prepare Grignard Reagent: Pentylmagnesium Bromide in Anhydrous Ether start->prep_grignard react_aldehyde React with Hexanal: Dropwise addition at 0 °C prep_grignard->react_aldehyde workup Aqueous Workup: Saturated NH4Cl solution react_aldehyde->workup extract Extraction: with Diethyl Ether workup->extract dry Dry Organic Layer: with Anhydrous MgSO4 extract->dry purify Purification: Vacuum Distillation dry->purify product Product: this compound purify->product

Caption: Grignard Synthesis Workflow for this compound.

Reduction_Workflow Reduction Synthesis Workflow for this compound start Start: Dissolve 5-Undecanone in Methanol/Ethanol reduction Reduction with NaBH4: Addition at 0 °C, then stir at RT start->reduction quench Quench Reaction: with Water reduction->quench remove_solvent Remove Solvent: Rotary Evaporation quench->remove_solvent extract Extraction: with Diethyl Ether remove_solvent->extract dry Dry Organic Layer: with Anhydrous MgSO4 extract->dry purify Purification: Vacuum Distillation (if needed) dry->purify product Product: this compound purify->product

Caption: Reduction Synthesis Workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Grignard Synthesis low_yield Low Yield of this compound check_reagent Was Grignard Reagent Freshly Prepared or Titrated? low_yield->check_reagent check_conditions Were Anhydrous Conditions Strictly Maintained? check_reagent->check_conditions Yes reprepare_reagent Action: Prepare fresh Grignard reagent or titrate existing stock. check_reagent->reprepare_reagent No check_addition Was Aldehyde Added Slowly at Low Temperature? check_conditions->check_addition Yes improve_drying Action: Flame-dry all glassware and use anhydrous solvents. check_conditions->improve_drying No optimize_addition Action: Optimize addition rate and maintain low temperature. check_addition->optimize_addition No success Yield Improved check_addition->success Yes reprepare_reagent->success improve_drying->success optimize_addition->success

Caption: Troubleshooting Logic for Grignard Synthesis.

References

Technical Support Center: Purification of 5-Undecanol from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Undecanol from natural sources. Due to the limited specific literature on the purification of this compound from natural matrices, this guide is based on established principles of natural product chemistry and analytical separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been identified as a volatile compound in guava fruit (Psidium guajava) and black tea (Camellia sinensis)[1]. The concentration in these sources is often low, presenting a significant challenge for isolation.

Q2: What are the primary challenges in purifying this compound from natural extracts?

A2: The main challenges include:

  • Low Concentration: this compound is typically a minor component in the essential oil or extract of the plant material.

  • Complex Matrix: Natural extracts contain a multitude of other compounds with similar physicochemical properties, such as other alcohols, esters, and terpenes, making separation difficult.

  • Co-elution: Structurally similar compounds, particularly other isomers of undecanol (B1663989) and other long-chain alcohols, are likely to co-elute during chromatographic separation.

  • Thermal Instability: Although this compound has a relatively high boiling point, prolonged exposure to high temperatures during extraction (e.g., steam distillation) could potentially lead to degradation or side reactions.

Q3: Which extraction method is recommended for obtaining a this compound-rich crude extract?

A3: For volatile compounds like this compound, steam distillation or hydrodistillation are common initial extraction methods to obtain an essential oil fraction[2][3][4]. For a less thermally intensive approach, solvent extraction using a non-polar solvent like hexane, followed by removal of the solvent under reduced pressure, can also be effective[5]. Supercritical fluid extraction (SFE) with CO2 is a modern, green alternative that can provide a high-quality extract[6].

Q4: What analytical techniques are suitable for monitoring the purity of this compound during purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both qualitative and quantitative analysis of volatile compounds like this compound in complex mixtures[7]. It allows for the separation of components and their identification based on their mass spectra. For routine monitoring of fractions, Thin-Layer Chromatography (TLC) can be a quick and cost-effective method, although it offers lower resolution.

Troubleshooting Guides

Low Yield of this compound in the Crude Extract
Potential Cause Troubleshooting Steps
Inefficient Extraction Method - Optimize the duration of steam/hydrodistillation. - If using solvent extraction, ensure the plant material is finely ground to maximize surface area. - Consider alternative solvents with varying polarities. - Explore advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency[2][3].
Improper Plant Material Handling - Use fresh or properly dried and stored plant material, as prolonged storage can lead to the loss of volatile compounds. - Ensure the correct plant part (e.g., fruit, leaves) is being used, as the distribution of secondary metabolites can vary.
Loss of Volatile Compound - Ensure all joints in the distillation apparatus are well-sealed to prevent the escape of volatile components. - When removing solvents, use a rotary evaporator at a controlled temperature and reduced pressure to minimize the loss of this compound.
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase - Silica (B1680970) gel is a common choice for initial fractionation. If separation is poor, consider using a less polar stationary phase like alumina (B75360) or a size-exclusion resin such as Sephadex LH-20.
Suboptimal Mobile Phase - Perform small-scale trials with different solvent systems of varying polarities to find the optimal mobile phase for separation. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to improve the resolution of complex mixtures.
Column Overloading - Reduce the amount of crude extract loaded onto the column. Overloading leads to broad and overlapping peaks, significantly reducing separation efficiency.
Poor Column Packing - Ensure the column is packed uniformly to prevent channeling, which results in distorted and poorly separated bands.
Co-elution of Impurities with this compound in GC-MS Analysis
Potential Cause Troubleshooting Steps
Presence of Isomers or Structurally Similar Alcohols - Optimize the GC temperature program. A slower temperature ramp can improve the separation of compounds with close boiling points. - Use a longer GC column or a column with a different stationary phase (e.g., a more polar column) to enhance resolution.
Matrix Effects - Consider a preliminary clean-up step before GC-MS analysis, such as solid-phase extraction (SPE), to remove interfering matrix components[8].

Experimental Protocols

General Protocol for Extraction and Initial Fractionation
  • Extraction:

    • Steam Distillation: Subject fresh or dried plant material (e.g., guava fruit pulp or black tea leaves) to steam distillation for 2-4 hours. Collect the distillate and separate the essential oil layer.

    • Solvent Extraction: Macerate the powdered plant material in n-hexane for 24-48 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into a glass column. Allow it to pack uniformly.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Start with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

    • Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC or GC-MS.

GC-MS Analysis for Purity Assessment
  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for separating fatty alcohols.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 5-10 °C/min to 250 °C.

    • Hold: Hold at 250 °C for 5-10 minutes.

    • (This program should be optimized based on the specific instrument and the complexity of the sample.)

  • Injector and Detector Temperatures: Typically 250 °C and 280 °C, respectively.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Natural Source (e.g., Guava, Black Tea) extraction Extraction (Steam Distillation or Solvent Extraction) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring column_chromatography->tlc hplc Preparative HPLC (Optional Final Step) fractions->hplc gcms GC-MS Analysis (Purity Assessment) fractions->gcms pure_compound Purified this compound hplc->pure_compound pure_compound->gcms

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Purity of This compound Fraction co_elution Co-elution with Similar Compounds start->co_elution overloading Column Overloading start->overloading wrong_mobile_phase Suboptimal Mobile Phase start->wrong_mobile_phase optimize_gradient Optimize Elution Gradient co_elution->optimize_gradient change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase prep_hplc Use Preparative HPLC co_elution->prep_hplc reduce_load Reduce Sample Load overloading->reduce_load wrong_mobile_phase->optimize_gradient

References

Technical Support Center: Storage and Handling of 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Undecanol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the stability and integrity of your samples.

Troubleshooting Guide: Signs of this compound Oxidation

Issue: You suspect your stored this compound has oxidized.

Symptom Potential Cause Recommended Action
Change in Odor Formation of volatile oxidation byproducts, such as ketones (e.g., 5-undecanone).Perform analytical testing to confirm oxidation (See Protocol 1 & 2). If oxidized, consider purification by distillation or disposal.
Yellowing of the Liquid Formation of colored polymeric byproducts resulting from advanced oxidation.Discard the sample as it is likely significantly degraded.
Increased Viscosity Polymerization of oxidation products.Discard the sample.
Precipitate Formation Formation of insoluble polymeric materials or peroxide crystals. Caution: Peroxide crystals can be explosive upon shock or friction.Do not move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.
Inconsistent Experimental Results The presence of impurities (oxidation products) can interfere with reactions.Test the purity of the this compound stock using Gas Chromatography (See Protocol 2).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation is oxidation. As a secondary alcohol, this compound is susceptible to autoxidation upon exposure to air (oxygen), light, and heat. This process can lead to the formation of peroxides and, subsequently, 5-undecanone (B1585441) and other degradation products.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is between 2-8°C.[1] It is crucial to use tightly sealed containers made of non-reactive materials like amber glass.

Q3: How can I prevent the oxidation of this compound?

A3: In addition to proper storage conditions, the use of antioxidants is highly recommended. Antioxidants are compounds that inhibit oxidation by scavenging free radicals. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) and Propyl Gallate.

Q4: Which antioxidant should I use for this compound, and at what concentration?

A4: Both BHT and Propyl Gallate are effective antioxidants. BHT is a free-radical scavenger that terminates the autoxidation chain reaction.[2] Propyl gallate also acts as a free-radical scavenger.[1][3][4][5] A typical concentration for these antioxidants is in the range of 0.01% to 0.1% (w/w). The optimal choice and concentration may depend on the specific application and storage duration.

Q5: How can I test my this compound for oxidation?

A5: The extent of oxidation can be quantified by determining the peroxide value (See Protocol 1). A low peroxide value indicates minimal oxidation. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect and quantify the presence of the primary oxidation product, 5-undecanone (See Protocol 2).

Q6: Are there any container materials I should avoid for storing this compound?

A6: Avoid containers made from materials that can leach impurities or are permeable to oxygen. While specific compatibility data for this compound is limited, it is best practice to avoid plastics that are not specifically rated for chemical resistance to alcohols. Amber glass bottles with tight-fitting caps (B75204) are the preferred choice.

Antioxidant Effectiveness Data

Antioxidant Typical Concentration Mechanism of Action Advantages Considerations
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Free-radical scavenger, chain terminator.[2]Highly effective for organic compounds, cost-effective.Can be volatile and may not be suitable for all applications.
Propyl Gallate 0.01 - 0.1%Free-radical scavenger.[1][3][4][5]Effective in fats and oils, which have similar properties to long-chain alcohols.[1][5]May be less soluble in non-polar organic solvents compared to BHT.
Tocopherols (Vitamin E) 0.05 - 0.5%Free-radical scavenger.Natural antioxidant, can have synergistic effects with other antioxidants.Can exhibit pro-oxidant activity under certain conditions.

Experimental Protocols

Protocol 1: Determination of Peroxide Value

This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to this compound. The peroxide value is a measure of the concentration of peroxides, the initial products of oxidation.

Materials:

  • This compound sample

  • Solvent mixture: 3:2 (v/v) glacial acetic acid and chloroform

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • 0.01 M Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Glass-stoppered conical flasks (250 mL)

  • Burette

  • Pipettes

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL glass-stoppered conical flask.

  • Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of saturated potassium iodide solution.

  • Stopper the flask, shake for one minute, and then add 30 mL of deionized water.

  • Titrate the liberated iodine with 0.01 M sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of starch indicator solution. A blue color will appear.

  • Continue the titration, with vigorous shaking, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used (a).

  • Perform a blank titration without the sample and record the volume (b).

Calculation:

Peroxide Value (meq/kg) = ( (a - b) * M * 1000 ) / w

Where:

  • a = volume of Na₂S₂O₃ solution used for the sample (mL)

  • b = volume of Na₂S₂O₃ solution used for the blank (mL)

  • M = Molarity of the Na₂S₂O₃ solution

  • w = weight of the sample (g)

Protocol 2: Gas Chromatography (GC) Analysis of this compound and 5-Undecanone

This protocol provides a general method for the analysis of this compound and its primary oxidation product, 5-undecanone, using a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and an FID or MS detector.

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.

  • If quantification is required, prepare a series of calibration standards of this compound and 5-undecanone in the same solvent.

Data Analysis:

  • Identification: Identify the peaks for this compound and 5-undecanone based on their retention times compared to pure standards. If using a mass spectrometer, confirm the identity by comparing the mass spectra to a reference library (e.g., NIST).

  • Quantification: The extent of oxidation can be estimated by the area percent method, where the peak area of 5-undecanone is expressed as a percentage of the total peak area of this compound and 5-undecanone. For more accurate quantification, use a calibration curve.

Visualizations

Oxidation_Troubleshooting_Workflow start Suspected this compound Oxidation visual_inspection Visual Inspection (Color, Clarity, Precipitate) start->visual_inspection decision_precipitate Precipitate Present? visual_inspection->decision_precipitate analytical_testing Analytical Testing peroxide_test Peroxide Value Test (Protocol 1) analytical_testing->peroxide_test gc_analysis GC Analysis (Protocol 2) analytical_testing->gc_analysis odor_check Odor Check decision_color_odor Color Change or Off-Odor? odor_check->decision_color_odor decision_precipitate->odor_check No ehs_contact Contact EHS for Disposal decision_precipitate->ehs_contact Yes decision_color_odor->analytical_testing Yes use_sample Use Sample decision_color_odor->use_sample No decision_peroxide Peroxide Value Acceptable? peroxide_test->decision_peroxide decision_purity Purity Acceptable by GC? gc_analysis->decision_purity decision_peroxide->decision_purity Yes purify_or_discard Purify or Discard decision_peroxide->purify_or_discard No decision_purity->use_sample Yes decision_purity->purify_or_discard No discard Discard Sample purify_or_discard->discard

Caption: Troubleshooting workflow for suspected this compound oxidation.

Oxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Decomposition This compound This compound Initiator O₂, Light, Heat This compound->Initiator Hydroperoxide This compound Hydroperoxide Alcohol_Radical This compound Radical Initiator->Alcohol_Radical Oxygen O₂ Alcohol_Radical->Oxygen Peroxy_Radical Peroxy Radical Oxygen->Peroxy_Radical Peroxy_Radical->this compound + this compound Peroxy_Radical->Hydroperoxide Alcohol_Radical_2 This compound Radical Hydroperoxide->Alcohol_Radical_2 generates new radical 5-Undecanone 5-Undecanone (Ketone) Hydroperoxide->5-Undecanone Water H₂O Hydroperoxide->Water

Caption: Simplified pathway of this compound autoxidation.

References

Technical Support Center: Enhancing the Reaction Rate of 5-Undecanol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of 5-Undecanol.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, a secondary alcohol, where steric hindrance can impede reaction rates.

Issue Potential Cause Recommended Solution
Slow or Incomplete Reaction Steric Hindrance: this compound is a secondary alcohol, which is sterically more hindered than a primary alcohol, slowing the nucleophilic attack on the carboxylic acid.[1][2]- Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[2] - Use a More Effective Catalyst: Consider catalysts known to be effective for secondary alcohols, such as ZrOCl₂·8H₂O or specific lipases.[3] - Increase Catalyst Loading: A higher concentration of the catalyst can accelerate the reaction. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration to achieve higher conversion.[2]
Inadequate Catalyst Activity: The chosen catalyst may not be optimal for sterically hindered secondary alcohols.- Switch to a Lewis Acid Catalyst: ZrOCl₂·8H₂O has shown efficacy in the esterification of long-chain secondary alcohols.[3] - Employ an Organocatalyst: N-Heterocyclic carbenes (NHCs) can catalyze the acylation of secondary alcohols at room temperature.[4] - Consider Enzymatic Catalysis: Lipases, such as Novozym-435, can be highly selective and effective for complex alcohols, though reaction times may be longer.[5][6]
Equilibrium Limitation (Fischer Esterification): The accumulation of water, a byproduct, can drive the reaction in reverse, preventing full conversion.[7]- Water Removal: Use a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture.[7] - Use an Excess of One Reactant: Employing a large excess of the carboxylic acid or this compound can shift the equilibrium towards the product side.[7]
Low Yield After Workup Incomplete Reaction: As described above, the reaction may not have reached completion.- Re-evaluate the reaction conditions (temperature, catalyst, time) as suggested above.
Product Loss During Extraction: The ester product may have some solubility in the aqueous phase, especially if shorter-chain carboxylic acids are used.- Perform Multiple Extractions: Use several smaller volumes of the organic solvent for extraction rather than one large volume to maximize recovery. - Use a Saturated Salt Solution (Brine) Wash: Washing the organic layer with brine can reduce the solubility of the ester in the aqueous phase.
Hydrolysis During Workup: The presence of acid or base during aqueous workup can lead to the hydrolysis of the newly formed ester.- Neutralize Carefully: Ensure complete neutralization of the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extensive contact with water.[8]
Formation of Side Products Dehydration of Alcohol: At high temperatures with a strong acid catalyst, this compound may undergo dehydration to form undecene.- Use a Milder Catalyst: Consider using a solid acid catalyst or an enzyme to avoid harsh acidic conditions. - Optimize Temperature: Avoid excessively high reaction temperatures.
Ether Formation: Under certain acidic conditions, two molecules of this compound can react to form an ether.- Use an Excess of the Carboxylic Acid: This will favor the esterification reaction over ether formation.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound slower than that of a primary alcohol like 1-Undecanol?

A1: The hydroxyl group in this compound is attached to a secondary carbon, which is bonded to two other carbon atoms. This creates more steric hindrance around the oxygen atom compared to a primary alcohol, where the hydroxyl group is at the end of a carbon chain. This steric bulk makes it more difficult for the alcohol to act as a nucleophile and attack the carbonyl carbon of the carboxylic acid, thus slowing down the reaction rate.[1][2]

Q2: What is the most effective type of catalyst for the esterification of this compound?

A2: The choice of catalyst depends on the desired reaction conditions and scale.

  • For classical Fischer esterification , strong acids like sulfuric acid or p-toluenesulfonic acid are common, but for sterically hindered alcohols, Lewis acids like Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) supported on mesoporous silica (B1680970) have shown enhanced catalytic activity.[3]

  • Enzymatic catalysts , such as immobilized lipases (e.g., Novozym-435), offer a green and highly selective alternative, often proceeding under milder conditions, which can prevent the formation of side products.[5][6]

  • Organocatalysts , like N-Heterocyclic Carbenes (NHCs), are effective for the acylation and transesterification of secondary alcohols at room temperature with low catalyst loadings.[4]

Q3: How can I drive the Fischer esterification of this compound to completion?

A3: Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can apply Le Chatelier's principle by:

  • Removing Water: Use a Dean-Stark trap during reflux to continuously remove the water as it is formed. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can also be effective.[7]

  • Using an Excess of a Reactant: Employing a large excess of either this compound or the carboxylic acid will shift the equilibrium towards the formation of the ester. Often, the less expensive reactant is used in excess.[7]

Q4: Can I use a non-acidic method to esterify this compound to avoid side reactions?

A4: Yes, several methods avoid strong acidic conditions:

  • Acylation with Acid Anhydrides or Acyl Chlorides: These reagents are more reactive than carboxylic acids and the reactions are generally irreversible. Acylations with acid anhydrides can be catalyzed by a small amount of DMAP (4-Dimethylaminopyridine).[7][9]

  • Lipase-Catalyzed Esterification: This enzymatic method operates under neutral and mild conditions, which is ideal for sensitive substrates.[5][10]

  • Transesterification: You can react this compound with an excess of a simple ester (like methyl acetate (B1210297) or ethyl acetate) in the presence of a suitable catalyst (acid, base, or enzyme) to form the desired ester. N-Heterocyclic carbenes are particularly effective for transesterification with secondary alcohols.[4][7]

Q5: What are typical starting conditions for a Fischer esterification of this compound?

A5: A general starting point would be to use a 1:1 to 1:3 molar ratio of this compound to a carboxylic acid (e.g., acetic acid). A catalytic amount of an acid catalyst like concentrated sulfuric acid (1-2 mol%) or p-toluenesulfonic acid is added. The reaction is typically heated to reflux in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. The reaction progress should be monitored by a suitable technique like TLC or GC.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol is a standard method for acid-catalyzed esterification.

Materials:

  • This compound

  • Glacial Acetic Acid

  • p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine this compound (1 equivalent), glacial acetic acid (2-3 equivalents), and toluene.

  • Carefully add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Heat the reaction mixture to reflux and maintain it, allowing for the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (no further water is collected, or the starting material is consumed), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield the pure ester.

Protocol 2: Lipase-Catalyzed Esterification of this compound

This protocol provides a greener, milder alternative using an immobilized enzyme.

Materials:

  • This compound

  • Carboxylic acid (e.g., octanoic acid)

  • Immobilized Lipase (B570770) (e.g., Novozym-435)

  • Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, to control water activity)

Procedure:

  • To a flask, add this compound (1 equivalent), the chosen carboxylic acid (1-1.5 equivalents), and the organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to adsorb the water produced.

  • Seal the flask and place it in a shaker incubator at a controlled temperature (typically 40-60 °C).

  • Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or HPLC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Further purification, if necessary, can be achieved by column chromatography or vacuum distillation.

Visualizations

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + this compound Protonation Protonation of Carbonyl Oxygen (Catalyst H⁺) Reactants->Protonation H⁺ Activated_Acid Protonated Carboxylic Acid (Electrophilic Carbonyl) Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by this compound Activated_Acid->Nucleophilic_Attack + this compound Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Deprotonation Deprotonation (Regenerates Catalyst H⁺) Protonated_Ester->Deprotonation Products Ester + Water Deprotonation->Products - H⁺ Experimental_Workflow_Fischer A Combine Reactants: This compound, Carboxylic Acid, Catalyst, Toluene B Set up Dean-Stark Apparatus and Reflux A->B C Monitor Reaction Progress (TLC/GC) B->C D Cool to Room Temperature C->D E Workup: Extraction and Washes (H₂O, NaHCO₃, Brine) D->E F Dry Organic Layer (MgSO₄) E->F G Solvent Removal (Rotary Evaporator) F->G H Purification (Vacuum Distillation) G->H I Final Product (Ester) H->I Troubleshooting_Tree Start Esterification Issue: Slow or Incomplete Reaction Q_Catalyst Is the catalyst optimized for secondary alcohols? Start->Q_Catalyst A_Catalyst_No Action: Switch to ZrOCl₂·8H₂O, Lipase, or NHC catalyst. Q_Catalyst->A_Catalyst_No No Q_Equilibrium Is water being effectively removed? Q_Catalyst->Q_Equilibrium Yes A_Catalyst_No->Q_Equilibrium A_Equilibrium_No Action: Use Dean-Stark or add molecular sieves. Q_Equilibrium->A_Equilibrium_No No Q_Temp Is the reaction temperature adequate? Q_Equilibrium->Q_Temp Yes A_Equilibrium_No->Q_Temp A_Temp_No Action: Increase reflux temperature if possible. Q_Temp->A_Temp_No No Success Reaction Rate Enhanced Q_Temp->Success Yes A_Temp_No->Success

References

Validation & Comparative

Validating the Synthesis of 5-Undecanol: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative analysis of spectroscopic data for 5-undecanol, a secondary alcohol, and outlines the experimental protocols for its synthesis and characterization. By comparing its spectral features to alternative secondary alcohols, this guide offers a framework for the validation of this compound in a laboratory setting.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, hexylmagnesium bromide, with an aldehyde, pentanal. The nucleophilic hexyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of pentanal, forming an alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the final product, this compound.

Experimental Protocols

Synthesis of this compound
  • Preparation of Hexylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 0.05 mol). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromohexane (B126081) (6.9 mL, 0.05 mol) in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pentanal: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of pentanal (5.3 mL, 0.05 mol) in 15 mL of anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Workup: The reaction mixture is carefully poured into a beaker containing crushed ice and 50 mL of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted twice with 20 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride plates.

  • Mass Spectrometry (MS): The mass spectrum is recorded using a mass spectrometer with electron ionization (EI) at 70 eV.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three other secondary alcohols: 2-heptanol, 3-octanol, and 4-decanol. This comparison highlights the characteristic spectral features that can be used to confirm the identity and purity of synthesized this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm relative to TMS)

Compound-OH-CH(OH)--CH₂- (adjacent to CH(OH))-CH₃
This compound ~1.5 (br s)~3.6 (m)~1.4 (m)~0.9 (t)
2-Heptanol ~1.6 (br s)~3.8 (m)~1.4 (m), ~1.2 (d)~0.9 (t)
3-Octanol ~1.4 (br s)~3.5 (m)~1.4 (m)~0.9 (t)
4-Decanol ~1.5 (br s)~3.6 (m)~1.4 (m)~0.9 (t)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm relative to CDCl₃)

CompoundC-OHC adjacent to C-OHOther Alkyl CarbonsTerminal CH₃
This compound ~71.8~37.5, ~37.3~31.9, ~29.3, ~25.5, ~22.7~14.1
2-Heptanol ~68.0~39.4, ~23.4~32.0, ~25.6, ~22.7~14.1
3-Octanol ~72.9~36.5, ~29.8~31.9, ~25.4, ~22.7~14.1, ~10.0
4-Decanol ~72.0~37.0, ~34.5~31.9, ~29.5, ~25.8, ~22.7~14.1

Table 3: Key IR Absorption Bands (in cm⁻¹)

CompoundO-H Stretch (broad)C-H StretchC-O Stretch
This compound ~3350~2930, ~2860~1110
2-Heptanol ~3340~2930, ~2860~1115
3-Octanol ~3350~2930, ~2860~1110
4-Decanol ~3340~2930, ~2860~1112

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-H₂O]⁺Major Fragments
This compound 172154115, 87, 73, 59
2-Heptanol 11698101, 83, 59, 45
3-Octanol 130112101, 87, 73, 59
4-Decanol 158140115, 101, 87, 73

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from the synthesis of this compound to its final validation through spectroscopic analysis and comparison.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Grignard_prep Hexylmagnesium Bromide Preparation Reaction Reaction with Pentanal Grignard_prep->Reaction Reacts with Workup Aqueous Workup Reaction->Workup Quenches Purification Distillation Workup->Purification Yields Crude Product NMR 1H and 13C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Comparison Compare Data with Alternatives NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison Structure_Confirmation Structure Confirmed Data_Comparison->Structure_Confirmation Matches Expected Spectra

A Comparative Analysis of 5-Undecanol and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and biological activities of 5-Undecanol and its structural isomers, providing a framework for their evaluation in research and development.

This guide offers a comparative analysis of this compound and its key isomers: 1-Undecanol, 2-Undecanol, 3-Undecanol, and 4-Undecanol. The position of the hydroxyl group along the undecane (B72203) backbone significantly influences the molecule's physical and chemical characteristics, which in turn dictates its biological activity and potential applications in fields ranging from flavor and fragrance to pharmaceuticals and agriculture. This document provides a comprehensive overview of their properties, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Comparative Overview

The structural differences among the undecanol (B1663989) isomers lead to variations in their physical properties, such as boiling point, melting point, and solubility. These properties are critical for determining the appropriate applications and handling procedures for each isomer. The following table summarizes the key physicochemical data gathered from various sources.

PropertyThis compound1-Undecanol2-Undecanol3-Undecanol4-Undecanol
Molecular Formula C₁₁H₂₄OC₁₁H₂₄OC₁₁H₂₄OC₁₁H₂₄OC₁₁H₂₄O
Molecular Weight ( g/mol ) 172.31172.31172.31172.31172.31
Boiling Point (°C) 228-230243229-231229.7229-230
Melting Point (°C) -4192-311.58 (estimate)No Data
Density (g/mL at 25°C) ~0.830~0.830~0.828~0.828No Data
Water Solubility Insoluble (estimated)Insoluble[1][2][3]Partially soluble[4]Insoluble (estimated)Slightly soluble[5]
Solubility in Organic Solvents Soluble in alcoholSoluble in alcohol and ether[1]Soluble in alcohol and ether[6]Soluble in alcoholSoluble in ethanol (B145695) and ether[5]
CAS Number 37493-70-2112-42-51653-30-16929-08-44272-06-4

Biological Activity: A Look at Structure-Activity Relationships

The biological activities of undecanol isomers are closely linked to their molecular structure. The position of the hydroxyl group affects the molecule's polarity, steric hindrance, and ability to interact with biological targets such as cell membranes and enzymes. While direct comparative studies across all isomers are limited, the available data suggests distinct profiles for each.

Antimicrobial and Antifungal Activity:

Long-chain alcohols are known for their antimicrobial properties, primarily through the disruption of microbial cell membranes.[6] 1-Undecanol has demonstrated notable antifungal activity.[2] Studies on 2-Undecanol have also shown inhibitory effects against certain bacteria and fungi.[6] While specific data for this compound is scarce, it is plausible that it exhibits similar properties. The efficacy is likely dependent on the specific microbial species and the isomer's ability to partition into the cell membrane.

Insect Repellent and Pheromonal Activity:

Certain undecanol isomers have been investigated for their roles in insect communication and control. 2-Undecanol is a known pheromone component in some insect species.[6] The structural specificity of insect receptors suggests that different isomers would elicit varied behavioral responses. Further research is needed to explore the potential of this compound and other isomers as insect repellents or attractants.

Experimental Protocols

To facilitate direct comparative analysis, standardized experimental protocols are essential. Below are detailed methodologies for key experiments that can be applied to this compound and its isomers.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of undecanol isomers against a target microorganism.

Materials:

  • Undecanol isomers (this compound, 1-Undecanol, 2-Undecanol, etc.)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control (known antimicrobial agent)

  • Negative control (broth with microbial inoculum only)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each undecanol isomer in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each isomer in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Visualizing the Isomeric Landscape and Experimental Workflow

To better understand the structural relationships and the process of comparative analysis, the following diagrams are provided.

G cluster_isomers Undecanol Isomers (C11H24O) Undecane Undecane (C11H24) 1-Undecanol 1-Undecanol Undecane->1-Undecanol Hydroxylation at Carbon Position 2-Undecanol 2-Undecanol Undecane->2-Undecanol Hydroxylation at Carbon Position 3-Undecanol 3-Undecanol Undecane->3-Undecanol Hydroxylation at Carbon Position 4-Undecanol 4-Undecanol Undecane->4-Undecanol Hydroxylation at Carbon Position This compound This compound Undecane->this compound Hydroxylation at Carbon Position

Caption: Structural relationship of undecanol isomers.

G cluster_workflow Comparative Biological Activity Workflow start Select Undecanol Isomers protocol Define Standardized Experimental Protocol (e.g., MIC Assay) start->protocol execution Perform Experiments in Parallel protocol->execution data Collect and Analyze Quantitative Data execution->data comparison Compare Performance Metrics (e.g., MIC values) data->comparison conclusion Draw Structure-Activity Relationship Conclusions comparison->conclusion

Caption: Workflow for comparative analysis of undecanol isomers.

Conclusion

The analysis of this compound and its isomers reveals that subtle changes in molecular structure can lead to significant differences in physicochemical and biological properties. While 1-Undecanol is the most studied isomer, this guide provides a consolidated view of the available data for other positional isomers, highlighting the need for further direct comparative studies. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct such investigations, which will be crucial for unlocking the full potential of these versatile fatty alcohols in various scientific and industrial applications, including drug development.

References

A Comparative Guide to Confirming the Purity of Synthesized 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5-Undecanol, a secondary fatty alcohol. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound and its Synthesis

This compound (C₁₁H₂₄O) is a long-chain secondary alcohol. Its purity is critically dependent on the method of synthesis. Two common routes for its preparation are the reduction of 5-undecanone (B1585441) and the Grignard reaction between an aldehyde and a Grignard reagent. Each method is susceptible to the introduction of specific impurities that can impact downstream applications.

Synthesis Route 1: Reduction of 5-Undecanone

This method involves the reduction of the ketone 5-undecanone using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Potential Impurities: The most common impurity is the unreacted starting material, 5-undecanone.

Synthesis Route 2: Grignard Reaction

This synthesis involves the reaction of a Grignard reagent (e.g., hexylmagnesium bromide) with an aldehyde (e.g., pentanal).

  • Potential Impurities: This route can lead to a wider range of impurities, including unreacted starting materials, byproducts from side reactions (such as Wurtz coupling), and products formed from the reaction of the Grignard reagent with atmospheric water or carbon dioxide.

Comparative Analysis of Purity Confirmation Techniques

The choice of analytical technique for purity assessment depends on the desired level of detail, the expected impurities, and the available instrumentation. The following table summarizes the key characteristics of the most common methods for analyzing the purity of synthesized this compound.

Analytical TechniquePrinciple of DetectionInformation ProvidedAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and partitioning with a stationary phase, followed by mass-to-charge ratio analysis.Quantitative purity (area %), identification of volatile impurities, and structural confirmation of the main component.High sensitivity and specificity, excellent for separating and identifying a wide range of volatile compounds.Requires derivatization for less volatile compounds, instrumentation can be expensive.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, confirmation of the this compound structure, and identification and quantification of impurities with distinct NMR signals.Non-destructive, provides unambiguous structural information, can be quantitative.Lower sensitivity compared to GC-MS, can be complex to interpret for mixtures.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups (e.g., O-H for alcohol, C=O for ketone), qualitative assessment of purity.Fast, simple, and non-destructive.Provides limited structural information, not ideal for quantifying impurities unless they have unique and strong absorption bands.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the qualitative and quantitative analysis of this compound purity.[1]

1. Sample Preparation:

  • Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Sample Concentration: Prepare a solution of the synthesized this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of the solvent in a volumetric flask.

    • Transfer the solution to a 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis:

  • Peak Identification: The main peak corresponding to this compound is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Impurity Identification: Any other peaks in the chromatogram are identified by analyzing their mass spectra.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

3. Data Analysis:

  • ¹H NMR:

    • The proton of the hydroxyl group (-OH) will appear as a broad singlet, typically between δ 1.0-5.0 ppm.

    • The proton on the carbon bearing the hydroxyl group (CH-OH) will appear as a multiplet around δ 3.6 ppm.

    • The methyl (CH₃) and methylene (B1212753) (CH₂) protons of the alkyl chains will appear as multiplets between δ 0.8-1.5 ppm.

  • ¹³C NMR:

    • The carbon attached to the hydroxyl group (C-OH) will have a chemical shift in the range of δ 70-80 ppm.

    • The other alkyl carbons will appear in the δ 10-40 ppm region.

  • Impurity Analysis: The presence of a peak around δ 211 ppm in the ¹³C NMR spectrum would indicate the presence of the unreacted ketone, 5-undecanone. Other unexpected signals in both ¹H and ¹³C spectra would suggest the presence of other impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • Place a drop of the neat liquid sample between two potassium bromide (KBr) plates.

2. Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

3. Data Analysis:

  • This compound: A pure sample will show a strong, broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration will be observed around 1100 cm⁻¹.

  • Impurity Detection: The presence of a sharp, strong absorption band around 1715 cm⁻¹ would indicate the presence of a carbonyl group (C=O), suggesting contamination with 5-undecanone.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for confirming the purity of synthesized this compound.

G Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_results Data Interpretation Synthesis Chemical Synthesis GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR Purity Purity Confirmation GCMS->Purity Impurity Impurity Identification GCMS->Impurity NMR->Purity NMR->Impurity FTIR->Purity FTIR->Impurity Final_Report Final Purity Report Purity->Final_Report Purity > 98% Further_Purification Further Purification Required Impurity->Further_Purification Significant Impurities Detected

Caption: A flowchart outlining the key stages in the purity confirmation of synthesized this compound.

By employing a combination of these analytical techniques, researchers can confidently determine the purity of their synthesized this compound, ensuring the reliability and validity of their scientific work. The choice of methods should be guided by the synthesis route and the potential impurities that may be present.

References

Unveiling the Biological Potential of 5-Undecanol: A Comparative Guide to Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of 5-Undecanol and its structural isomers. While direct experimental data on this compound is limited, this document provides a comprehensive overview of the known biological activities of its analogs, supported by experimental data and detailed protocols, to infer its potential therapeutic applications.

Long-chain fatty alcohols are gaining increasing attention in biomedical research for their diverse biological activities, ranging from antimicrobial to immunomodulatory effects. Understanding the structure-activity relationship within this class of molecules is crucial for the development of new therapeutic agents. This guide focuses on undecanols, a group of eleven-carbon fatty alcohols, with a particular interest in the biological potential of this compound. By examining the efficacy of its better-studied isomers, we can extrapolate and guide future research into the unique properties of this compound.

Comparative Biological Efficacy: A Quantitative Overview

The biological activity of undecanol (B1663989) isomers varies significantly with the position of the hydroxyl group along the carbon chain. The following table summarizes the available quantitative data on the antimicrobial effects of various undecanol analogs.

CompoundMicroorganismAssay TypeEfficacy Metric (μg/mL)Reference
1-Undecanol Staphylococcus aureusBroth MicrodilutionMIC: 16, MBC: 32[1]
Mycobacterium smegmatisBroth Dilution with ShakingMIC: 40
Mycobacterium tuberculosis H37RvBroth Dilution with ShakingMIC: 40
2-Undecanol Bacillus subtilisNot SpecifiedMIC > 30 µL/mL[1]
Escherichia coliNot SpecifiedMIC > 30 µL/mL[1]
Aspergillus nigerNot SpecifiedMIC = 1 µL/mL
3-Undecanol Bacillus subtilisImpedimetric MethodMIC: 1, MBC: 20[2]
Aspergillus nigerImpedimetric MethodMIC: 1, MFC: 20[2]
Escherichia coliImpedimetric MethodMIC > 30[2]
Candida mycodermaImpedimetric MethodMIC > 30[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

In-Depth Look at Biological Activities

Antimicrobial and Antifungal Efficacy

Studies have consistently demonstrated the antimicrobial properties of undecanol isomers, particularly against Gram-positive bacteria and fungi. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity. The lipophilic nature of these alcohols allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of cellular contents, and ultimately, cell death.

1-Undecanol has shown notable bactericidal activity against Staphylococcus aureus and significant inhibitory effects against Mycobacterium species.[1] Its efficacy is attributed to its ability to damage the cell membrane.

2-Undecanol and its ketone analog, undecan-2-one, have also been investigated for their antimicrobial potential. While showing limited activity against E. coli, they exhibit greater efficacy against the Gram-positive bacterium Bacillus subtilis and the fungus Aspergillus niger.[1]

3-Undecanol has demonstrated strong static activity against Bacillus subtilis and Aspergillus niger.[2]

Immunomodulatory Effects

Beyond their direct antimicrobial actions, certain undecanol isomers have been shown to modulate the immune system. In a study involving inbred Balb/c mice, inhalation of 3-Undecanol led to an increase in antibody production and an enhanced respiratory burst and phagocytic activity of blood granulocytes.[3] Furthermore, a significantly higher proliferative response of lymphocytes to mitogens was observed, suggesting a stimulatory effect on both cellular and humoral immunity.[3]

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standard procedure for assessing the antimicrobial susceptibility of microorganisms to a given substance.

1. Preparation of Materials:

  • Test compounds (e.g., this compound, 1-Undecanol, etc.) dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Standardized microbial inoculum (0.5 McFarland standard).

2. Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the test compound stock solution to the first well of each row.
  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
  • Add 5 µL of the standardized microbial inoculum to each well, except for the negative control well (broth only).
  • Include a positive control (broth with inoculum) and a solvent control (broth with the highest concentration of the solvent used).
  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.

Assessment of Cell Membrane Integrity using the Beetroot Assay

This colorimetric assay provides a straightforward method to evaluate the extent of cell membrane damage caused by a substance.

1. Preparation of Materials:

  • Fresh beetroot, cut into uniform small discs.
  • A series of test solutions with increasing concentrations of the undecanol isomer in a suitable buffer.
  • A colorimeter and cuvettes.

2. Procedure:

  • Place an equal number of beetroot discs into each test solution.
  • Incubate at room temperature for a defined period (e.g., 30 minutes).
  • After incubation, remove the beetroot discs.
  • Measure the absorbance of the resulting solution in each tube using a colorimeter at a wavelength of 525 nm. The amount of red pigment (betacyanin) that has leaked out is proportional to the extent of membrane damage.

3. Interpretation of Results:

  • Higher absorbance values indicate greater leakage of betacyanin and thus, more significant cell membrane damage.

Signaling Pathways and Mechanisms of Action

The biological effects of fatty alcohols are not solely due to direct physical disruption of cell membranes. Emerging evidence suggests their involvement in modulating specific cellular signaling pathways, particularly in immune cells.

Fatty acids have been shown to influence key signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway in lymphocytes. These pathways are critical for regulating immune cell proliferation, differentiation, and cytokine production. It is plausible that undecanols, as fatty alcohols, could similarly interact with and modulate these signaling cascades.

The following diagram illustrates a hypothetical workflow for investigating the biological efficacy of this compound and its analogs, from initial screening to mechanistic studies.

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_pathway Signaling Pathway Analysis cluster_conclusion Conclusion A This compound & Analogs (1-, 2-, 3-Undecanol) B Antimicrobial Assays (Broth Microdilution) A->B C Cytotoxicity Assays (e.g., MTT Assay) A->C D Cell Membrane Integrity (Beetroot Assay, K+ Leakage) B->D E Immunomodulatory Assays (Lymphocyte Proliferation, Cytokine Profiling) C->E G Lipid Raft Analysis D->G F Western Blot Analysis (JAK/STAT, PI3K/Akt) E->F H Structure-Activity Relationship F->H G->H

Experimental workflow for evaluating this compound.

This proposed workflow provides a systematic approach to characterizing the biological profile of this compound. By building upon the existing knowledge of its analogs, researchers can efficiently design experiments to elucidate its specific mechanisms of action and potential therapeutic applications. The provided data and protocols serve as a foundational resource for initiating such investigations.

References

A Comparative Guide to Analytical Methods for 5-Undecanol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Undecanol is critical for ensuring product quality, understanding biological processes, and maintaining experimental reproducibility. This guide provides an objective comparison of the two primary analytical techniques for this compound detection: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of each method is evaluated based on key validation parameters, with supporting experimental data drawn from studies on this compound and structurally similar long-chain aliphatic alcohols.

Data Presentation: A Comparative Analysis

The selection of an optimal analytical method for this compound hinges on the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and throughput. Both Gas Chromatography, particularly with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography, typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, offer robust and reliable approaches.

Validation ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/HPLC-MS)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection.Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase, followed by detection.[1]
Derivatization Often recommended to increase volatility and thermal stability (e.g., silylation with BSTFA or MSTFA).[2][3]Generally required for UV detection to introduce a chromophore (e.g., esterification with a UV-absorbing agent). May not be necessary for MS detection.[4][5]
Linearity (R²) > 0.999[6]> 0.99[4]
Accuracy (% Recovery) 98 - 102%[7]95 - 105%
Precision (%RSD) < 2% (Intra-day and Inter-day)[3][7]< 5% (Intra-day and Inter-day)
Limit of Detection (LOD) Low ng/mL to µg/mL rangeµg/mL range (UV); potentially lower with MS
Limit of Quantitation (LOQ) Mid-to-high ng/mL to µg/mL rangeMid-to-high µg/mL range (UV); potentially lower with MS
Selectivity High, especially with MS detection which provides structural information.Moderate to high, dependent on chromatographic separation and detector specificity.
Typical Run Time 15 - 40 minutes[6][8]10 - 40 minutes[4]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods for this compound detection. Below are representative protocols for GC-MS and HPLC-UV analysis, adapted from established methods for long-chain fatty alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly suitable for the analysis of this compound, providing both quantitative data and structural confirmation.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.[9] Create a series of calibration standards by serially diluting the stock solution.

  • Sample Preparation: For liquid samples, a direct dilution into the chosen solvent may be sufficient.[10] For solid samples or complex matrices, a solvent extraction (e.g., using sonication or Soxhlet extraction) may be required.[10]

  • Derivatization (Silylation): To a known volume of the sample or standard solution in a sealed vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[11] Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of fatty alcohols.[9]

    • Inlet Temperature: 250 °C.[9]

    • Injection Volume: 1 µL.[9]

    • Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.[9]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 400.[9]

    • Ion Source Temperature: 230 °C.[11]

    • Transfer Line Temperature: 280 °C.[11]

    • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent peak from damaging the detector.[9]

3. Data Analysis:

  • Peak Identification: Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST) for confirmation.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound derivative against the concentration of the prepared standards. Use the regression equation to determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method requires derivatization to make the non-UV-absorbing this compound detectable by a UV detector.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent like acetonitrile (B52724). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Similar to the GC-MS protocol, use direct dilution for liquid samples and solvent extraction for solid or complex matrices.

  • Derivatization (Esterification): To a dried aliquot of the sample or standard, add a derivatizing agent that introduces a chromophore, such as 2-furoyl chloride or phthalic anhydride, in the presence of a catalyst (e.g., pyridine).[4][5] Heat the reaction mixture to ensure complete derivatization. After cooling, the sample is typically reconstituted in the mobile phase for injection.

2. HPLC-UV Instrumentation and Conditions:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

    • Mobile Phase: A gradient elution with acetonitrile and water is often employed.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Injection Volume: 10-20 µL.

  • UV Detector:

    • Wavelength: The detection wavelength is set to the maximum absorbance of the chosen derivatizing agent.

3. Data Analysis:

  • Peak Identification: The derivatized this compound is identified based on its retention time compared to the derivatized standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the derivatized standards. The concentration of this compound in the samples is then calculated from this curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_planning 1. Planning and Method Development cluster_validation 2. Method Validation cluster_application 3. Routine Application define_scope Define Scope and Purpose select_method Select Analytical Technique (GC/HPLC) define_scope->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity and Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sample_analysis Routine Sample Analysis robustness->sample_analysis quality_control Quality Control Checks sample_analysis->quality_control reporting Reporting of Results quality_control->reporting

Caption: General workflow for analytical method validation.

References

Cross-Validation of 5-Undecanol: A Comparative Analysis of Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug development and chemical ecology, 5-undecanol presents a molecule of interest due to its activity as both an antimicrobial agent and an insect pheromone component. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed protocols to facilitate cross-validation and further research. While direct comparative studies on this compound are limited, this guide synthesizes available data for its isomers and related compounds to offer a valuable reference.

Comparative Antimicrobial Efficacy

The antimicrobial properties of fatty alcohols, including undecanol (B1663989) isomers, are of significant interest. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents the visible growth of a microorganism. While specific MIC values for this compound are not extensively documented in publicly available literature, data for related compounds, such as undecan-2-one (a ketone analog) and other fatty alcohols, provide a basis for comparison. The antimicrobial activity of these compounds is generally more pronounced against Gram-positive bacteria and fungi than against Gram-negative bacteria.[1] The mechanism of action is primarily attributed to the disruption of the microbial cell membrane's integrity.[1]

CompoundMicroorganismMICReference
Undecan-2-oneBacillus subtilis> 30 µL/mL[1]
Undecan-2-oneEscherichia coli> 30 µL/mL[1]
Undecan-2-oneAspergillus niger1 µL/mL[1]
Undecan-3-olAspergillus niger1 µl/ml[1]

Note: The table presents data for compounds structurally related to this compound to provide a comparative context for its potential antimicrobial activity.

Role as an Insect Pheromone

In the realm of chemical ecology, specific isomers of undecanol are crucial components of insect pheromone blends. For instance, (S)-2-undecanol is a minor component of the female sex pheromone of the raspberry cane midge, Resseliella theobaldi.[2] It is present at approximately 30% of the relative abundance of the major component, (S)-2-acetoxy-5-undecanone.[2] Similarly, 2-undecanol (B40161) has been identified in the pheromone blend of the sap beetle, Lobiopa insularis.[2][3] The biological activity of these pheromone components is often assessed using techniques like electroantennography (EAG), which measures the olfactory response of an insect's antenna to volatile compounds.

SpeciesCompoundMean EAG Response (mV ± SD)Number of Replicates
Frieseomelitta silvestrii2-Undecanol0.063 ± 0.0117
Frieseomelitta varia2-Undecanol0.010 ± 0.0102

Data adapted from electroantennography studies on stingless bees, indicating a direct olfactory perception of 2-undecanol.[3]

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are essential. The following are protocols for key experiments cited in the evaluation of this compound and related compounds.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial activity of compounds.

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), due to its low water solubility.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted inoculum to all wells containing the test compound dilutions, a positive control (inoculum without the test compound), and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which no visible microbial growth (turbidity) is observed.[1]

Electroantennography (EAG) Protocol

EAG is used to measure the electrical response of an insect's antenna to olfactory stimuli.

  • Insect Preparation: Anesthetize an insect by chilling it. Under a microscope, carefully excise an antenna at its base.

  • Mounting: Mount the basal end of the antenna onto a reference electrode and the distal tip onto a recording electrode using conductive gel.

  • Stimulus Preparation: Prepare a solution of this compound in a solvent like hexane. Apply a small amount of this solution to a piece of filter paper and insert it into a Pasteur pipette. A pipette with only the solvent serves as a control.

  • Stimulus Delivery: Place the mounted antenna in a continuous stream of humidified and purified air. Deliver a puff of air through the stimulus pipette to introduce the odorant into the airstream directed at the antenna.

  • Data Recording: Record the negative voltage deflection, which represents the EAG response, in millivolts (mV).

Visualizing Molecular Interactions: Insect Olfactory Signaling

The biological activity of this compound as a pheromone is initiated by its interaction with olfactory receptors in insects. The following diagram illustrates a generalized insect olfactory signaling pathway.

cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Dendrite Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OBP_Odorant OBP-Odorant Complex OBP->OBP_Odorant OR_Complex Odorant Receptor (OR) - Orco Complex OBP_Odorant->OR_Complex Activation Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Brain

Generalized insect olfactory signaling pathway.

References

A Comparative Guide to the Synthetic Routes for 5-Undecanol Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for the production of 5-undecanol, a secondary alcohol with applications in various fields of chemical research and development. The two principal methods explored are the Grignard reaction and the reduction of 5-undecanone (B1585441). This document outlines the experimental protocols, presents quantitative data for each route, and offers a comparative analysis to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterGrignard ReactionReduction of 5-Undecanone
Starting Materials Alkyl halide (e.g., 1-bromobutane), Magnesium, Aldehyde (e.g., heptanal)5-Undecanone, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)
Key Transformation Carbon-carbon bond formationReduction of a carbonyl group
Typical Yield Generally high, but can be variable depending on conditionsHigh to quantitative
Reaction Conditions Requires strict anhydrous conditions; exothermicGenerally milder conditions
Scalability Can be challenging to scale up due to the nature of Grignard reagentsGenerally more straightforward to scale up
Key Advantages Direct construction of the carbon skeletonHigh yields and selectivity; utilizes a readily available precursor
Key Disadvantages Sensitive to moisture and protic impurities; potential for side reactionsRequires a two-step process if starting from materials to synthesize the ketone

Route 1: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a direct approach to synthesizing this compound. The general strategy involves the reaction of a Grignard reagent, an organomagnesium halide, with an appropriate aldehyde. For the synthesis of this compound, two primary combinations of reactants are feasible: the reaction of a butylmagnesium halide with heptanal (B48729), or the reaction of a hexylmagnesium halide with pentanal.

Experimental Protocol: Synthesis of this compound via Grignard Reaction (Butylmagnesium Bromide and Heptanal)

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon). A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide. The reaction is typically initiated with a small amount of the halide solution and may require gentle warming. Once initiated, the remaining 1-bromobutane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Heptanal: The Grignard reagent solution is cooled in an ice bath. A solution of heptanal in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Expected Yield: While specific yields for this exact reaction are not extensively reported in readily available literature, Grignard reactions of this type typically proceed in good to excellent yields, generally in the range of 60-85%, depending on the purity of reagents and the strictness of anhydrous conditions.

Route 2: Reduction of 5-Undecanone

This two-step approach involves the synthesis of the precursor ketone, 5-undecanone, followed by its reduction to the desired secondary alcohol, this compound. This method can be advantageous due to the high efficiency and selectivity of the reduction step and the commercial availability of 5-undecanone.

Step 1: Synthesis of 5-Undecanone (Example: from Valeronitrile)

One method for preparing 5-undecanone is through the reaction of a Grignard reagent with a nitrile. For instance, hexylmagnesium bromide can be reacted with valeronitrile (B87234).

Experimental Protocol: Synthesis of 5-Undecanone

Materials:

  • 1-Bromohexane (B126081)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Valeronitrile

  • Aqueous acid (e.g., 10% H₂SO₄)

Procedure:

  • Grignard Reagent Formation: Hexylmagnesium bromide is prepared from 1-bromohexane and magnesium in anhydrous ether, following a similar procedure as described for butylmagnesium bromide.

  • Reaction with Nitrile: The Grignard reagent is cooled, and a solution of valeronitrile in anhydrous ether is added dropwise. The reaction mixture is then refluxed for several hours.

  • Hydrolysis: The reaction mixture is cooled and hydrolyzed by the slow addition of aqueous acid. The resulting ketone is then extracted with an organic solvent, washed, dried, and purified by distillation.

Step 2: Reduction of 5-Undecanone to this compound

The reduction of the carbonyl group in 5-undecanone can be achieved through several methods, including catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild and selective reducing agent, making it a convenient choice for this transformation.

Experimental Protocol: NaBH₄ Reduction of 5-Undecanone

Materials:

Procedure:

  • Reaction: 5-Undecanone is dissolved in methanol or ethanol in a flask equipped with a magnetic stirrer. The solution is cooled in an ice bath. Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically stirred at room temperature for 1-2 hours after the addition is complete.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting this compound can be purified by vacuum distillation.

Expected Yield: The reduction of ketones with sodium borohydride is generally a high-yielding reaction, often exceeding 90%.

Catalytic hydrogenation is another efficient method for the reduction of ketones and is particularly suitable for larger-scale syntheses.

Experimental Protocol: Catalytic Hydrogenation of 5-Undecanone

Materials:

  • 5-Undecanone

  • Ethanol or other suitable solvent

  • Hydrogenation catalyst (e.g., 5% Palladium on Carbon (Pd/C), Raney Nickel)

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reaction: 5-Undecanone is dissolved in a suitable solvent in a hydrogenation vessel. The catalyst is added to the solution. The vessel is then sealed, purged with an inert gas, and then pressurized with hydrogen gas. The mixture is agitated (e.g., shaken or stirred) at a specific temperature and pressure until the theoretical amount of hydrogen has been consumed.

  • Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed from the filtrate by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation.

Expected Yield: Catalytic hydrogenation of ketones is a highly efficient process, often providing near-quantitative yields of the corresponding alcohol.

Logical Workflow of Synthetic Routes

Synthetic_Routes_for_5_Undecanol cluster_grignard Route 1: Grignard Reaction cluster_reduction Route 2: Reduction of 5-Undecanone butyl_halide 1-Bromobutane grignard_reagent Butylmagnesium Bromide butyl_halide->grignard_reagent + Mg mg Magnesium mg->grignard_reagent heptanal Heptanal undecanol_g This compound heptanal->undecanol_g grignard_reagent->undecanol_g + Heptanal valeronitrile Valeronitrile undecanone 5-Undecanone valeronitrile->undecanone hexyl_halide 1-Bromohexane hexyl_grignard Hexylmagnesium Bromide hexyl_halide->hexyl_grignard + Mg mg2 Magnesium mg2->hexyl_grignard reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) undecanol_r This compound reducing_agent->undecanol_r hexyl_grignard->undecanone + Valeronitrile undecanone->undecanol_r + Reducing Agent

Caption: Synthetic pathways for this compound production.

Conclusion

Both the Grignard reaction and the reduction of 5-undecanone represent viable and effective methods for the synthesis of this compound. The choice between these two routes will largely depend on the specific requirements of the research or development project.

The Grignard reaction offers a more direct, one-pot synthesis of the final product from smaller, readily available starting materials. However, it requires stringent anhydrous conditions and careful control of the reaction temperature, which may present challenges for scalability.

For laboratory-scale synthesis where direct construction of the carbon skeleton is desired, the Grignard reaction is an excellent choice. For larger-scale production or when high yields and operational simplicity are paramount, the reduction of commercially available 5-undecanone is likely the more favorable route. Researchers should carefully consider the factors of cost, scale, available equipment, and desired purity when selecting the optimal synthetic strategy for their needs.

5-Undecanol as a Plant Metabolite: A Comparative Guide to Its Role and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Undecanol and its isomers, 1-Undecanol and 2-Undecanol, as plant metabolites. While the presence of this compound has been noted in certain plant species, a comprehensive understanding of its physiological role and biosynthetic pathway remains an emerging area of research. In contrast, its isomers, 1-Undecanol and 2-Undecanol, have been more extensively studied, offering valuable insights into the functions of C11 alcohols in plants. This document summarizes the current knowledge, presents comparative data, and details the experimental protocols used to validate the roles of these compounds.

Comparative Overview of Undecanol (B1663989) Isomers

While this compound's function is yet to be fully elucidated, its isomers serve as well-documented examples of long-chain fatty alcohols in plant biology. 1-Undecanol is recognized as a plant metabolite and flavoring agent, found naturally in various fruits and plants.[1] 2-Undecanol has been identified as a significant player in plant defense, acting as a volatile organic compound (VOC) that can deter pests and signal stress responses.[2][3]

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data for undecanol isomers in plants. It is important to note that data for this compound is sparse, reflecting the nascent stage of research into its specific roles.

Table 1: Natural Occurrence of Undecanol Isomers in Various Plant Species

CompoundPlant SpeciesFamilyPlant PartConcentration/Emission RateAnalytical MethodReference(s)
This compound Psidium guajava (Guava)MyrtaceaeFruitNot specifiedNot specified
Camellia sinensis (Tea)TheaceaeBlack TeaNot specifiedNot specified
1-Undecanol Leea guineensisVitaceaeNot specifiedNot specifiedNot specified[1]
Pelargonium endlicherianumGeraniaceaeNot specifiedNot specifiedNot specified[1]
Fruits (Apples, Bananas)VariousFruitNaturally OccurringNot specified[4]
2-Undecanol Ruta graveolens (Common Rue)RutaceaeHerb Essential Oil733.9 mg/kgGC-MS[3]

Table 2: Comparative Nematicidal Activity of Undecanol Isomers

CompoundNematode SpeciesActivity MetricValueReference(s)
1-Undecanol Bursaphelenchus spp.Nematicidal ActivityDemonstrated[5]
2-Undecanol Meloidogyne incognitaContact LC₅₀34.5 mg/L[6]
Fumigant LC₅₀191.6 mg/L[6]
Egg Hatching Inhibition (at 80 mg/L)98.5%[6]

Experimental Protocols

The validation of undecanol isomers as plant metabolites involves several key experimental procedures.

Extraction and Analysis of Plant Volatiles

Objective: To identify and quantify the presence of undecanol isomers in plant tissues.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.[3][7]

  • Sample Preparation: A known weight of fresh plant material is placed in a sealed vial.

  • Volatile Collection: An SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample, allowing for the adsorption of volatile compounds.[3]

  • Analysis: The SPME fiber is then inserted into the injection port of a GC-MS system. The adsorbed volatiles are thermally desorbed, separated on a chromatographic column, and identified based on their mass spectra and retention times.[7]

Nematicidal Bioassay

Objective: To assess the direct and indirect effects of undecanol isomers on plant-parasitic nematodes.

Methodology:

  • Direct Contact and Fumigant Assay:

    • Nematodes (e.g., second-stage juveniles of Meloidogyne incognita) are exposed to different concentrations of the test compound in multi-well plates.[6]

    • Mortality is assessed after a specific incubation period. For fumigant activity, the compound is placed in the same sealed environment without direct contact.[6]

  • Egg Hatching Assay:

    • Nematode egg masses are incubated in solutions containing various concentrations of the test compound.

    • The number of hatched juveniles is counted and compared to a control.[6]

  • Induced Plant Defense Assay:

    • Plants are treated with the test compound.

    • Root exudates are collected and their effect on nematode mortality or behavior is assessed to determine if the compound induces the plant to produce nematicidal substances.[6]

Visualization of Pathways and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathways and signaling roles of the better-studied undecanol isomers.

Biosynthesis of 1-Undecanol

The biosynthesis of 1-Undecanol is proposed to occur via the reduction of undecanoic acid, a fatty acid.[8]

G Proposed Biosynthetic Pathway of 1-Undecanol A Undecanoic Acid B Undecanoyl-CoA A->B Acyl-CoA Synthetase C Undecanal B->C Fatty Acyl-CoA Reductase D 1-Undecanol C->D Alcohol Dehydrogenase G Proposed Biosynthetic Pathway of 2-Undecanol A Lauric Acid (C12) B Acyl-CoA/ACP Thioester A->B Activation C β-ketoacyl-CoA/ACP B->C Oxidation D 2-Undecanone C->D Thioesterase & Decarboxylation E 2-Undecanol D->E Reduction (Reductase) G Hypothetical Role of 2-Undecanol in Plant Defense cluster_plant Plant Cell A 2-Undecanol Application B Receptor Recognition A->B C Signal Transduction (JA, SA, ET Pathways) B->C D Activation of Defense Genes C->D E Production of Defense Metabolites D->E F Pest/Pathogen Resistance E->F Induces

References

A Comparative Analysis of 5-Undecanol's Physical Properties: Experimental vs. Predicted Values

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimentally determined physical properties of 5-Undecanol against values predicted by computational models. Understanding the variance between experimental data and in silico predictions is crucial for researchers in drug development and chemical synthesis, as it informs the reliability of computational screening and the design of experimental protocols. This document presents a side-by-side comparison of key physical properties, details the standard experimental methodologies for their determination, and outlines the workflow for such a comparative analysis.

Data Presentation: Physical Properties of this compound

The following table summarizes the experimental and predicted physical properties of this compound. Experimental values have been collated from various chemical databases, while predicted values are provided by computational models, offering a clear and concise overview for comparative purposes.

Physical PropertyExperimental ValuePredicted Value
Boiling Point 228-230 °C at 760 mmHg, 229 °C[1]227.8 ± 3.0 °C
Melting Point -4 °C[1][2]11.2 ± 4.5 °C
Density 0.830 g/mL[1]0.82 ± 0.1 g/cm³
Refractive Index 1.4362[2]1.438 ± 0.003
Water Solubility 49.73 mg/L at 25 °C (estimated)55.6 ± 11.2 mg/L

Note: Predicted values are often presented with a range or a standard deviation, reflecting the inherent uncertainty in the computational models.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following are detailed methodologies for the key experiments cited.

Boiling Point Determination (Micro-reflux method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

  • A small sample (approximately 0.5 mL) of this compound is placed in a small test tube with a boiling chip or a magnetic stir bar.

  • A thermometer is positioned in the test tube so that the bulb is just above the surface of the liquid.

  • The apparatus is gently heated in a heating block or an oil bath.

  • The liquid is brought to a gentle boil, creating a state of reflux where the vapor condenses and drips back into the liquid. This is often visible as a ring of condensate on the test tube walls.

  • The thermometer bulb should be positioned at the level of this condensate ring.

  • The temperature at which the vapor temperature remains constant is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume. For a liquid like this compound, this can be accurately measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the liquid is allowed to equilibrate to a standard temperature (e.g., 20°C or 25°C).

  • The filled pycnometer is weighed again.

  • The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.

Methodology (using an Abbe Refractometer):

  • The refractometer is calibrated using a standard sample with a known refractive index, typically distilled water.

  • A few drops of this compound are placed on the clean, dry surface of the measuring prism.

  • The prism is closed, and the light source is switched on.

  • While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index value is read from the scale. The temperature at which the measurement is taken should also be recorded.

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a substance in a solvent.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25°C).

  • The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • After agitation, the mixture is allowed to stand to let the undissolved this compound separate.

  • A sample of the supernatant (the clear aqueous solution) is carefully removed, ensuring no undissolved particles are transferred. This is often achieved by filtration or centrifugation.

  • The concentration of this compound in the aqueous sample is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of experimental and predicted physical properties of a chemical compound like this compound.

G Comparative Analysis Workflow: this compound cluster_experimental Experimental Determination cluster_predicted Computational Prediction cluster_analysis Comparative Analysis exp_data Experimental Data Boiling Point Melting Point Density Refractive Index Water Solubility protocols Standard Protocols Micro-reflux Pycnometer Abbe Refractometer Shake-Flask comparison Data Comparison & Evaluation exp_data->comparison protocols->comparison pred_data Predicted Data Boiling Point Melting Point Density Refractive Index Water Solubility models Computational Models QSAR Group Contribution pred_data->comparison models->comparison report Publish Comparison Guide comparison->report

Caption: Workflow for comparing experimental and predicted data.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in ensuring the efficacy and safety of chiral molecules such as 5-Undecanol.[1] The differential pharmacological effects of enantiomers necessitate robust analytical methods for their accurate quantification.[2] This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of this compound, supported by detailed experimental protocols and representative data.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for determining enantiomeric excess hinges on factors like required accuracy, sample throughput, and available instrumentation.[1] The most prevalent methods for chiral secondary alcohols include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase.[3][4]Separation of volatile enantiomers or their volatile derivatives based on differential interactions with a chiral stationary phase.[5]Formation of diastereomers with a chiral derivatizing agent (CDA) or diastereomeric complexes with a chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.[6]
Sample Prep Typically direct injection of a sample solution. Derivatization is optional (indirect method).[7]Derivatization may be required to increase volatility and improve separation.[7]Derivatization with a chiral reagent is often necessary to create distinguishable diastereomers.[6][8]
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, RI).[7]GC system with a chiral capillary column and a detector (e.g., FID, MS).[7]High-field NMR spectrometer.[7]
Analysis Time Typically 10-30 minutes per sample.[7]Typically 15-45 minutes per sample.[7]5-20 minutes for data acquisition, plus reaction time for derivatization.[7]
Resolution Baseline separation (Rs > 1.5) is often achievable with appropriate column and mobile phase selection.[7]High resolution is achievable, especially with cyclodextrin-based columns.[9]Depends on the chiral agent and the analyte; signal overlap can be an issue.
Pros High accuracy, versatility for a wide range of compounds, direct and indirect methods available.[1][3]Excellent for volatile and thermally stable compounds, high resolution.[10]Rapid, non-separative, provides structural information, small sample requirement.[1][11]
Cons Higher cost of chiral columns and solvents.[6]Limited to volatile and thermally stable analytes; derivatization can be time-consuming.[10]Lower accuracy and precision compared to chromatography, potential for signal overlap, derivatization must go to completion.[8][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for the analysis of this compound using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Protocol 1: Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This direct method utilizes a chiral stationary phase to separate the enantiomers of this compound. Polysaccharide-based CSPs are highly effective for this purpose.[13]

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound to determine its enantiomeric excess.

2. Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of this compound. The differing stability of these complexes leads to different retention times, allowing for their separation.[7]

3. Materials and Reagents:

  • Racemic this compound

  • (R)-5-Undecanol and (S)-5-Undecanol reference standards (if available)

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (Isopropanol)

  • Chiral HPLC Column: e.g., CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column.[13]

4. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI) or UV at 210 nm (if end-absorption is sufficient)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately prepare a solution of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • If available, prepare individual solutions of the (R) and (S) enantiomers to determine their elution order.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the individual (R) and (S) enantiomer solutions (if available) to identify their respective retention times.

  • Inject the racemic this compound sample solution.

  • Acquire the chromatogram.

7. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[5]

Protocol 2: Enantiomeric Purity by Chiral Gas Chromatography (GC)

This method is suitable for the analysis of volatile secondary alcohols like this compound, often after derivatization to improve chromatographic properties.

1. Objective: To separate and quantify the enantiomers of this compound, typically after derivatization, to determine its enantiomeric excess.

2. Principle: The chiral alcohol is derivatized (e.g., acylated) and injected into a gas chromatograph equipped with a chiral stationary phase. The different interactions between the enantiomeric derivatives and the CSP lead to different retention times.[5]

3. Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane)

  • Derivatizing agent (e.g., Trifluoroacetic anhydride)

  • High-purity carrier gas (e.g., Hydrogen, Helium)

  • Chiral GC Column: e.g., Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) or similar cyclodextrin-based column.[5]

4. GC Conditions:

  • Oven Program: 80°C (hold 1 min), ramp to 150°C at 5°C/min, hold 5 min.

  • Injector Temperature: 220°C

  • Detector Temperature (FID): 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Sample Preparation (Derivatization):

  • Dissolve ~2 mg of the this compound sample in 1 mL of dichloromethane (B109758) in a vial.

  • Add 100 µL of trifluoroacetic anhydride.

  • Seal the vial and heat at 60°C for 15 minutes.

  • Cool to room temperature. The sample is ready for injection.

6. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the derivatized this compound sample.

  • Acquire the chromatogram.

7. Data Analysis:

  • Calculate the enantiomeric excess (e.e.) using the integrated peak areas of the two enantiomeric derivatives as described in the HPLC protocol.

Protocol 3: Enantiomeric Purity by NMR Spectroscopy (Mosher's Ester Analysis)

This indirect method involves reacting the chiral alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form diastereomeric esters. These diastereomers exhibit distinct signals in the NMR spectrum.[8]

1. Objective: To determine the enantiomeric excess of this compound by analyzing the ¹H or ¹⁹F NMR spectrum of its diastereomeric Mosher's esters.

2. Principle: The enantiomers of this compound react with an enantiomerically pure CDA (e.g., (R)-MTPA-Cl) to form a mixture of diastereomers. In the NMR spectrum, the nuclei of these diastereomers are in different chemical environments, resulting in separate, quantifiable signals.[6][8]

3. Materials and Reagents:

  • This compound sample (approx. 5 mg)

  • (R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pyridine (B92270) (anhydrous)

  • NMR tubes

4. Sample Preparation (Derivatization in NMR tube):

  • Place ~5 mg of the this compound sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of CDCl₃.

  • Add a small excess of (R)-MTPA-Cl (approx. 1.2 equivalents).

  • Add 2-3 drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.

  • Cap the NMR tube, mix gently, and allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). The reaction must proceed to completion to avoid kinetic resolution.[12]

5. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H (or ¹⁹F for higher resolution and simpler spectra).

  • Procedure: Acquire a standard proton (or fluorine) NMR spectrum of the derivatized sample. Ensure sufficient scans for a good signal-to-noise ratio.

6. Data Analysis:

  • Identify a well-resolved signal corresponding to a proton (e.g., the methoxy (B1213986) group of the MTPA moiety or the proton on the carbon bearing the ester) or the CF₃ group in the ¹⁹F spectrum.

  • Integrate the two distinct peaks corresponding to the two diastereomers.

  • Calculate the enantiomeric excess (e.e.) from the integral values (Int₁ and Int₂):

    • e.e. (%) = [ (Int₁ - Int₂) / (Int₁ + Int₂) ] x 100

Representative Experimental Data

The following table presents representative data for the analysis of a scalemic this compound sample to illustrate the expected outcomes from each technique.

Technique Parameter (R)-5-Undecanol (S)-5-Undecanol Calculated e.e. (%)
Chiral HPLC Retention Time (min)12.514.290.0
Peak Area950,00050,000
Chiral GC Retention Time (min)15.816.390.2
(as TFA esters)Peak Area475,50024,500
¹H NMR Chemical Shift (ppm)3.54 (OMe of R,S ester)3.51 (OMe of R,R ester)89.8
(Mosher's Esters)Integral9.490.51

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve this compound in Mobile Phase (1 mg/mL) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phase (Hexane/IPA, 98:2) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Column (Flow: 1.0 mL/min, T: 25°C) Degas->Equilibrate Equilibrate->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect Detect with RI Detector Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate e.e. (%) Integrate->Calculate

Caption: Workflow for enantiomeric excess determination using Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation (Derivatization) cluster_gc GC Analysis cluster_data Data Processing Dissolve Dissolve this compound in Dichloromethane AddReagent Add Trifluoroacetic Anhydride Dissolve->AddReagent React Heat at 60°C for 15 min AddReagent->React Inject Inject Derivatized Sample (1 µL) React->Inject Equilibrate Equilibrate GC System with Temp. Program Equilibrate->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect Detect with FID Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Derivative Peaks Chromatogram->Integrate Calculate Calculate e.e. (%) Integrate->Calculate

Caption: Workflow for enantiomeric excess determination using Chiral GC.

NMR_Workflow cluster_prep Sample Preparation (in NMR Tube) cluster_nmr NMR Analysis cluster_data Data Processing Dissolve Dissolve this compound in CDCl₃ AddCDA Add (R)-MTPA-Cl Dissolve->AddCDA AddCat Add Pyridine AddCDA->AddCat React Allow Reaction to Complete AddCat->React Acquire Acquire ¹H or ¹⁹F NMR Spectrum React->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integrate Integrate Diastereomer Signals Spectrum->Integrate Calculate Calculate e.e. (%) Integrate->Calculate

Caption: Workflow for e.e. determination using NMR with a Chiral Derivatizing Agent.

Conclusion

The choice of the optimal analytical technique for determining the enantiomeric purity of this compound requires careful consideration of specific research or development needs.[1]

  • Chiral HPLC is often the method of choice for its high accuracy, robustness, and wide applicability, making it ideal for quality control and regulatory submissions.[1][]

  • Chiral GC provides excellent resolution for volatile compounds and is a strong alternative, particularly if derivatization is straightforward.

  • NMR Spectroscopy offers a rapid and non-separative approach that is highly advantageous for quick screening, reaction monitoring, and when only small amounts of sample are available.[1]

By understanding the principles, performance, and protocols of these techniques, researchers can make informed decisions to ensure the quality and success of their work with chiral molecules.

References

Safety Operating Guide

Proper Disposal of 5-Undecanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Undecanol is a critical aspect of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow established protocols to minimize environmental impact and ensure a safe laboratory environment.[1] For related compounds like 1-Undecanol, there are concerns about toxicity to aquatic life with long-lasting effects, reinforcing the need for cautious disposal.[2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, is worn. All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood.

In the event of a spill, contain the liquid with an inert absorbent material, such as vermiculite (B1170534) or sand.[3][4] The absorbed material should then be collected and placed into a designated, sealed container for hazardous waste.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous waste.

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a dedicated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled "Hazardous Waste" and specifies the contents as "this compound."[4][5]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and well-ventilated.

    • Keep the container tightly sealed to prevent the release of vapors.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Do not pour this compound down the drain. While some regulations provide exemptions for aqueous solutions containing less than 24% alcohol, institutional policies may be stricter.[6][7] For instance, some universities prohibit the drain disposal of any concentration of ethanol.[7]

Quantitative Data and Regulatory Considerations

ParameterValue/RegulationSignificance
OSHA Hazard Classification Not considered hazardous[1]While not federally regulated as hazardous for transport or workplace safety, institutional and environmental regulations for disposal may still apply.
Aquatic Toxicity 1-Undecanol is considered toxic to aquatic life with long-lasting effects[2][3]This is a primary driver for treating undecanol (B1663989) isomers as hazardous waste to prevent environmental release.
EPA Alcohol Exemption Aqueous solutions with <24% alcohol may be exempt from ignitable hazardous waste regulations[6]This exemption is complex and may not apply if other hazardous characteristics are present. Institutional policies often override this exemption for laboratory waste.
Flash Point (1-Undecanol) 110 °C[2]A high flash point reduces the ignitability (B1175610) hazard but does not eliminate other environmental risks.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent material is_spill->contain_spill Yes is_pure_or_mixture Is the waste pure this compound or a mixture? is_spill->is_pure_or_mixture No collect_residue Collect residue into a sealed, labeled hazardous waste container contain_spill->collect_residue storage Store in a designated Satellite Accumulation Area (SAA) collect_residue->storage collect_waste Collect in a designated, labeled hazardous waste container is_pure_or_mixture->collect_waste collect_waste->storage contact_ehs Contact EHS or certified waste disposal company for pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling 5-Undecanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Undecanol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Personal Protective Equipment (PPE)

According to safety data sheets, while this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, proper personal protective equipment is still required to ensure safety during handling.[1] The following table summarizes the mandatory PPE when working with this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when pouring or if splashes are likely.[1][2][3]
Skin Chemical-Resistant Gloves and Lab CoatNitrile gloves are a suitable option. Inspect gloves for any damage before use. Wear a lab coat with long sleeves.[1][2][4]
Respiratory Respirator (if necessary)Not required under normal use with adequate ventilation. If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Footwear Closed-Toe ShoesShoes should be made of a material impervious to chemicals.[5]

Experimental Protocols: Safe Handling and Storage

Handling:

  • Ensure adequate ventilation in the handling area.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid ingestion and inhalation.[1]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the handling area.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep the product and any empty containers away from heat and sources of ignition.[1][2]

  • Store away from strong acids and oxidizing agents.[2]

Emergency Procedures

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1][2][6]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

In Case of a Spill:

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[6]

  • Use personal protective equipment.[1]

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2]

  • Keep in suitable, closed containers for disposal.[2]

Disposal Plan

Waste Collection:

  • Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.[2][7]

  • Do not dispose of this compound down the drain or into the environment as it is toxic to aquatic life with long-lasting effects.[7][8]

Regulatory Compliance:

  • Dispose of the chemical waste in accordance with all local, regional, and national regulations. This should be handled by a licensed waste disposal company.[7][8]

Visualization of Safety Workflow

prep Preparation handling Handling this compound prep->handling Wear appropriate PPE storage Storage handling->storage Store unused chemical spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure disposal Waste Disposal handling->disposal Dispose of waste storage->handling Retrieve for use end Procedure Complete storage->end When no longer needed spill->disposal Contain and clean up exposure->end Follow first aid and seek medical attention disposal->end

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.